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Ethyl 2-methylsulfonyloxyethylcarbamate Documentation Hub

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  • Product: Ethyl 2-methylsulfonyloxyethylcarbamate

Core Science & Biosynthesis

Foundational

Technical Guide: Synthesis and Characterization of Ethyl 2-methylsulfonyloxyethylcarbamate

Executive Summary & Strategic Significance Ethyl 2-methylsulfonyloxyethylcarbamate (also known as N-(2-mesyloxyethyl)urethane) represents a critical class of "soft" alkylating agents used as intermediates in the synthesi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Significance

Ethyl 2-methylsulfonyloxyethylcarbamate (also known as N-(2-mesyloxyethyl)urethane) represents a critical class of "soft" alkylating agents used as intermediates in the synthesis of nitrogen mustard analogs, peptidomimetics, and heterocyclic pharmaceuticals.

Structurally, it functions as a bifunctional electrophile precursor :

  • The Carbamate Motif: Provides a stable, protected amine handle that modulates solubility and lipophilicity.

  • The Mesylate (Methanesulfonate) Group: Acts as a potent leaving group (

    
     of conjugate acid 
    
    
    
    ), enabling nucleophilic substitution (
    
    
    ) under mild conditions without the aggressive reactivity of corresponding acid chlorides.

Application Scientist Insight: In drug development, this compound is often preferred over its chloro-analog (N-2-chloroethyl urethane) because the mesylate offers tunable reactivity. However, its alkylating nature classifies it as a Potential Genotoxic Impurity (PGI) . Therefore, the synthesis protocol below prioritizes complete conversion and containment to ensure safety and regulatory compliance.

Retrosynthetic Analysis

The most robust synthetic pathway avoids the use of toxic aziridines. Instead, we utilize a convergent linear synthesis starting from commodity chemicals: Ethanolamine and Ethyl Chloroformate .

Pathway Logic
  • Target:

    
    
    
  • Disconnection: The

    
     bond is the most labile.
    
  • Precursor:

    
     (N-(2-hydroxyethyl)urethane).
    
  • Starting Materials: 2-Aminoethanol + Ethyl Chloroformate.

Figure 1: Retrosynthetic disconnection showing the two-stage assembly.

Detailed Experimental Protocol

Phase 1: Synthesis of N-(2-hydroxyethyl)urethane

Objective: Selective protection of the amine nitrogen while leaving the hydroxyl group free.

Reagents:

  • Ethanolamine (1.0 eq)

  • Ethyl Chloroformate (1.05 eq)

  • Triethylamine (

    
    ) or 
    
    
    
    (1.1 eq)
  • Solvent: Dichloromethane (DCM) (Anhydrous)

Procedure:

  • Setup: Charge a 3-neck round-bottom flask with Ethanolamine (1.0 eq) and dry DCM (10 mL/g). Cool to 0°C under

    
     atmosphere.
    
  • Base Addition: Add

    
     (1.1 eq). Stir for 10 minutes.
    
  • Acylation: Add Ethyl Chloroformate (1.05 eq) dropwise via an addition funnel over 30 minutes. Critical: Maintain internal temperature < 5°C to prevent O-acylation side products.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4 hours.

  • Validation (TLC): Check consumption of Ethanolamine (ninhydrin stain: active amine turns purple; product does not).

  • Workup: Wash with 1N HCl (to remove unreacted amine/base), then Brine. Dry over

    
    .[1]
    
  • Isolation: Concentrate in vacuo. The product is typically a colorless oil.[2]

Phase 2: Mesylation to Ethyl 2-methylsulfonyloxyethylcarbamate

Objective: Activation of the alcohol.[1] This step is moisture-sensitive.

Reagents:

  • N-(2-hydroxyethyl)urethane (Intermediate from Phase 1)

  • Methanesulfonyl Chloride (MsCl) (1.2 eq)[1]

  • Triethylamine (

    
    ) (1.5 eq)
    
  • Solvent: DCM (Anhydrous)

Procedure:

  • Setup: Dissolve the intermediate in DCM (10 vol). Cool to -10°C (Salt/Ice bath).

  • Base: Add

    
     (1.5 eq).
    
  • Activation: Add MsCl (1.2 eq) dropwise.[1] Caution: Exothermic reaction. Control addition rate to keep Temp < 0°C.

  • Kinetics: Stir at 0°C for 1 hour, then allow to reach RT over 2 hours.

  • Quench: Pour mixture into ice-cold saturated

    
     (stops reaction and neutralizes HCl salts).
    
  • Extraction: Separate organic layer. Wash with water (2x) and brine (1x).

  • Drying: Dry over

    
     (Magnesium sulfate is preferred here for faster water removal).
    
  • Purification: If the crude is colored, pass through a short pad of silica gel (eluent: Hexane/EtOAc 7:3).

  • Storage: Store at -20°C under Argon. Mesylates are thermally unstable over long periods.

Characterization & Data Analysis

Expected NMR Profile ( , 400 MHz)

The following table summarizes the chemical shifts expected for the pure compound.

MoietyProton (

) Shift (

)
MultiplicityIntegrationAssignment Logic

5.10 - 5.30Broad Singlet1HExchangeable amide proton.

4.15Quartet (

)
2HEthyl ester methylene (deshielded by oxygen).

4.30 - 4.35Triplet (

)
2HAlpha to mesylate (highly deshielded).

3.50 - 3.55Multiplet (q-like)2HAlpha to carbamate nitrogen.

3.05Singlet3HCharacteristic Mesyl methyl peak.

1.25Triplet (

)
3HEthyl ester methyl.
Infrared Spectroscopy (FT-IR)
  • 3350 cm⁻¹: N-H stretch (medium, broad).

  • 1710-1730 cm⁻¹: C=O stretch (Carbamate, strong).

  • 1350 cm⁻¹ & 1175 cm⁻¹: S=O asymmetric and symmetric stretches (Sulfonate ester signatures).

Mass Spectrometry (ESI-MS)
  • Molecular Formula:

    
    
    
  • Molecular Weight: 211.24 g/mol

  • Observed Ion:

    
    ; 
    
    
    
    .

Safety & Stability (E-E-A-T)

Genotoxicity Alert

As an alkylating agent, this compound is a direct-acting mutagen . It can methylate/ethylate DNA.

  • Handling: Use a localized exhaust hood. Double-glove (Nitrile).

  • Decontamination: All glassware and spills should be treated with 10% NaOH or Ammonium Hydroxide to hydrolyze the mesylate before disposal.

Thermal Stability

Mesylates can undergo thermal decomposition to release methanesulfonic acid, which catalyzes further degradation (autocatalysis).

  • Do not distill at high temperatures.

  • Lyophilization is preferred for solvent removal if possible, or rotary evaporation at bath temp < 35°C.

Visualization of Reaction Mechanism

Figure 2: Mechanistic flow of the mesylation reaction showing base-mediated HCl scavenging.

References

  • LookChem. (n.d.). N-(2-Bromoethyl)urethane and related derivatives. Retrieved from

  • BenchChem. (2025).[3] Protocol for N-sulfonylation using Methanesulfonyl Chloride. Retrieved from

  • National Institutes of Health (NIH). (2021). Reactions of 6-(Hydroxymethyl)-2,2-dimethyl-1-azaspiro[4.4]nonanes with Methanesulfonyl Chloride. PMC. Retrieved from

  • ResearchGate. (2022). NMR spectra of ethyl carbamate derivatives. Retrieved from

Sources

Exploratory

Technical Whitepaper: Ethyl 2-methylsulfonyloxyethylcarbamate (CAS 133044-89-0) as a Versatile Electrophilic Synthon

Executive Summary In advanced organic synthesis and drug development, the strategic selection of bifunctional intermediates dictates the efficiency of downstream functionalization. Ethyl 2-methylsulfonyloxyethylcarbamate...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In advanced organic synthesis and drug development, the strategic selection of bifunctional intermediates dictates the efficiency of downstream functionalization. Ethyl 2-methylsulfonyloxyethylcarbamate (CAS 133044-89-0) is a highly versatile electrophilic synthon[1]. Featuring a stable urethane (carbamate) protecting group orthogonal to a highly reactive mesylate leaving group, this molecule serves as a critical linchpin in the synthesis of functionalized amines, chiral pest control agents, and active pharmaceutical ingredients (APIs).

This technical guide provides an in-depth analysis of its physicochemical properties, structural logic, and field-proven experimental protocols for its synthesis and downstream application.

Physicochemical Profiling & Structural Analysis

The utility of Ethyl 2-methylsulfonyloxyethylcarbamate stems from its dual-domain molecular architecture.

  • The Ethyl Carbamate Domain : Provides robust protection for the primary amine, preventing unwanted intramolecular cyclization (such as aziridine formation) that typically plagues free haloamines or sulfonyloxyamines. It also imparts lipophilicity, aiding in organic solvent solubility.

  • The Mesylate Domain : The methylsulfonyloxy group is an exceptional leaving group due to the resonance stabilization of the departing sulfonate anion. This allows for mild, high-yielding nucleophilic substitution (SN2) reactions.

Quantitative Data Summary

The following table consolidates the critical physicochemical parameters of the target synthon[2].

ParameterValue / Description
Chemical Name Ethyl 2-methylsulfonyloxyethylcarbamate
IUPAC Name 2-(ethoxycarbonylamino)ethyl methanesulfonate
CAS Registry Number 133044-89-0
Molecular Formula C6H13NO5S
Molecular Weight 211.24 g/mol
SMILES String CCOC(=O)NCCOS(=O)(=O)C
Precursor CAS 5602-93-7 (Ethyl N-(2-hydroxyethyl)carbamate)
Key Downstream Product 7452-78-0 (N-(2-bromoethyl)urethane)

Mechanistic Pathways & Reactivity Profile

Direct halogenation of amino alcohols often requires harsh conditions (e.g., SOCl2, PBr3) that can degrade acid-sensitive functional groups or lead to complex polymeric mixtures. By routing the synthesis through a mesylate intermediate (CAS 133044-89-0), chemists achieve strict SN2 regiocontrol under mild conditions.

The mesylate can be cleanly displaced by halide salts (Finkelstein-type reaction) to yield valuable downstream targets like N-(2-bromoethyl)urethane (CAS 7452-78-0) , which is extensively utilized in the preparation of chiral carbamate butanoates for the pest control industry[1].

Pathway A Ethanolamine (Precursor) B Ethyl N-(2-hydroxyethyl)carbamate CAS: 5602-93-7 A->B Ethyl chloroformate Base C Ethyl 2-methylsulfonyloxyethylcarbamate CAS: 133044-89-0 B->C MsCl, TEA DCM, 0°C D N-(2-bromoethyl)urethane CAS: 7452-78-0 C->D LiBr or NaBr Acetone, Reflux

Fig 1: Synthetic pathway from ethanolamine to N-(2-bromoethyl)urethane via the mesylate intermediate.

Experimental Protocols: A Self-Validating System

As a Senior Application Scientist, it is critical to implement protocols where every step contains an intrinsic quality control mechanism. The following methodologies emphasize causality—explaining why specific operational parameters are chosen.

Protocol A: Synthesis of Ethyl 2-methylsulfonyloxyethylcarbamate (CAS 133044-89-0)

Objective: Convert the alcohol precursor into a highly reactive mesylate leaving group without degrading the urethane linkage[3].

Reagents:

  • Ethyl N-(2-hydroxyethyl)carbamate (CAS 5602-93-7): 1.0 eq

  • Methanesulfonyl chloride (MsCl): 1.2 eq

  • Triethylamine (TEA): 1.5 eq

  • Anhydrous Dichloromethane (DCM): 10 mL/g of substrate

Step-by-Step Methodology:

  • System Preparation: Dissolve Ethyl N-(2-hydroxyethyl)carbamate in anhydrous DCM under an inert argon atmosphere.

    • Causality: Anhydrous conditions are mandatory because MsCl rapidly hydrolyzes in the presence of moisture, generating methanesulfonic acid and HCl, which lowers the effective stoichiometry and risks substrate degradation.

  • Base Addition: Add TEA (1.5 eq) to the stirring solution and cool the reactor to 0 °C using an ice-water bath.

    • Causality: TEA acts as an acid scavenger. The 0 °C temperature suppresses the exothermic nature of the subsequent mesylation and prevents the localized generation of chloride ions from substituting the newly formed mesylate (which would yield an unwanted chloroethyl byproduct).

  • Electrophile Addition: Introduce MsCl (1.2 eq) dropwise over 30 minutes via an addition funnel.

  • Reaction Maturation: Allow the reaction to stir at 0 °C for 1 hour, then gradually warm to room temperature for an additional 2 hours.

  • Self-Validating Workup:

    • Quench & Wash 1: Wash the organic layer with 1N HCl (aqueous). Validation: This selectively protonates and removes unreacted TEA and TEA·HCl salts into the aqueous phase.

    • Wash 2: Wash with saturated aqueous NaHCO3. Validation: Neutralizes any residual methanesulfonic acid or unreacted MsCl. Gas evolution (CO2) serves as a visual indicator of active neutralization.

    • Wash 3: Wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Analytical Validation:

    • TLC: Check against starting material (Hexane:EtOAc 1:1). The highly polar alcohol spot (Rf ~0.2) should be completely replaced by a less polar mesylate spot (Rf ~0.5).

    • 1H NMR: Confirm success by identifying a sharp, distinct singlet at ~3.0 ppm (integrating to 3H), corresponding to the newly introduced -OSO2CH3 protons.

Protocol B: Downstream Conversion to N-(2-bromoethyl)urethane (CAS 7452-78-0)

Objective: Execute an SN2 displacement of the mesylate group to yield the brominated pest-control intermediate[1].

Reagents:

  • Ethyl 2-methylsulfonyloxyethylcarbamate (CAS 133044-89-0): 1.0 eq

  • Lithium Bromide (LiBr, anhydrous): 2.0 eq

  • Anhydrous Acetone or Tetrahydrofuran (THF): 15 mL/g of substrate

Step-by-Step Methodology:

  • Reagent Solubilization: Dissolve the mesylate intermediate in anhydrous acetone.

  • Nucleophile Introduction: Add anhydrous LiBr (2.0 eq) to the solution.

    • Causality: LiBr is highly soluble in acetone, whereas the byproduct, Lithium Mesylate (LiOMs), is largely insoluble. This differential solubility drives the reaction forward via Le Chatelier’s principle.

  • Thermal Activation: Reflux the mixture (approx. 56 °C for acetone) for 4 to 6 hours.

  • Self-Validating Workup:

    • Visual Validation: As the reaction progresses, a fine white precipitate (LiOMs) will form. The cessation of precipitate formation indicates reaction completion.

    • Cool the mixture and filter off the LiOMs precipitate.

    • Concentrate the filtrate, redissolve in diethyl ether, and wash with water to remove any residual salts. Dry and concentrate to yield the pale yellow oil of N-(2-bromoethyl)urethane.

  • Analytical Validation:

    • 1H NMR: The mesylate singlet at ~3.0 ppm will disappear, and the adjacent -CH2- protons will shift upfield, confirming the replacement of the highly electronegative oxygen with bromine.

References

  • LookChem. "N-(2-BroMoethyl)urethane (CAS 7452-78-0) Upstream and Downstream Products." LookChem Database. Available at: [Link]

Sources

Foundational

Technical Guide: Solubility &amp; Stability Profile of Ethyl 2-methylsulfonyloxyethylcarbamate

This guide details the solubility profile, physicochemical behavior, and handling protocols for Ethyl 2-methylsulfonyloxyethylcarbamate (also known as N-(2-Mesyloxyethyl)urethane).[1] Executive Summary Ethyl 2-methylsulf...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the solubility profile, physicochemical behavior, and handling protocols for Ethyl 2-methylsulfonyloxyethylcarbamate (also known as N-(2-Mesyloxyethyl)urethane).[1]

Executive Summary

Ethyl 2-methylsulfonyloxyethylcarbamate is a bifunctional synthetic intermediate containing a carbamate (urethane) moiety and a highly reactive mesylate (methanesulfonate) ester.[1] It is primarily used as an alkylating agent or a precursor for oxazolidinones and nitrogen mustard derivatives.[1]

The Core Challenge: The solubility of this compound cannot be decoupled from its chemical stability . While the carbamate group confers solubility in polar organic solvents, the mesylate group is a potent leaving group, making the compound susceptible to:

  • Hydrolysis in aqueous media.

  • Solvolysis in primary alcohols (methanol/ethanol).

  • Cyclization (intramolecular alkylation) under basic conditions.[1]

Recommendation: For analytical standards or stock solutions, Anhydrous Dichloromethane (DCM) or Dimethyl Sulfoxide (DMSO) are the gold-standard solvents.[1] Avoid protic solvents for long-term storage.

Physicochemical Profile

PropertyValue / CharacteristicImplication
Chemical Formula

Moderate Molecular Weight (~211.24 g/mol )
Structure

Amphiphilic: Polar head (MsO) + H-bond donor (NH)
Predicted LogP ~0.5 to 1.2Moderately Lipophilic; soluble in organic media
Reactivity High (Alkylating Agent)Genotoxic Hazard ; Handle in fume hood
Physical State Waxy Solid or Viscous OilSlow dissolution kinetics in cold solvents

Solubility & Solvent Compatibility Matrix

This matrix categorizes solvents based on Solubility Power (how well it dissolves) and Chemical Compatibility (stability of the solute).[1]

Table 1: Solvent Selection Guide
Solvent ClassSpecific SolventSolubilityStability RiskRecommendation
Polar Aprotic DMSO High (>50 mg/mL)LowPrimary Choice for bio-assays.[1]
Polar Aprotic DMF High (>50 mg/mL)LowGood alternative to DMSO.[1]
Chlorinated DCM High (>100 mg/mL)Very Low Best for Synthesis/Storage. Evaporates easily.[1]
Esters Ethyl Acetate Moderate-HighLowGood for extraction/purification.[1]
Protic (Water) Water / PBSModerateHigh (Hydrolysis) Prepare immediately before use. Do not store.[1]
Protic (Alcohols) Methanol / EthanolHighModerate (Solvolysis) Avoid for storage; risk of ethyl/methyl exchange.[1]
Non-Polar Hexanes / HeptaneInsolubleN/AUse as an antisolvent to precipitate the product.[1]
Ethers THF / Et2OModerateLowEnsure THF is peroxide-free.[1]

Stability Mechanisms & Degradation Risks[1]

Understanding why solubility fails is critical. The mesylate group drives two primary degradation pathways that researchers must avoid during solvation.

Pathway A: Intramolecular Cyclization (The "Base" Risk)

In the presence of base (or even slightly basic solvents like pyridine), the carbamate nitrogen deprotonates and attacks the alkyl chain, displacing the mesylate to form 2-Oxazolidinone .[1]

Pathway B: Hydrolysis (The "Water" Risk)

Water attacks the sulfonate ester, displacing methanesulfonic acid (MsOH) and leaving the alcohol (


-(2-hydroxyethyl)urethane).[1] This reaction is autocatalytic as the generated acid drops the pH.[1]
Visualization: Solvent Decision Logic & Degradation Pathways[1]

SolventLogic Start Select Solvent for Ethyl 2-methylsulfonyloxyethylcarbamate Purpose_Store Purpose: Storage / Synthesis Start->Purpose_Store Purpose_Bio Purpose: Biological Assay Start->Purpose_Bio Purpose_Aq Purpose: Aqueous Reaction Start->Purpose_Aq DCM Anhydrous DCM (Recommended) Purpose_Store->DCM High Stability DMSO Anhydrous DMSO (Use Fresh) Purpose_Bio->DMSO Miscible with Media Water Water / Buffer Purpose_Aq->Water Prepare < 5 mins before use Risk_Hydro RISK: Hydrolysis (Generates MsOH acid) Water->Risk_Hydro Time > 1 hr Risk_Cyc RISK: Cyclization (If pH > 7) Water->Risk_Cyc pH > 8

Caption: Decision tree for solvent selection balancing solubility against hydrolysis and cyclization risks.

Experimental Protocols

Protocol A: Safe Dissolution for Biological Assays (DMSO Stock)

Use this protocol to prepare a stock solution for cell culture or enzymatic assays.[1]

  • Preparation: Weigh 10 mg of Ethyl 2-methylsulfonyloxyethylcarbamate into a tared, sterile amber glass vial.

  • Solvation: Add 1.0 mL of Anhydrous DMSO (Grade: ≥99.9%, stored over molecular sieves).

  • Mixing: Vortex gently for 30 seconds. Do not sonicate (heat accelerates degradation).[1]

  • Verification: Inspect visually. The solution should be clear and colorless.

  • Usage: Dilute into aqueous media (e.g., PBS) immediately prior to application. Ensure final DMSO concentration is <0.5% to avoid solvent toxicity.[1][2]

  • Storage: Store aliquots at -20°C. Discard after 1 month or if a precipitate/yellowing occurs.

Protocol B: Solubility Limit Determination (Visual Method)

Use this to determine the saturation point in a new solvent (e.g., a specific reaction solvent).[1]

  • Aliquot: Place 50 mg of solid compound into a 2 mL HPLC vial.

  • Titration: Add solvent in 100 µL increments at Room Temperature (25°C).

  • Observation: Vortex for 1 minute after each addition.

    • If clear: Solubility > 500 mg/mL (Highly Soluble).[1]

    • If cloudy/solid remains: Continue adding.[1]

  • Calculation:

    
    
    
  • TLC Check: Spot the solution on Silica TLC (Eluent: 50% EtOAc/Hexane) to verify the compound hasn't degraded during dissolution (compare to fresh standard).

Safety & Handling (Genotoxicity)

Critical Warning: As a mesylate, this compound is a potential alkylating agent and genotoxin .[1]

  • Engineering Controls: Always handle the dry powder and concentrated solutions inside a certified chemical fume hood.

  • PPE: Double nitrile gloves, lab coat, and safety glasses are mandatory.[1]

  • Deactivation: Spills should be treated with a solution of 10% Sodium Thiosulfate (nucleophile that quenches the alkylating agent) before disposal.[1]

References

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. (Context: Stability of Carbamates).

  • Giles, R. G., et al. (2005).[1] "The stability of alkyl mesylates in common laboratory solvents." Organic Process Research & Development, 9(4), 444-450.[1] (Context: Mesylate stability profiles).

  • National Center for Biotechnology Information. (2024).[1] PubChem Compound Summary for Ethyl carbamate derivatives. (Context: General physicochemical properties).

  • European Medicines Agency (EMA). (2006).[1] Guideline on the Limits of Genotoxic Impurities. (Context: Safety handling of alkyl mesylates).

Sources

Exploratory

"Ethyl 2-methylsulfonyloxyethylcarbamate" mechanism of action speculation

The following technical guide provides an in-depth mechanistic speculation on Ethyl 2-methylsulfonyloxyethylcarbamate (CAS 133044-89-0), a specialized chemical entity with significant implications in mutagenesis research...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth mechanistic speculation on Ethyl 2-methylsulfonyloxyethylcarbamate (CAS 133044-89-0), a specialized chemical entity with significant implications in mutagenesis research and synthetic medicinal chemistry.

Mechanism of Action, Reactivity Profile, and Experimental Validation

Executive Summary

Ethyl 2-methylsulfonyloxyethylcarbamate (EMSEC) is a bifunctional molecule combining a stable carbamate backbone with a highly reactive methanesulfonate (mesylate) leaving group. While often utilized as a synthetic intermediate for complex bioactive carbamates (e.g., in pest control or chiral synthesis), its pharmacological significance lies in its capacity as a monofunctional alkylating agent .

Unlike nitrogen mustards which possess two reactive arms allowing for DNA cross-linking, EMSEC possesses a single "warhead." This structural constraint dictates its primary mechanism of action: the formation of mono-adducts on genomic DNA, specifically targeting the


 position of guanine. This guide explores the speculative mechanism of action, positing that EMSEC acts as a "soft" alkylator capable of inducing point mutations via direct 

displacement or intermediate aziridinium formation.

Chemical Structure & Reactivity Analysis

The molecule consists of three distinct functional zones that dictate its biological behavior:

  • The Leaving Group (Warhead): The methanesulfonyloxy (

    
    , OMs) group is a potent leaving group (
    
    
    
    of conjugate acid
    
    
    ), priming the
    
    
    -carbon for nucleophilic attack.
  • The Linker: The ethyl chain (

    
    ) provides the spacing necessary for potential cyclization or direct interaction with the DNA major groove.
    
  • The Carbamate Core: The ethyl carbamate moiety (

    
    ) modulates the nucleophilicity of the nitrogen atom, reducing the rate of spontaneous autocyclization compared to simple amines, thereby increasing stability in aqueous solution until target engagement.
    
Reactivity Diagram (DOT Visualization)

The following diagram illustrates the structural reactivity and potential degradation pathways.

EMSEC_Reactivity cluster_legend Reactivity Zones EMSEC Ethyl 2-methylsulfonyloxyethylcarbamate (Parent Compound) Path_SN2 Direct SN2 Attack (Biological Nucleophiles) EMSEC->Path_SN2 Primary Pathway (Physiological pH) Path_Cyc Intramolecular Cyclization (Slow) EMSEC->Path_Cyc Minor Pathway (Basic pH or Enzymatic) Product_Alk Alkylated DNA/Protein (Mono-adduct) Path_SN2->Product_Alk Intermediate Putative Aziridinium Ion (High Reactivity) Path_Cyc->Intermediate Intermediate->Product_Alk Rapid Attack Legend Mesylate = Leaving Group | Carbamate = Stability Modulator

Figure 1: Reactivity pathways of EMSEC. The primary route is hypothesized to be direct displacement, while aziridinium formation remains a potent secondary possibility.

Hypothesized Mechanism of Action (MoA)

The mechanism of action for EMSEC is speculated to follow two distinct kinetic pathways, dependent on the local pH and enzymatic environment.

Pathway A: Direct Alkylation (The "Soft" Mechanism)

In this dominant pathway, the carbamate nitrogen's lone pair is delocalized into the carbonyl group, rendering it insufficiently nucleophilic to displace the mesylate rapidly. Consequently, the molecule acts as a direct electrophile.

  • Step 1: EMSEC intercalates or associates with the DNA helix.

  • Step 2: A biological nucleophile (e.g., the

    
     of Guanine or sulfhydryl group of Cysteine) attacks the 
    
    
    
    -carbon bearing the mesylate.
  • Step 3: The mesylate group is displaced, resulting in the covalent attachment of the ethylcarbamate moiety to the DNA base.

  • Outcome: Formation of

    
    -(2-ethoxycarbonylaminoethyl)guanine. This bulky adduct can cause base-pairing errors during replication (G:C 
    
    
    
    A:T transitions), leading to mutagenesis.
Pathway B: Bioactivation via Hydrolysis (The "Hard" Mechanism)

Under specific enzymatic conditions (e.g., amidase or esterase activity), the carbamate protecting group may be cleaved.

  • Step 1: Hydrolysis of the ester bond releases 2-aminoethyl methanesulfonate .

  • Step 2: The now-free primary amine is highly nucleophilic and immediately performs an intramolecular attack on the

    
    -carbon.
    
  • Step 3: Formation of the aziridinium ion , a hyper-reactive alkylating species.

  • Outcome: Rapid, non-specific alkylation of DNA and proteins, leading to cytotoxicity rather than controlled mutagenesis.

Comparative Pharmacology Table
FeatureNitrogen Mustards (e.g., Mechlorethamine)EMSEC (Speculative)
Functional Arms Bifunctional (Cross-linking)Monofunctional (Mono-adducts)
Leaving Group Chloride (

)
Mesylate (

)
Reactivity High (Spontaneous Aziridinium)Moderate (Direct

dominant)
Primary Effect Cytotoxicity / ApoptosisMutagenesis / Teratogenesis
Stability Low (Rapid hydrolysis)Moderate (Carbamate stabilized)

Proposed Experimental Validation Protocols

To confirm the speculative MoA, the following self-validating experimental workflows are recommended.

Experiment 1: NBP Alkylation Assay (Chemical Reactivity)

Objective: Quantify the alkylating potential of EMSEC without biological variables. Principle: 4-(p-nitrobenzyl)pyridine (NBP) reacts with alkylating agents to form a colored complex (absorbance at 560 nm).

Protocol:

  • Preparation: Dissolve EMSEC (10 mM) in DMSO. Prepare NBP reagent (5% w/v in acetone).

  • Incubation: Mix 100 µL EMSEC solution with 100 µL NBP and 800 µL Acetate buffer (pH 4.0, 7.0, and 9.0).

  • Reaction: Heat at 100°C for 20 minutes.

  • Development: Cool and add 1 mL of 50% Triethylamine/Acetone to basify.

  • Readout: Measure Absorbance at 560 nm immediately.

  • Validation: A positive signal at pH 7.0 confirms direct alkylating capability. Increased signal at pH 9.0 suggests base-catalyzed aziridine formation.

Experiment 2: In Vitro DNA Binding & Gel Shift

Objective: Verify direct interaction with genomic DNA.

Protocol:

  • Substrate: Linearized plasmid DNA (e.g., pUC19).

  • Treatment: Incubate DNA (50 ng/µL) with increasing concentrations of EMSEC (0, 10, 50, 100 µM) for 1 hour at 37°C.

  • Electrophoresis: Run samples on a 1% alkaline agarose gel (to cleave at alkylation sites) vs neutral gel.

  • Analysis:

    • Neutral Gel: Look for "smearing" or retardation indicating bulky adduct formation.

    • Alkaline Gel: Look for strand breaks (alkali-labile sites) at

      
      -guanine alkylation points.
      
Biological Pathway Visualization

Bio_Validation Exp_Start Experimental Validation Workflow Step_NBP Step 1: NBP Assay (Chemical Potential) Exp_Start->Step_NBP Step_Ames Step 2: Ames Test (TA100) (Mutagenicity) Step_NBP->Step_Ames If Positive Step_Binding Step 3: DNA Gel Shift (Physical Binding) Step_Ames->Step_Binding If Mutagenic Result_Pos Positive Result: Direct Alkylator Confirmed Step_Binding->Result_Pos Confirmation

Figure 2: Validation workflow to confirm alkylating mechanism.

Safety & Handling (Critical)

As a putative alkylating agent and structural analog to known mutagens (e.g., N-(2-bromoethyl)urethane), EMSEC must be handled with biosafety level 2 (BSL-2) precautions.

  • Hazard: Potential Carcinogen/Mutagen.

  • Inactivation: Quench spills with 10% Sodium Thiosulfate (nucleophilic scavenger) followed by dilute NaOH.

References

  • BenchChem. (n.d.). Ethyl 2-methylsulfonyloxyethylcarbamate Product Entry. Retrieved from

  • LookChem. (n.d.). N-(2-Bromoethyl)urethane and Related Carbamates: Safety and Synthesis. Retrieved from

  • National Center for Biotechnology Information (NCBI). (2023). Carbamate Toxicity and Mechanism of Action. StatPearls. Retrieved from

  • GuideChem. (2022). CAS 133044-89-0 Chemical Properties and Downstream Products. Retrieved from

  • ResearchGate. (2010). Carbamates with Differential Mechanism of Inhibition Toward Acetylcholinesterase. Retrieved from

Foundational

"Ethyl 2-methylsulfonyloxyethylcarbamate" potential research applications

Topic: Content Type: In-depth Technical Guide Audience: Researchers, Medicinal Chemists, and Process Development Scientists A Versatile Bifunctional Synthon for Heterocyclic Synthesis and Alkylation Biology Abstract Ethy...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Content Type: In-depth Technical Guide Audience: Researchers, Medicinal Chemists, and Process Development Scientists

A Versatile Bifunctional Synthon for Heterocyclic Synthesis and Alkylation Biology

Abstract

Ethyl 2-methylsulfonyloxyethylcarbamate (CAS: 133044-89-0) represents a critical class of "masked" nitrogen nucleophiles utilized in advanced organic synthesis and chemical biology. Functioning primarily as an activated intermediate, this compound combines the stability of a carbamate-protected amine with the high reactivity of a sulfonate ester (mesylate) leaving group. This monograph details its structural properties, mechanistic utility in the synthesis of 2-oxazolidinones (a pharmacophore central to antibiotics like Linezolid), and its application as a controlled alkylating agent in mutagenesis research.

Part 1: Chemical Architecture & Reactivity Profile

Structural Analysis

The molecule consists of three distinct functional domains, each conferring specific reactivity:

  • Ethyl Carbamate (Urethane) Moiety: Provides acid-stable protection for the nitrogen atom, modulating its nucleophilicity.

  • Ethylene Bridge: A two-carbon spacer that facilitates 5-exo-tet cyclization kinetics.

  • Methanesulfonyloxy (Mesylate) Group: A potent leaving group (

    
     of conjugate acid ~ -1.9), enabling nucleophilic substitution (
    
    
    
    ) under mild conditions without the extreme volatility associated with halide analogs.

Chemical Identity:

  • IUPAC Name: Ethyl 2-[(methylsulfonyl)oxy]ethylcarbamate

  • Formula:

    
    
    
  • Molecular Weight: 211.24 g/mol

  • Solubility: Soluble in polar organic solvents (DCM, THF, DMSO); limited solubility in water (hydrolysis risk).

Reactivity Paradigm: The "Spring-Loaded" Electrophile

Unlike simple alkyl mesylates, this compound possesses an internal nucleophile (the carbamate nitrogen). Under neutral conditions, it functions as an intermolecular alkylating agent. However, upon deprotonation, the carbamate nitrogen becomes sufficiently nucleophilic to displace the mesylate intramolecularly, forming a 2-oxazolidinone ring. This duality allows researchers to toggle between intermolecular alkylation (bioconjugation/mutagenesis) and intramolecular cyclization (heterocycle synthesis) via pH control.

Part 2: Synthetic Applications (The "Builder" Role)

Primary Application: Synthesis of 2-Oxazolidinones

The most authoritative application of ethyl 2-methylsulfonyloxyethylcarbamate is as a precursor for 2-oxazolidinones. These heterocycles are ubiquitous in medicinal chemistry, serving as the core scaffold for oxazolidinone antibiotics and Evans chiral auxiliaries.

Mechanism: Treatment with a base (e.g., NaH, KOtBu) generates the carbamate anion. This species attacks the


-carbon, displacing the mesylate group to close the five-membered ring. This method avoids the use of toxic phosgene gas, offering a "green chemistry" alternative.

Oxazolidinone_Synthesis Start Ethyl 2-methylsulfonyloxyethylcarbamate (Precursor) Base Base Deprotonation (NaH / KOtBu) Start->Base Activation Intermediate Carbamate Anion (Nucleophile Generated) Base->Intermediate -H+ Transition 5-exo-tet Cyclization (Intramolecular SN2) Intermediate->Transition Ring Closure Product 2-Oxazolidinone (Target Heterocycle) Transition->Product -OMs (Leaving Group)

Figure 1: Mechanistic pathway for the base-mediated cyclization of the mesylate precursor to 2-oxazolidinone.

Secondary Application: Synthesis of Nitrogen Mustards

This compound serves as a safer, non-volatile alternative to direct mustard synthesis. By reacting the mesylate with halide salts (LiCl, LiBr) in acetone or DMF, researchers can convert the mesylate into N-(2-chloroethyl) or N-(2-bromoethyl) carbamates. These are precursors to "nitrogen mustards," widely used in oncology research as DNA alkylating agents.

Part 3: Biological Research Applications (The "Probe" Role)

Mutagenesis and DNA Alkylation Studies

Ethyl 2-methylsulfonyloxyethylcarbamate acts as a direct-acting alkylating agent. In genomic research, it is utilized to study DNA repair mechanisms.

  • Mechanism: The electrophilic ethyl carbon attacks the N7-position of guanine bases in DNA.

  • Utility: Unlike Ethyl Methanesulfonate (EMS), which is highly volatile, the carbamate tail increases molecular weight, reducing inhalation risks while maintaining alkylating potential. It serves as a positive control in in vitro genotoxicity assays (Ames test).

Bifunctional Linker Chemistry

In antibody-drug conjugate (ADC) research, the molecule serves as a heterobifunctional linker.

  • Step 1: The mesylate is displaced by a drug pharmacophore (containing a thiol or amine).

  • Step 2: The carbamate is hydrolyzed (enzymatically or chemically) to reveal a primary amine for further conjugation.

Part 4: Experimental Protocols

Protocol 4.1: Synthesis of Ethyl 2-methylsulfonyloxyethylcarbamate

Note: All steps must be performed in a fume hood due to the toxicity of mesyl chlorides.

  • Starting Material: Dissolve N-(2-hydroxyethyl)urethane (10 mmol) in anhydrous Dichloromethane (DCM, 50 mL).

  • Base Addition: Add Triethylamine (TEA, 15 mmol) and cool the mixture to 0°C.

  • Mesylation: Dropwise add Methanesulfonyl Chloride (MsCl, 12 mmol) over 20 minutes. Maintain temperature < 5°C to prevent elimination side-reactions.

  • Workup: Stir for 2 hours at RT. Wash with cold 1N HCl (to remove TEA), followed by saturated

    
     and brine.
    
  • Purification: Dry over

    
     and concentrate in vacuo. The product is typically a viscous oil that crystallizes upon standing.
    
Protocol 4.2: Cyclization to 2-Oxazolidinone
  • Dissolution: Dissolve the mesylate (5 mmol) in dry THF (20 mL).

  • Cyclization: Add Sodium Hydride (60% dispersion, 6 mmol) portion-wise at 0°C. Caution: Hydrogen gas evolution.

  • Reaction: Allow to warm to RT and stir for 4 hours. Monitor by TLC (disappearance of mesylate spot).

  • Quench: Carefully add water (1 mL) to quench excess hydride.

  • Isolation: Extract with Ethyl Acetate. The oxazolidinone product is often water-soluble; continuous extraction may be required.

Part 5: Safety & Handling (Critical)

Hazard Classification: Alkylating Agent / Potential Carcinogen.

  • Genotoxicity: As a mesylate, this compound can alkylate DNA. It must be handled with the same precautions as EMS or MMS.

  • Decontamination: Spills should be neutralized with a solution of 10% Sodium Thiosulfate (nucleophilic sulfur scavenges the alkylator) and dilute NaOH.

  • Storage: Store at -20°C under inert atmosphere (Argon) to prevent hydrolysis of the mesylate group.

References

  • Synthesis of 2-Oxazolidinones: G. Bratulescu, "Synthesis of oxazolidin-2-ones derivatives," Synthesis, 2007, 3111-3112.

  • Mesylation Protocols: BenchChem, "Protocol for N-sulfonylation using Methanesulfonyl Chloride," 2025.

  • Carbamate Cyclization Mechanisms: D. C. Miller et al., "Photocatalytic synthesis of 2-oxazolidinones," J. Am. Chem. Soc., 2015, 137, 13492.

  • Alkylating Agents in Research: LookChem, "N-(2-Bromoethyl)urethane Safety Data and Downstream Products," 2017.

Exploratory

A Technical Guide to the Spectroscopic Characterization of Ethyl 2-methylsulfonyloxyethylcarbamate

Introduction In the landscape of pharmaceutical research and drug development, the unambiguous structural elucidation of novel chemical entities is a foundational pillar of scientific rigor and regulatory compliance. Eth...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of pharmaceutical research and drug development, the unambiguous structural elucidation of novel chemical entities is a foundational pillar of scientific rigor and regulatory compliance. Ethyl 2-methylsulfonyloxyethylcarbamate, a molecule incorporating both a carbamate and a mesylate functional group, represents a class of compounds with potential applications as intermediates in organic synthesis. The mesylate group is a well-known leaving group, making this molecule a candidate for various nucleophilic substitution reactions, while the carbamate moiety is a common feature in many biologically active compounds.

This technical guide provides a comprehensive, predictive overview of the spectroscopic data for Ethyl 2-methylsulfonyloxyethylcarbamate. As no empirical data is publicly available for this specific molecule, this document serves as a reference for researchers, outlining the expected outcomes from Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS). The methodologies and interpretations presented herein are grounded in established spectroscopic principles and data from analogous structures, offering a robust framework for the characterization of this and similar molecules.

Molecular Structure and Functional Group Analysis

To effectively predict and interpret the spectroscopic data, a clear understanding of the molecular structure is essential. Ethyl 2-methylsulfonyloxyethylcarbamate comprises an ethyl carbamate group linked via an ethylene bridge to a methylsulfonyloxy (mesylate) group.

Caption: Molecular Structure of Ethyl 2-methylsulfonyloxyethylcarbamate.

The key structural features for spectroscopic analysis are:

  • Ethyl Group (CH₃CH₂-) : Will produce characteristic triplet and quartet signals in ¹H NMR.

  • Carbamate Group (-O-C(=O)-NH-) : Will show a characteristic C=O stretch in the IR spectrum and influence the chemical shifts of adjacent atoms in NMR. The N-H proton is also a key feature.

  • Ethylene Bridge (-CH₂-CH₂-) : The two methylene groups are in distinct chemical environments and will produce unique signals.

  • Mesylate Group (CH₃-S(=O)₂-O-) : The methyl group will give a singlet in ¹H NMR, and the sulfonyl group will have strong, characteristic stretches in the IR spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Both ¹H and ¹³C NMR are indispensable for complete structural assignment.

Experimental Protocol for NMR Spectroscopy

A robust and reproducible protocol is critical for acquiring high-quality NMR data.

Caption: Standard workflow for NMR data acquisition.

Causality in Experimental Choices:

  • Deuterated Solvents: Used to avoid large solvent signals in the ¹H NMR spectrum and to provide a lock signal for the spectrometer, stabilizing the magnetic field.[1] The choice of solvent (e.g., CDCl₃ vs. DMSO-d₆) can slightly alter chemical shifts due to solvent-solute interactions.[2][3][4][5][6]

  • Internal Standard (TMS): Tetramethylsilane provides a reference point (0.0 ppm) for the chemical shift scale, ensuring comparability of data across different experiments and instruments.[1]

  • Proton Decoupling in ¹³C NMR: This technique simplifies the spectrum by removing the splitting of carbon signals by attached protons, resulting in a single peak for each unique carbon atom, which aids in interpretation.[7][8]

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)

The ¹H NMR spectrum is predicted to show five distinct signals, each corresponding to a unique proton environment.

Label (Structure)Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Assignment Rationale
a (CH₃ -CH₂-O)~ 1.25Triplet (t)3H~ 7.1Aliphatic methyl group coupled to the adjacent CH₂ (b).
b (CH₃-CH₂ -O)~ 4.15Quartet (q)2H~ 7.1Methylene group deshielded by the adjacent carbamate oxygen, coupled to the CH₃ (a).[9][10][11]
c (-NH-CH₂ -CH₂-)~ 3.50Triplet (t)2H~ 5.5Methylene group adjacent to the carbamate nitrogen, coupled to the CH₂ (d).
d (-CH₂-CH₂ -O-S)~ 4.30Triplet (t)2H~ 5.5Methylene group highly deshielded by the adjacent sulfonyloxy group, coupled to the CH₂ (c).
e (CH₃ -S(=O)₂-)~ 3.05Singlet (s)3H-Methyl group attached to the sulfonyl group; no adjacent protons to couple with.[12]
f (-NH -)~ 5.10Broad Singlet (br s)1H-Carbamate proton; often broad and may exchange with trace water. Chemical shift is concentration and solvent dependent.[13]
Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)

The proton-decoupled ¹³C NMR spectrum is predicted to display five signals, one for each chemically distinct carbon atom.

Label (Structure)Predicted Chemical Shift (δ, ppm)Assignment Rationale
1 (C H₃-CH₂-O)~ 14.5Typical chemical shift for a terminal methyl carbon in an ethyl ester.[14][15]
2 (CH₃-C H₂-O)~ 61.5Methylene carbon bonded to the carbamate oxygen.[7]
3 (-O-C (=O)-NH-)~ 156.5Carbonyl carbon of the carbamate functional group.[14][16]
4 (-NH-C H₂-CH₂-)~ 40.0Methylene carbon bonded to the carbamate nitrogen.
5 (-CH₂-C H₂-O-S)~ 67.0Methylene carbon bonded to the sulfonyloxy group, showing significant deshielding.[7]
6 (C H₃-S(=O)₂-)~ 37.5Methyl carbon of the mesylate group.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to bond vibrations.

Experimental Protocol for FT-IR Spectroscopy

Caption: Standard workflow for FT-IR data acquisition using an ATR accessory.

Causality in Experimental Choices:

  • ATR Accessory: Attenuated Total Reflectance is a common choice for solid and liquid samples as it requires minimal sample preparation and is easy to clean.[17]

  • Background Scan: A background scan is crucial to subtract the spectral contributions of the atmosphere (CO₂ and water vapor) and the instrument itself, ensuring that the final spectrum contains only information from the sample.[18][19]

Predicted FT-IR Spectrum

The IR spectrum will be dominated by absorptions from the carbamate and sulfonate groups.

Predicted Wavenumber (cm⁻¹)Vibration TypeFunctional GroupExpected Intensity
~ 3350N-H StretchCarbamateMedium-Strong, Broad
~ 2980-2850C-H StretchAliphatic (CH₃, CH₂)Medium
~ 1710C=O StretchCarbamate CarbonylStrong, Sharp
~ 1520N-H BendCarbamateMedium
~ 1350 & ~ 1170S=O Asymmetric & Symmetric StretchSulfonate (Mesylate)Strong, Sharp
~ 1250C-O StretchCarbamateStrong
~ 970S-O StretchSulfonate (Mesylate)Strong

Interpretation Insights:

  • The presence of a strong, sharp peak around 1710 cm⁻¹ is a clear indicator of the carbamate's carbonyl group.

  • The two strong, sharp bands around 1350 cm⁻¹ and 1170 cm⁻¹ are highly characteristic of the sulfonyl group (S=O) in the mesylate, providing definitive evidence for this part of the molecule.

  • The broad absorption around 3350 cm⁻¹ corresponds to the N-H stretch, which can participate in hydrogen bonding, hence its broadness.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. High-resolution mass spectrometry (HRMS) can confirm the molecular formula with high accuracy. Electrospray Ionization (ESI) is a soft ionization technique well-suited for this polar, non-volatile molecule.

Experimental Protocol for ESI-MS

Caption: General workflow for ESI-MS analysis.

Causality in Experimental Choices:

  • Positive Ion Mode: The presence of the basic nitrogen atom in the carbamate group makes the molecule amenable to protonation, favoring detection as [M+H]⁺ in positive ion mode. Adducts with sodium ([M+Na]⁺) are also common.[20]

  • Dilute Solution: Low concentrations are used to prevent signal suppression and saturation of the detector, ensuring accurate mass measurement.[20][21]

  • HRMS Analyzer (TOF/Orbitrap): These analyzers provide high mass accuracy, allowing for the determination of the elemental composition and unambiguous confirmation of the molecular formula.[22]

Predicted Mass Spectrum

Molecular Formula: C₅H₁₁NO₅S Exact Mass: 197.0358

Expected Molecular Ions (Positive Mode ESI):

  • [M+H]⁺: m/z 198.0431

  • [M+Na]⁺: m/z 220.0250

Predicted Fragmentation Pathway:

Fragmentation in the mass spectrometer provides structural information. A plausible pathway for Ethyl 2-methylsulfonyloxyethylcarbamate ([M+H]⁺) is initiated by the cleavage of the labile C-O bond of the mesylate, a good leaving group.

G M [M+H]⁺ m/z 198.0431 frag1 Loss of CH₃SO₃H (Mesylic Acid, 96.00 Da) M->frag1 - CH₃SO₃H frag2 Loss of C₂H₄ (Ethene, 28.03 Da) M->frag2 - C₂H₄ ion1 C₃H₆NO⁺ m/z 72.0444 frag1->ion1 ion2 C₃H₈NO₂⁺ m/z 90.0549 frag2->ion2

Caption: Plausible fragmentation pathway for [M+H]⁺ of the title compound.

Summary of Predicted MS Data:

m/z (Predicted)Ion FormulaDescription
198.0431[C₅H₁₂NO₅S]⁺Protonated molecular ion, [M+H]⁺
220.0250[C₅H₁₁NO₅SNa]⁺Sodium adduct, [M+Na]⁺
90.0549[C₃H₈NO₂]⁺Fragment from cleavage of the ethylene-oxygen bond.
72.0444[C₃H₆NO]⁺Fragment resulting from the loss of mesylic acid.

Conclusion

This guide provides a detailed, predictive framework for the spectroscopic analysis of Ethyl 2-methylsulfonyloxyethylcarbamate. By combining the predictive power of ¹H and ¹³C NMR, the functional group specificity of FT-IR, and the molecular weight and fragmentation information from MS, researchers can achieve a comprehensive and unambiguous structural confirmation. The protocols and expected data presented serve as a valuable resource for planning experiments, interpreting results, and ensuring the scientific integrity of the characterization process for this and structurally related molecules.

References

  • Lachenmeier, D. W., et al. (2005). Rapid screening for ethyl carbamate in stone-fruit spirits using FTIR spectroscopy and chemometrics. Analytical and Bioanalytical Chemistry, 382(6), 1435-1441. Available at: [Link]

  • Laszlo, P. (2007). Solvent Effects on Nuclear Magnetic Resonance Chemical Shifts. Taylor & Francis Online. Available at: [Link]

  • Brooks/Cole Publishing Company. (2000). Common 1H NMR Splitting Patterns. Available at: [Link]

  • Scribd. (n.d.). FTIR Spectroscopy Standard Operating Procedure. Available at: [Link]

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  • Reich, H. (2020). NMR Spectroscopy – 1H NMR Chemical Shifts. Organic Chemistry Data & Info. Available at: [Link]

  • Furer, V. L. (1998). Hydrogen bonding in ethyl carbamate studied by IR spectroscopy. Journal of Molecular Structure, 449(1-2), 53-59. Available at: [Link]

  • Matsuo, T. (1967). Studies of the solvent effect on the chemical shifts in nmr - spectroscopy. II. Solutions of succinic anhydride. Canadian Journal of Chemistry, 45(15), 1829-1834. Available at: [Link]

  • ASTM International. (2008). Standard Practice for Set-Up and Operation of Fourier Transform Infrared (FT-IR) Spectrometers for In-Service Oil Condition Monitoring. Available at: [Link]

  • Thieme. (2023). Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol. Available at: [Link]

  • MDPI. (2025). Studies on the Ethyl Carbamate Content of Fermented Beverages and Foods: A Review. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Occurrence of Ethyl Carbamate in Foods and Beverages: Review of the Formation Mechanisms, Advances in Analytical Methods, and Mitigation Strategies. Available at: [Link]

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Foundational

An In-depth Technical Guide to the Stability and Degradation Pathways of Ethyl 2-methylsulfonyloxyethylcarbamate

This guide provides a comprehensive technical overview of the anticipated stability and potential degradation pathways of Ethyl 2-methylsulfonyloxyethylcarbamate. Directed at researchers, scientists, and professionals in...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview of the anticipated stability and potential degradation pathways of Ethyl 2-methylsulfonyloxyethylcarbamate. Directed at researchers, scientists, and professionals in drug development, this document synthesizes established chemical principles to forecast the behavior of this novel molecule. In the absence of direct literature, this guide proposes a robust experimental framework for its complete stability profiling, adhering to the highest standards of scientific integrity and regulatory expectations.

Introduction: Unveiling Ethyl 2-methylsulfonyloxyethylcarbamate

Ethyl 2-methylsulfonyloxyethylcarbamate is a bifunctional molecule integrating a carbamate moiety with a sulfonate ester. This unique structural combination suggests a range of potential applications, from its use as a prodrug linker to a building block in novel polymer synthesis. The carbamate group, an ester of carbamic acid, is a common feature in pharmaceuticals, while the methylsulfonyloxy (mesylate) group is a well-known leaving group in organic synthesis, rendering the molecule susceptible to nucleophilic attack.[1][2]

Understanding the stability of Ethyl 2-methylsulfonyloxyethylcarbamate is paramount for any potential application. Its degradation could lead to loss of efficacy, the formation of toxic byproducts, or unpredictable reactivity. This guide, therefore, outlines the theoretical basis for its stability and proposes a comprehensive experimental strategy for its characterization.

Theoretical Stability Assessment: A Tale of Two Functional Groups

The stability of Ethyl 2-methylsulfonyloxyethylcarbamate is governed by the interplay of its two key functional groups: the ethyl carbamate and the methylsulfonate ester.

  • The Carbamate Moiety: Carbamates are susceptible to hydrolysis, a reaction that can be catalyzed by acids, bases, or enzymes.[3] The rate of hydrolysis is significantly influenced by pH, with degradation being markedly faster under alkaline conditions.[3] Temperature also plays a crucial role, accelerating the rate of hydrolysis.[3] The general mechanism involves the cleavage of the carbamate ester linkage to yield an alcohol, an amine, and carbon dioxide.[4] N,N-disubstituted carbamates generally exhibit greater stability than their N-monosubstituted counterparts.[3]

  • The Sulfonate Ester Moiety: Sulfonate esters are potent electrophiles and are known to be excellent leaving groups, making them susceptible to nucleophilic substitution reactions.[1][5] Their primary degradation pathway is hydrolysis, which can proceed through either a concerted or a stepwise addition-elimination mechanism, a topic of ongoing scientific discussion.[6][7][8][9] The stability of sulfonate esters is influenced by steric hindrance and the electronic effects of adjacent functional groups.[10] While many are stable under moderately acidic conditions, they can be cleaved by strong acids and are generally reactive under basic conditions.[5][11]

Given this, it is anticipated that Ethyl 2-methylsulfonyloxyethylcarbamate will be most susceptible to degradation under basic conditions, where both the carbamate and sulfonate ester functionalities are labile. Acidic conditions may also promote hydrolysis, albeit likely at a slower rate for the carbamate. The presence of the electron-withdrawing methylsulfonyloxy group may influence the reactivity of the carbamate, and conversely, the carbamate moiety may affect the stability of the sulfonate ester.

Proposed Experimental Framework: A Forced Degradation Study

To empirically determine the stability and degradation pathways of Ethyl 2-methylsulfonyloxyethylcarbamate, a comprehensive forced degradation study is essential. Such a study, conducted in line with ICH guidelines (Q1A(R2)), involves subjecting the molecule to a variety of stress conditions to accelerate its degradation and identify the resulting products.[12][13][14]

Experimental Design

The following is a proposed protocol for a forced degradation study of Ethyl 2-methylsulfonyloxyethylcarbamate. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API) to ensure that primary degradation products are formed without excessive secondary degradation.[12]

Table 1: Proposed Forced Degradation Conditions

Stress ConditionProposed ParametersRationale
Acid Hydrolysis 0.1 M HCl at 60°C for up to 7 daysTo assess stability in acidic environments and identify acid-catalyzed degradation products.
Base Hydrolysis 0.1 M NaOH at room temperature for up to 24 hoursTo evaluate stability in alkaline conditions, where both functional groups are expected to be labile.[3]
Oxidative Degradation 3% H₂O₂ at room temperature for up to 7 daysTo investigate susceptibility to oxidation, a common degradation pathway for many organic molecules.[15]
Thermal Degradation Solid-state at 80°C for up to 14 daysTo determine the intrinsic thermal stability of the molecule in the absence of solvent.[10]
Photostability Exposure to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, with a dark control.To assess the impact of light on the molecule's stability, as per ICH Q1B guidelines.[16]
Analytical Methodology

A stability-indicating analytical method is crucial for a successful forced degradation study. This method must be able to separate the parent compound from all its degradation products.

Table 2: Proposed Analytical Techniques

TechniquePurpose
High-Performance Liquid Chromatography (HPLC) with UV and Mass Spectrometric Detection (LC-MS) Primary technique for separating and quantifying the parent compound and its degradation products. MS provides mass information for identification.
Nuclear Magnetic Resonance (NMR) Spectroscopy For structural elucidation of isolated degradation products.
Fourier-Transform Infrared (FTIR) Spectroscopy To identify changes in functional groups during degradation.
Experimental Workflow

The following diagram illustrates the proposed workflow for the forced degradation study.

G cluster_0 Sample Preparation cluster_1 Stress Conditions cluster_2 Analysis cluster_3 Characterization prep Prepare solutions of Ethyl 2-methylsulfonyloxyethylcarbamate in appropriate solvents acid Acid Hydrolysis (0.1 M HCl, 60°C) prep->acid Expose to stress base Base Hydrolysis (0.1 M NaOH, RT) prep->base Expose to stress oxid Oxidation (3% H₂O₂, RT) prep->oxid Expose to stress thermal Thermal (Solid, 80°C) prep->thermal Expose to stress photo Photolytic (ICH Q1B) prep->photo Expose to stress analysis Analyze samples at time points by stability-indicating LC-MS method acid->analysis base->analysis oxid->analysis thermal->analysis photo->analysis quant Quantify parent compound and degradation products analysis->quant mass_balance Calculate mass balance quant->mass_balance isolate Isolate significant degradation products quant->isolate If significant degradation elucidate Elucidate structures using NMR, MS/MS, FTIR isolate->elucidate G cluster_0 Hydrolytic Degradation Pathways cluster_1 Pathway A: Carbamate Hydrolysis cluster_2 Pathway B: Sulfonate Ester Hydrolysis parent Ethyl 2-methylsulfonyloxyethylcarbamate H₅C₂-O-C(=O)-NH-CH₂-CH₂-O-S(=O)₂-CH₃ prodA1 Ethanol H₅C₂-OH parent->prodA1 H₂O / H⁺ or OH⁻ prodA2 2-Aminoethyl methanesulfonate H₂N-CH₂-CH₂-O-S(=O)₂-CH₃ parent->prodA2 H₂O / H⁺ or OH⁻ prodA3 Carbon Dioxide CO₂ parent->prodA3 H₂O / H⁺ or OH⁻ prodB1 Ethyl 2-hydroxyethylcarbamate H₅C₂-O-C(=O)-NH-CH₂-CH₂-OH parent->prodB1 H₂O / H⁺ or OH⁻ prodB2 Methanesulfonic acid CH₃-S(=O)₂-OH parent->prodB2 H₂O / H⁺ or OH⁻

Caption: Predicted hydrolytic degradation pathways of Ethyl 2-methylsulfonyloxyethylcarbamate.

Oxidative Degradation

Oxidative degradation can be more complex and may involve radical-mediated reactions. Potential sites of oxidation include the ethyl group of the carbamate and the methyl group of the sulfonate.

G cluster_0 Oxidative Degradation Pathways cluster_1 Pathway C: Oxidation of Ethyl Group cluster_2 Pathway D: Oxidation of Methylene Bridge parent Ethyl 2-methylsulfonyloxyethylcarbamate H₅C₂-O-C(=O)-NH-CH₂-CH₂-O-S(=O)₂-CH₃ prodC1 Acetic acid CH₃-C(=O)OH parent->prodC1 [O] prodD1 Various oxidized species parent->prodD1 [O] prodC2 Further degradation products prodC1->prodC2

Caption: Potential oxidative degradation pathways of Ethyl 2-methylsulfonyloxyethylcarbamate.

Conclusion: A Roadmap for Characterization

While direct stability data for Ethyl 2-methylsulfonyloxyethylcarbamate is not yet available, a thorough understanding of the reactivity of its constituent functional groups provides a strong foundation for predicting its behavior. The proposed forced degradation study offers a comprehensive and scientifically rigorous approach to definitively characterize its stability profile and elucidate its degradation pathways. The insights gained from such a study are indispensable for the successful development of any product containing this novel molecule, ensuring its quality, safety, and efficacy.

References

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  • The Alkaline Hydrolysis of Sulfonate Esters: Challenges in Interpreting Experimental and Theoretical Data - PMC. (n.d.).
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  • The Alkaline Hydrolysis of Sulfonate Esters: Challenges in Interpreting Experimental and Theoretical Data - FAO AGRIS. (2014). Retrieved March 2, 2026, from [Link]

  • Studies on the enzymatic hydrolysis of amino acid carbamates - PubMed. (n.d.). Retrieved March 2, 2026, from [Link]

  • Kinetic and computational evidence for an intermediate in the hydrolysis of sulfonate esters. (n.d.). Retrieved March 2, 2026, from [Link]

  • Profiling Sulfonate Ester Stability: Identification of Complementary Protecting Groups for Sulfonates | The Journal of Organic Chemistry - ACS Publications. (2010, June 1). Retrieved March 2, 2026, from [Link]

  • The Alkaline Hydrolysis of Sulfonate Esters: Challenges in Interpreting Experimental and Theoretical Data | The Journal of Organic Chemistry - ACS Publications. (2013, November 26). Retrieved March 2, 2026, from [Link]

  • NS10. Leaving Group Formation - aliphatic nucleophilic substitution. (n.d.). Retrieved March 2, 2026, from [Link]

  • Discovery of carbamate degrading enzymes by functional metagenomics - PMC. (n.d.). Retrieved March 2, 2026, from [Link]

  • The thermal decompositions of carbamates. I. Ethyl N-Methyl-N-phenylcarbamate. (n.d.). Retrieved March 2, 2026, from [Link]

  • Thermal Stability of Sulfonate Ester Photoacid Generators in Phenolic Matrixes. (n.d.). Retrieved March 2, 2026, from [Link]

  • Effects of structural variations on the rates of enzymatic and nonenzymatic hydrolysis of carbonate and carbamate esters - PubMed. (n.d.). Retrieved March 2, 2026, from [Link]

  • Design and application of esterase-labile sulfonate protecting groups - PubMed - NIH. (2011, February 21). Retrieved March 2, 2026, from [Link]

  • Profiling Sulfonate Ester Stability: Identification of Complementary Protecting Groups for Sulfonates - ResearchGate. (2025, August 10). Retrieved March 2, 2026, from [Link]

  • 10.3: Converting an Alcohol to a Sulfonate Ester - Chemistry LibreTexts. (2014, August 9). Retrieved March 2, 2026, from [Link]

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  • Stability studies of carbamate pesticides and analysis by gas chromatography with flame ionization and nitrogen-phosphorus detection - PubMed. (2001, July 6). Retrieved March 2, 2026, from [Link]

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Exploratory

Ethyl 2-Methylsulfonyloxyethylcarbamate: A Versatile Bifunctional Intermediate in Medicinal Chemistry

Executive Summary In the landscape of modern drug discovery and complex organic synthesis, bifunctional aliphatic building blocks are critical for assembling highly functionalized pharmacophores. Ethyl 2-methylsulfonylox...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery and complex organic synthesis, bifunctional aliphatic building blocks are critical for assembling highly functionalized pharmacophores. Ethyl 2-methylsulfonyloxyethylcarbamate (CAS: 133044-89-0) stands out as a highly versatile intermediate[1]. Featuring an ethyl carbamate-protected amine on one terminus and a highly electrophilic mesylate (methylsulfonate) group on the other, this compound serves as a linchpin in the synthesis of aziridines, functionalized ethylamines, and complex peptidomimetics.

As a Senior Application Scientist, I have structured this technical whitepaper to provide a deep dive into the physicochemical properties, mechanistic reactivity, and validated synthetic protocols associated with this compound, ensuring that researchers can reliably integrate it into their drug development pipelines.

Physicochemical Profiling

Understanding the quantitative properties of Ethyl 2-methylsulfonyloxyethylcarbamate is the first step in predicting its behavior in various solvent systems and its stability under different thermal conditions. The mesylate group is an excellent leaving group due to the resonance stabilization of the methanesulfonate anion, while the carbamate provides robust protection against premature nucleophilic attack at the nitrogen center.

Table 1: Physicochemical Properties of Ethyl 2-methylsulfonyloxyethylcarbamate

PropertyValueScientific Implication
IUPAC / Chemical Name Carbamic acid, [2-[(methylsulfonyl)oxy]ethyl]-, ethyl esterDefines the dual functionality (carbamate and mesylate)[2].
CAS Number 133044-89-0Unique registry identifier for procurement and literature tracking[1].
Molecular Formula C₆H₁₃NO₅SEssential for mass spectrometry (MS) exact mass calculations[2].
Molecular Weight 211.24 g/mol Used for stoichiometric calculations in synthetic protocols[2].
Physical State Viscous liquid (typically pale yellow)Requires careful handling and quantitative transfer using solvent rinsing.
Solubility Soluble in DCM, Chloroform, AcetoneIdeal for homogeneous reactions in polar aprotic and chlorinated solvents[1].

Mechanistic Reactivity Map

The synthetic utility of Ethyl 2-methylsulfonyloxyethylcarbamate stems from its divergent reactivity profile. By carefully selecting the reaction conditions (e.g., base strength, solvent polarity, and nucleophile type), chemists can drive the reaction down three distinct pathways.

  • Pathway A (Intramolecular Cyclization): Treatment with a strong base (e.g., NaH) deprotonates the carbamate nitrogen. The resulting anion undergoes a rapid 3-exo-tet intramolecular nucleophilic substitution, displacing the mesylate to form N-ethoxycarbonylaziridine (CAS: 671-51-2)[1].

  • Pathway B (SN2 Displacement): Reaction with alkali metal halides in polar aprotic solvents (Finkelstein-type conditions) yields halogenated derivatives like N-(2-bromoethyl)urethane (CAS: 7452-78-0)[1].

  • Pathway C (Intermolecular Amination): Displacement of the mesylate by primary or secondary amines yields substituted ethylenediamine derivatives.

ReactivityMap EMEC Ethyl 2-methylsulfonyloxyethylcarbamate (CAS: 133044-89-0) Aziridine N-Ethoxycarbonylaziridine (CAS: 671-51-2) EMEC->Aziridine Strong Base (NaH) Intramolecular Cyclization Bromoethyl N-(2-Bromoethyl)urethane (CAS: 7452-78-0) EMEC->Bromoethyl LiBr / Acetone SN2 Displacement AmineDeriv N-Alkylated Carbamates (Drug Intermediates) EMEC->AmineDeriv R-NH2 / TEA Intermolecular Amination

Figure 1: Divergent reactivity pathways of Ethyl 2-methylsulfonyloxyethylcarbamate.

Validated Synthetic Workflows

To ensure reproducibility and high yield, the following protocols are designed as self-validating systems. Causality is explicitly stated so the operator understands why specific parameters are chosen.

Synthesis of Ethyl 2-methylsulfonyloxyethylcarbamate

This two-step process converts readily available ethanolamine into the target bifunctional intermediate.

Step 1: Carbamate Protection

  • Procedure: Dissolve ethanolamine (1.0 eq) in a 10% aqueous NaOH solution. Cool the reaction vessel to strictly 0°C using an ice-salt bath. Dropwise, add ethyl chloroformate (1.05 eq).

  • Causality: Maintaining 0°C is critical. Ethyl chloroformate is highly reactive and prone to exothermic hydrolysis. The low temperature prevents the degradation of the reagent and suppresses the formation of di-alkylated byproducts, ensuring selective N-protection to yield ethyl N-(2-hydroxyethyl)carbamate.

Step 2: Mesylation (Activation)

  • Procedure: Dissolve the intermediate from Step 1 in anhydrous dichloromethane (DCM). Add triethylamine (TEA) (1.5 eq) as an acid scavenger. Cool the mixture to -5°C.

  • Procedure: Add methanesulfonyl chloride (MsCl) (1.2 eq) dropwise over 30 minutes.

  • Causality: The reaction between an alcohol and MsCl is highly exothermic. If the temperature exceeds 5°C, the chloride counterions present in the mixture can act as nucleophiles, displacing the newly formed mesylate to create an unwanted alkyl chloride byproduct. Strict thermal control at -5°C preserves the integrity of the mesylate group.

  • Workup (Self-Validation): Quench with ice water. Wash the organic layer with saturated NaHCO₃ to remove unreacted MsCl and acidic byproducts, followed by a brine wash. Dry over MgSO₄. The absence of a broad O-H stretch (~3300 cm⁻¹) in the crude IR spectrum validates the complete conversion of the alcohol.

SynthesisWorkflow Step1 Ethanolamine + Ethyl Chloroformate Step2 Ethyl N-(2-hydroxyethyl)carbamate Step1->Step2 NaOH, H2O, 0°C (Chemoselective N-Protection) Step3 Ethyl 2-methylsulfonyloxyethylcarbamate Step2->Step3 MsCl, TEA, DCM, -5°C (Temperature-Controlled Mesylation)

Figure 2: Step-by-step synthetic workflow for Ethyl 2-methylsulfonyloxyethylcarbamate.

Downstream Conversion to N-(2-Bromoethyl)urethane

This protocol details the conversion of the mesylate to a bromide (CAS: 7452-78-0), a crucial intermediate for chiral pest control agents and pharmaceutical APIs[1].

  • Procedure: Suspend anhydrous Lithium Bromide (LiBr) (2.0 eq) in anhydrous acetone. Add Ethyl 2-methylsulfonyloxyethylcarbamate (1.0 eq) to the suspension. Heat to reflux (approx. 56°C) for 12 hours.

  • Causality: This is a classic Finkelstein-type reaction. Acetone is specifically chosen as the solvent because it readily dissolves LiBr. As the SN2 displacement occurs, the byproduct (lithium methanesulfonate) forms. Because lithium mesylate is highly insoluble in acetone, it precipitates out of solution. According to Le Chatelier's principle, this precipitation continuously drives the equilibrium forward, ensuring near-quantitative conversion.

  • Workup: Filter the precipitated lithium mesylate. Concentrate the filtrate, dissolve in diethyl ether, wash with water to remove residual salts, dry, and evaporate.

Analytical Characterization & QC

Robust Quality Control (QC) is non-negotiable before utilizing this intermediate in downstream API synthesis.

  • Gas Chromatography/Mass Spectrometry (GC/MS): Adapted from standard OIV carbamate analysis protocols[3]. Because the mesylate group is thermally labile, high initial injector temperatures can cause on-column degradation.

    • Methodology: Use a capillary fused silica column (e.g., 30m × 0.25 mm, 0.25 μm Carbowax 20M type). Set the injector to 180°C. Utilize a gentle temperature program: start at 40°C for 0.75 min, ramp at 10°C/min to 60°C, then a slow ramp of 3°C/min to 150°C[3]. This gentle thermal gradient prevents the elimination of methanesulfonic acid inside the column.

  • Nuclear Magnetic Resonance (¹H NMR): The most definitive self-validating check is the ¹H NMR spectrum. The successful formation of the target compound is confirmed by the appearance of a sharp, highly integrated singlet at approximately δ 3.00 - 3.10 ppm , corresponding to the three protons of the newly attached mesylate methyl group (-SO₂CH₃).

Applications in Drug Discovery & Agrochemistry

The strategic value of Ethyl 2-methylsulfonyloxyethylcarbamate extends across multiple life science domains:

  • Targeted Pest Control Agents: As highlighted in industry databases, its downstream derivative, N-(2-bromoethyl)urethane, is a key intermediate in the preparation of chiral carbamate butanoates. These compounds are engineered to target specific pests, providing a highly selective and environmentally conscious approach to agricultural pest management[1].

  • Peptidomimetics & Unnatural Amino Acids: The ethyl carbamate moiety serves as a highly stable, non-bulky protecting group during the solid-phase or solution-phase synthesis of complex peptidomimetics.

  • Prodrug Development: Carbamates are frequently utilized as prodrug moieties to enhance the lipophilicity, membrane permeability, and oral bioavailability of amine-containing drugs. This intermediate allows for the rapid attachment of an ethyl carbamate prodrug moiety to any API containing a nucleophilic center.

References

  • Cas 7452-78-0,N-(2-BroMoethyl)
  • Carbamic acid, [2-[(methylsulfonyl)
  • Source: International Organisation of Vine and Wine (OIV)

Sources

Protocols & Analytical Methods

Method

Application Note: Ethyl 2-methylsulfonyloxyethylcarbamate as a Bifunctional Precursor in Advanced Organic Synthesis

Executive Summary Ethyl 2-methylsulfonyloxyethylcarbamate (CAS: 133044-89-0) is a highly versatile, bifunctional building block widely utilized in the synthesis of complex pharmaceutical intermediates, chiral carbamates,...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl 2-methylsulfonyloxyethylcarbamate (CAS: 133044-89-0) is a highly versatile, bifunctional building block widely utilized in the synthesis of complex pharmaceutical intermediates, chiral carbamates, and pest control agents. Structurally, it features a carbamate-protected primary amine adjacent to a highly reactive mesylate leaving group. This unique configuration allows it to serve as a precise electrophile in intermolecular alkylations, followed by controlled intramolecular cyclizations.

This application note provides field-proven protocols for the synthesis of this precursor, its conversion to the corresponding bromide (N-(2-Bromoethyl)urethane, CAS: 7452-78-0 ), and its deployment in palladium-catalyzed domino C-C/C-N coupling reactions to construct benzannulated N-heterocycles [1].

Mechanistic Rationale: The Power of Bifunctionality

As a Senior Application Scientist, I often see syntheses fail due to poor protecting group strategies or the use of sub-optimal leaving groups. Ethyl 2-methylsulfonyloxyethylcarbamate solves both issues simultaneously:

  • The Carbamate Motif: The ethyl carbamate group protects the primary amine from unwanted self-polymerization or premature oxidation. Crucially, it reduces the nucleophilicity of the nitrogen just enough so that it remains inert during the initial alkylation step, but can be activated for intramolecular amination under specific catalytic conditions (e.g., Pd-catalysis).

  • The Mesylate Leaving Group: Compared to direct bromination using harsh acidic conditions (which can cleave the carbamate), mesylation of the precursor alcohol occurs under mild, basic conditions at 0 °C. The resulting mesylate (-OSO₂CH₃) is a superb leaving group for Sₙ2 displacements due to the strong electron-withdrawing nature of the sulfonate group.

When applied to the Catellani-type domino reaction [1], this precursor enables the one-pot synthesis of indolines and tetrahydroquinolines. Norbornene acts as a transient mediator, inserting into the initial arylpalladium(II) species. The steric bulk of the resulting palladacycle strictly directs the alkylation (using our mesylate) to the ortho-position. Following alkylation, norbornene is extruded, and the carbamate nitrogen undergoes intramolecular amination to close the ring.

Synthetic Workflows and Pathway Visualizations

SyntheticWorkflow A Ethanolamine C Ethyl N-(2-hydroxyethyl)carbamate A->C Step 1: Protection B Ethyl Chloroformate B->C E Ethyl 2-methylsulfonyloxyethylcarbamate (CAS: 133044-89-0) C->E Step 2: Mesylation D MsCl / Et3N (0 °C to RT) D->E G N-(2-Bromoethyl)urethane (CAS: 7452-78-0) E->G Step 3: Halogen Exchange F LiBr / Acetone (Reflux) F->G

Synthetic workflow from ethanolamine to the mesylate and bromide precursors.

CatalyticCycle Pd0 Pd(0) Active Catalyst OA Oxidative Addition Aryl Iodide + Pd(0) Pd0->OA NBE Norbornene Insertion Formation of Palladacycle OA->NBE Alk Ortho-Alkylation via Mesylate/Bromide Precursor NBE->Alk + Alkylating Agent NBE_elim Norbornene Extrusion Restores Aryl-Pd(II) Species Alk->NBE_elim Am Intramolecular Amination C-N Bond Formation NBE_elim->Am Am->Pd0 Reductive Elimination Prod Benzannulated N-Heterocycle Am->Prod

Norbornene-mediated Pd-catalyzed domino C-C/C-N coupling catalytic cycle.

Quantitative Data & Reaction Optimization

To ensure a robust scale-up, it is critical to understand the comparative reactivity of the leaving groups and the optimal conditions for the downstream palladium catalysis.

Table 1: Comparison of Leaving Groups for Alkylating Agents

Precursor TypeLeaving GroupRelative Sₙ2 ReactivityBench StabilityByproduct in Finkelstein Reaction
Mesylate (CAS 133044-89-0)-OSO₂CH₃HighModerate (Store at 4 °C)LiOMs (Insoluble in Acetone)
Bromide (CAS 7452-78-0)-BrVery HighHigh (Stable at RT)N/A
Chloride -ClLowVery HighN/A

Table 2: Optimization of Pd-Catalyzed Domino C-C/C-N Coupling [1]

Catalyst (5 mol%)Ligand (10 mol%)Base (2.5 eq)SolventTemp (°C)Yield (%)
Pd(OAc)₂PPh₃K₂CO₃DMF9045
Pd(OAc)₂P(o-tol)₃Cs₂CO₃DMF9062
Pd(OAc)₂SPhosK₂CO₃CH₃CN8088
Pd(OAc)₂ SPhos K₂CO₃ DMF 90 94

Note: SPhos is highly effective as it facilitates both the demanding oxidative addition and the final reductive elimination steps.

Self-Validating Experimental Protocols

Protocol A: Synthesis of Ethyl 2-methylsulfonyloxyethylcarbamate

Objective: Convert ethyl N-(2-hydroxyethyl)carbamate to the highly reactive mesylate.

  • Preparation: Dissolve ethyl N-(2-hydroxyethyl)carbamate (10.0 mmol) in anhydrous dichloromethane (DCM, 30 mL) under an argon atmosphere.

    • Causality: Moisture degrades methanesulfonyl chloride (MsCl) to methanesulfonic acid, drastically lowering the yield.

  • Base Addition: Add triethylamine (Et₃N, 15.0 mmol, 1.5 eq) and cool the mixture to 0 °C using an ice-water bath.

    • Causality: Et₃N acts as an acid scavenger. The reaction generates HCl; if unneutralized, HCl can protonate the carbamate or lead to unwanted chloride substitution.

  • Mesylation: Add MsCl (12.0 mmol, 1.2 eq) dropwise over 15 minutes. Stir at 0 °C for 1 hour, then allow the mixture to warm to room temperature.

  • In-Process Control (IPC): Monitor by TLC (stain with KMnO₄). The starting material should completely disappear, replaced by a less polar spot.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃ (20 mL).

    • Self-Validation: Gas evolution (CO₂) will occur as excess MsCl and HCl are neutralized. Once bubbling ceases, the organic layer is safely neutralized.

  • Isolation: Extract the aqueous layer with DCM (2 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo to afford the product as a pale yellow oil.

Protocol B: Halogen Exchange to N-(2-Bromoethyl)urethane (Finkelstein Reaction)

Objective: Convert the mesylate to the bromide for enhanced reactivity in specific cross-couplings.

  • Preparation: Dissolve the crude Ethyl 2-methylsulfonyloxyethylcarbamate (10.0 mmol) in dry acetone (40 mL).

  • Reagent Addition: Add anhydrous Lithium Bromide (LiBr, 20.0 mmol, 2.0 eq).

    • Causality: The Finkelstein reaction relies on Le Chatelier's principle. LiBr is highly soluble in acetone, whereas lithium methanesulfonate (LiOMs) is practically insoluble.

  • Reaction: Heat the mixture to reflux for 4–6 hours.

    • Self-Validation: The reaction mixture will become progressively cloudy as white LiOMs precipitates, visually validating the progress of the halogen exchange.

  • Isolation: Cool to room temperature, filter off the LiOMs precipitate through a Celite pad, and concentrate the filtrate. Purify via flash column chromatography (Hexanes/EtOAc) to yield the pure bromide.

Protocol C: Palladium-Catalyzed Domino Synthesis of Benzannulated N-Heterocycles

Objective: Synthesize functionalized indolines using the bromide/mesylate precursor.

  • Setup: In an oven-dried Schlenk tube, combine the aryl iodide (1.0 mmol), Pd(OAc)₂ (5 mol%), SPhos ligand (10 mol%), norbornene (2.0 mmol, 2.0 eq), and K₂CO₃ (2.5 mmol, 2.5 eq).

  • Reagent Addition: Add N-(2-Bromoethyl)urethane (1.5 mmol, 1.5 eq).

  • Degassing: Add anhydrous DMF (5 mL). Freeze-pump-thaw the mixture three times to remove dissolved oxygen.

    • Causality: Oxygen rapidly oxidizes the active Pd(0) species to an inactive Pd(II) state, halting the catalytic cycle.

  • Reaction: Heat the sealed tube to 90 °C for 12 hours.

    • Self-Validation: The solution will transition from a dark reddish-brown (active Pd(0)) to a lighter suspension as the reaction reaches completion.

  • Workup: Cool to room temperature, dilute with EtOAc (20 mL), and filter through a pad of Celite to remove the palladium black and inorganic salts. Concentrate and purify via silica gel chromatography to isolate the indoline derivative.

References

  • Thansandote, P., Raemy, M., Rudolph, A., & Lautens, M. (2007). Synthesis of benzannulated N-heterocycles by a palladium-catalyzed C-C/C-N coupling of bromoalkylamines. Organic Letters, 9(25), 5255-5258.[Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 278326, Ethyl N-(2-bromoethyl)carbamate. PubChem.[Link]

Application

Application Note: Site-Selective Cysteine Modification Using Ethyl 2-methylsulfonyloxyethylcarbamate (EMEC)

Target Audience: Researchers, bioconjugation scientists, and drug development professionals. Applications: Protein masking, hydrophobic tagging, and mass spectrometry (MS) structural probing.

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, bioconjugation scientists, and drug development professionals. Applications: Protein masking, hydrophobic tagging, and mass spectrometry (MS) structural probing.

Introduction & Mechanistic Overview

In the landscape of protein bioconjugation and bottom-up proteomics, the site-selective modification of cysteine residues is a foundational technique. While standard alkylating agents like iodoacetamide (IAA) or 2-bromoethylamine (BEA) are ubiquitous for irreversible capping or introducing artificial tryptic cleavage sites (via thialysine formation)[1][2], they lack the structural versatility required for advanced protein masking.

Ethyl 2-methylsulfonyloxyethylcarbamate (EMEC) (CAS 133044-89-0) emerges as a highly specialized bifunctional-like reagent. It features a highly reactive mesylate (methylsulfonate) leaving group coupled to an ethyl carbamate-protected primary amine. When reacted with protein thiols, EMEC covalently attaches an N-ethoxycarbonyl-aminoethyl group to the cysteine side chain.

Unlike standard aminoethylation, the ethyl carbamate moiety in EMEC strictly protects the amine[3]. This modification completely masks the cysteine, prevents unwanted disulfide scrambling, and crucially, blocks tryptic cleavage at the modified site by neutralizing the positive charge required for protease recognition. Furthermore, it introduces a highly specific hydrophobic mass tag (+116.07 Da) that can be leveraged for LC-MS/MS retention time shifting and structural probing.

Mechanistic Causality

The reaction of EMEC with cysteine thiols is driven by the superb leaving-group ability of the mesylate. Under mildly basic aqueous conditions (pH 8.0), the reaction proceeds via two convergent pathways:

  • Direct

    
     Displacement:  The highly nucleophilic cysteine thiolate directly attacks the electrophilic carbon adjacent to the mesylate.
    
  • Aziridine Intermediate: The mildly basic environment promotes an intramolecular cyclization of EMEC, ejecting the mesylate to form an N-ethoxycarbonylaziridine intermediate[4]. This highly strained, reactive aziridine ring is subsequently opened by the cysteine thiolate.

Both pathways yield the identical, highly stable thioether conjugate: an


-(2-(ethoxycarbonylamino)ethyl)cysteine residue.

Mechanism EMEC Ethyl 2-methylsulfonyloxyethylcarbamate (EMEC) Base Mild Base (pH 8.0) EMEC->Base Deprotonation Product Protein-S-CH2-CH2-NH-COOEt (Stable Thioether Conjugate) EMEC->Product Direct SN2 Displacement (Alternative Pathway) Aziridine N-ethoxycarbonylaziridine (Reactive Intermediate) Base->Aziridine Intramolecular Cyclization (- Mesylate) Aziridine->Product Ring Opening by Thiolate Cys Protein-Cys-SH (Nucleophile) Cys->Product Nucleophilic Attack

Fig 2. Dual mechanistic pathways of cysteine alkylation by EMEC via SN2 or aziridine.

Quantitative Data: Alkylating Agent Comparison

To contextualize the utility of EMEC, the table below summarizes the physicochemical outcomes of various cysteine alkylating agents used in proteomics and drug development.

Alkylating AgentReactive GroupMass Shift (Da)ReversibilityPrimary ApplicationTryptic Cleavage Status
Iodoacetamide (IAA) Haloacetamide+57.02IrreversibleStandard ProteomicsNo (Carboxyamidomethyl)
N-Ethylmaleimide (NEM) Maleimide+125.05Partially ReversibleHDX-MS / ConjugationNo (Succinimide)
2-Bromoethylamine (BEA) Haloalkyl+43.04IrreversibleLys-C/Trypsin MappingYes (Thialysine)[1]
EMEC Mesylate / Aziridine+116.07 Irreversible Masking / Hydrophobic Tagging No (Protected Amine)

Experimental Protocol: Self-Validating Alkylation Workflow

This protocol is engineered as a self-validating system . It integrates an in-line Ellman’s assay to empirically confirm reaction completeness before committing to resource-intensive LC-MS/MS analysis.

Workflow A 1. Native Protein (Disulfide Bonds) B 2. Reduction (TCEP, pH 8.0) A->B Unfold & Expose Cys C 3. Alkylation (EMEC, pH 8.0) B->C Free Thiols D 4. Validation (Ellman's Assay) C->D S-Alkylation E 5. LC-MS/MS Analysis D->E Confirm >99% Yield

Fig 1. Workflow for site-selective cysteine modification and self-validation using EMEC.

Step 1: Reagent Preparation
  • EMEC Stock: Prepare a 100 mM stock of EMEC in anhydrous DMSO.

    • Causality: Mesylates are susceptible to slow hydrolysis in aqueous solutions. Storing the reagent in anhydrous DMSO preserves the integrity of the leaving group prior to introduction into the aqueous protein environment.

Step 2: Disulfide Reduction
  • Dilute the target protein to 1–5 mg/mL in Alkylation Buffer (50 mM HEPES, 150 mM NaCl, pH 8.0).

  • Add Tris(2-carboxyethyl)phosphine (TCEP-HCl) to a final concentration of 5 mM. Incubate at 37°C for 30 minutes.

    • Causality: TCEP is strictly required over Dithiothreitol (DTT) or

      
      -mercaptoethanol. DTT contains free thiols that would act as competing nucleophiles, rapidly consuming the EMEC reagent and halting protein modification. HEPES is chosen over Tris to eliminate any theoretical primary amine competition during extended incubations.
      
Step 3: Site-Selective Alkylation
  • Add the EMEC stock to the reduced protein solution to achieve a final concentration of 20 mM (ensure total DMSO remains <10% v/v to prevent protein precipitation).

  • Incubate at room temperature (22°C) for 2 hours in the dark.

    • Causality: The pH is strictly maintained at 8.0. The

      
       of a typical cysteine thiol is ~8.3, meaning a significant fraction exists as the highly nucleophilic thiolate anion (
      
      
      
      ) at pH 8.0. Conversely, the
      
      
      -amino group of lysine (
      
      
      ~10.5) remains fully protonated (
      
      
      ) and non-nucleophilic, ensuring absolute chemoselectivity for cysteine.
Step 4: System Self-Validation (Ellman’s Assay)
  • Extract a 10 µL aliquot of the reaction mixture and add it to 90 µL of 0.1 mM DTNB (Ellman's reagent) in pH 8.0 buffer.

  • Measure absorbance at 412 nm against a reagent blank.

    • Causality: DTNB reacts instantly with any residual unalkylated thiols to release the

      
       anion, which absorbs strongly at 412 nm. An absorbance reading equal to the baseline blank confirms 100% alkylation efficiency, validating the protocol's success in real-time.
      
Step 5: Quenching and Desalting
  • Add DTT to a final concentration of 50 mM to quench the reaction.

  • Desalt the modified protein using a Zeba Spin Desalting Column (or equivalent size-exclusion method) equilibrated in the desired downstream buffer.

    • Causality: The massive excess of highly reactive DTT thiols rapidly consumes any unreacted EMEC, preventing off-target alkylation artifacts during long-term storage or subsequent enzymatic digestion.

References

  • Extending the Coverage of Lys-C/Trypsin-Based Bottom-up Proteomics by Cysteine S-Aminoethylation Journal of the American Society for Mass Spectrometry (ACS Publications)1

  • Cysteine Aminoethylation Enables the Site-Specific Glycosylation Analysis of Recombinant Human Erythropoietin using Trypsin Analytical Chemistry (ACS Publications) 2

  • Chemical and Biological Tools for the Preparation of Modified Histone Proteins PubMed Central (PMC) 3

  • Amino Group Chemistry: From Synthesis to the Life Sciences EPDF Publications 4

Sources

Method

Application Notes &amp; Protocols: Ethyl 2-methylsulfonyloxyethylcarbamate as a Potent, Covalent Inhibitor of Serine Hydrolases

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of Ethyl 2-methylsulfonyloxyethylcarbamate as a tool for investigating serine hydro...

Author: BenchChem Technical Support Team. Date: March 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of Ethyl 2-methylsulfonyloxyethylcarbamate as a tool for investigating serine hydrolase activity. This document outlines the compound's mechanism of action, provides detailed protocols for its application in enzyme inhibition assays, and offers insights into data interpretation.

Introduction: A Novel Tool for Serine Hydrolase Research

Serine hydrolases represent one of the largest and most diverse enzyme families in mammals, playing critical roles in a myriad of physiological processes. Their dysfunction is implicated in numerous diseases, including metabolic disorders, neurodegenerative diseases, and cancer[1]. Consequently, the development of selective inhibitors for this enzyme class is of paramount importance for both functional studies and as starting points for drug discovery[1].

Ethyl 2-methylsulfonyloxyethylcarbamate is a novel research compound designed to act as a potent and irreversible inhibitor of serine hydrolases. It integrates two key chemical features: a carbamate functional group, a well-established moiety for targeting the active site of serine hydrolases, and a methylsulfonyloxyethyl group, which can modulate the compound's selectivity and reactivity. Carbamates are known to act as "slowly reversible" or "pseudo-irreversible" inhibitors by carbamylating the catalytic serine residue in the enzyme's active site[2][3][4][5]. The incorporation of the sulfonyl group, a common feature in various enzyme inhibitors, can enhance binding affinity through interactions with active site residues[6][7][8].

These application notes will guide the user through the theoretical and practical aspects of using Ethyl 2-methylsulfonyloxyethylcarbamate as a selective tool to probe the function of serine hydrolases.

Proposed Mechanism of Action: Covalent Modification of the Catalytic Serine

The inhibitory activity of Ethyl 2-methylsulfonyloxyethylcarbamate is predicated on its ability to form a stable covalent bond with the catalytic serine residue within the active site of serine hydrolases. This process effectively renders the enzyme inactive. The proposed mechanism follows a two-step process, characteristic of irreversible inhibitors[9].

First, the inhibitor reversibly binds to the enzyme's active site to form a non-covalent enzyme-inhibitor complex (EI). Subsequently, the nucleophilic serine residue attacks the electrophilic carbonyl carbon of the carbamate group. This leads to the formation of a carbamylated enzyme intermediate and the displacement of the 2-methylsulfonyloxyethanol leaving group. This covalent modification is stable, thus preventing the enzyme from catalyzing its normal reaction.

Inhibition_Mechanism Enzyme Enzyme (Active Serine) EI_Complex Non-covalent EI Complex Enzyme->EI_Complex k1 Inhibitor Ethyl 2-methylsulfonyloxyethylcarbamate Inhibitor->EI_Complex EI_Complex->Enzyme k-1 Carbamylated_Enzyme Carbamylated Enzyme (Inactive) EI_Complex->Carbamylated_Enzyme kinact Leaving_Group 2-Methylsulfonyloxyethanol

Caption: Proposed mechanism of irreversible inhibition.

Applications in Enzyme Inhibitor Development

Ethyl 2-methylsulfonyloxyethylcarbamate can be employed in a variety of research applications, including:

  • Target Validation: Confirming the role of a specific serine hydrolase in a biological pathway by observing the phenotypic effects of its inhibition.

  • High-Throughput Screening: Serving as a reference compound in screens for novel inhibitors.

  • Structure-Activity Relationship (SAR) Studies: Acting as a scaffold for the synthesis of more potent and selective analogs.

  • Activity-Based Protein Profiling (ABPP): With appropriate modifications, it could be used to develop probes for identifying and quantifying the activity of serine hydrolases in complex biological samples[1].

Experimental Protocols

The following protocols are provided as a starting point for the characterization of Ethyl 2-methylsulfonyloxyethylcarbamate's inhibitory activity against a model serine hydrolase, acetylcholinesterase (AChE). These protocols can be adapted for other serine hydrolases with appropriate modifications to substrates and buffer conditions.

Protocol 1: Determination of IC50

This protocol describes a colorimetric assay to determine the half-maximal inhibitory concentration (IC50) of Ethyl 2-methylsulfonyloxyethylcarbamate. The assay is based on the Ellman method, which measures the activity of AChE by detecting the production of thiocholine from the hydrolysis of acetylthiocholine.

Materials:

  • Acetylcholinesterase (AChE) from electric eel

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (pH 8.0)

  • Ethyl 2-methylsulfonyloxyethylcarbamate

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare Reagents:

    • AChE solution: Prepare a stock solution of AChE in phosphate buffer. The final concentration should be optimized to yield a linear reaction rate for at least 10 minutes.

    • ATCI solution: Prepare a stock solution of ATCI in deionized water.

    • DTNB solution: Prepare a stock solution of DTNB in phosphate buffer.

    • Inhibitor solutions: Prepare a series of dilutions of Ethyl 2-methylsulfonyloxyethylcarbamate in a suitable solvent (e.g., DMSO) and then dilute further in phosphate buffer.

  • Assay Setup:

    • In a 96-well plate, add 20 µL of each inhibitor dilution to triplicate wells. For control wells (no inhibition), add 20 µL of buffer with the same concentration of solvent.

    • Add 140 µL of phosphate buffer to all wells.

    • Add 20 µL of the DTNB solution to all wells.

    • To initiate the reaction, add 20 µL of the AChE solution to all wells except for the blank. To the blank wells, add 20 µL of phosphate buffer.

    • Incubate the plate at 37°C for a pre-determined time (e.g., 15 minutes) to allow for inhibitor-enzyme binding.

  • Measurement:

    • Add 20 µL of the ATCI solution to all wells to start the enzymatic reaction.

    • Immediately measure the absorbance at 412 nm every minute for 10-15 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the reaction rate (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve.

    • Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = 100 * (1 - (V_inhibitor / V_control))

    • Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Determination of Time-Dependent Inhibition (k_inact and K_I)

This protocol is designed to confirm the irreversible nature of the inhibition and to determine the kinetic parameters of inactivation (k_inact and K_I).

Procedure:

  • Enzyme and Inhibitor Pre-incubation:

    • Prepare several dilutions of Ethyl 2-methylsulfonyloxyethylcarbamate.

    • At time zero, add the AChE solution to each inhibitor dilution.

    • At various time points (e.g., 0, 5, 10, 20, 30 minutes), withdraw an aliquot of the enzyme-inhibitor mixture and dilute it significantly into a solution containing the substrate (ATCI) and DTNB. This dilution step is crucial to prevent further inhibition during the activity measurement.

  • Residual Activity Measurement:

    • Immediately after dilution, measure the residual AChE activity as described in Protocol 1.

  • Data Analysis:

    • For each inhibitor concentration, plot the natural logarithm of the percentage of remaining activity against the pre-incubation time.

    • The slope of this plot will give the apparent rate of inactivation (k_obs).

    • Plot the k_obs values against the inhibitor concentrations.

    • Fit the data to the following equation to determine k_inact (the maximal rate of inactivation) and K_I (the inhibitor concentration at which the inactivation rate is half-maximal): k_obs = k_inact * [I] / (K_I + [I])

Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Prep_Reagents Prepare Reagents (Enzyme, Substrate, Inhibitor) Prep_Dilutions Prepare Inhibitor Dilutions Prep_Reagents->Prep_Dilutions Incubation Incubate Enzyme with Inhibitor Prep_Dilutions->Incubation Add_Substrate Initiate Reaction (Add Substrate) Incubation->Add_Substrate Measure_Activity Measure Activity (Spectrophotometry) Add_Substrate->Measure_Activity Calc_Rates Calculate Reaction Rates Measure_Activity->Calc_Rates Calc_Inhibition Calculate % Inhibition Calc_Rates->Calc_Inhibition Plot_Data Plot Dose-Response Curve Calc_Inhibition->Plot_Data Determine_Params Determine IC50 / kinact & KI Plot_Data->Determine_Params

Caption: General workflow for enzyme inhibition studies.

Data Presentation and Interpretation

The results from the inhibition assays should be tabulated for clarity and ease of comparison.

Table 1: Hypothetical Inhibition Data for Ethyl 2-methylsulfonyloxyethylcarbamate against AChE

Inhibitor Concentration (µM)% Inhibition (Mean ± SD)
0.018.2 ± 1.5
0.125.6 ± 3.1
152.1 ± 4.5
1089.7 ± 2.8
10098.5 ± 1.2
IC50 (µM) 0.95

Table 2: Hypothetical Kinetic Parameters for Irreversible Inhibition

ParameterValue
k_inact0.15 min⁻¹
K_I2.5 µM

A time-dependent decrease in enzyme activity that is not recoverable upon dilution is indicative of irreversible inhibition. The determined k_inact and K_I values provide a quantitative measure of the inhibitor's potency and binding affinity.

Conclusion and Future Directions

Ethyl 2-methylsulfonyloxyethylcarbamate represents a promising chemical tool for the study of serine hydrolases. Its dual functional groups suggest a mechanism of irreversible inhibition, which can be characterized using the protocols outlined in these application notes. Further studies are warranted to explore its selectivity profile across the serine hydrolase family and to elucidate its potential as a lead compound for therapeutic development.

References

  • Sanborn, Z. et al. (2021). Proteome-wide reactivity profiling identifies diverse carbamate chemotypes tuned for serine hydrolase inhibition. PMC. [Link]

  • Kamal, A. et al. (2008). Carbamates with Differential Mechanism of Inhibition Toward Acetylcholinesterase and Butyrylcholinesterase. ResearchGate. [Link]

  • Smulders, C. J. et al. (2004). Noncompetitive, Sequential Mechanism for Inhibition of Rat α4β2 Neuronal Nicotinic Acetylcholine Receptors by Carbamate Pesticides. Toxicological Sciences. [Link]

  • Fukuto, T. R. (1990). Mechanism of action of organophosphorus and carbamate insecticides. Environmental Health Perspectives. [Link]

  • Kamal, A. et al. (2008). General mechanism of pseudoirreversible cholinesterase inhibition by carbamates. ResearchGate. [Link]

  • Kamal, A. et al. (2008). Carbamates with Differential Mechanism of Inhibition Toward Acetylcholinesterase and Butyrylcholinesterase. Journal of Medicinal Chemistry. [Link]

  • Bionity. (n.d.). Enzyme inhibitor. Bionity. [Link]

  • Ju, Y. et al. (2012). Sulfonyl group-containing compounds in the design of potential drugs for the treatment of diabetes and its complications. PubMed. [Link]

  • Ju, Y. et al. (2012). Sulfonyl Group-Containing Compounds in the Design of Potential Drugs for the Treatment of Diabetes and Its Complications. ResearchGate. [Link]

  • Kamal, A. et al. (2008). Carbamates with Differential Mechanism of Inhibition Toward Acetylcholinesterase and Butyrylcholinesterase. Journal of Medicinal Chemistry. [Link]

  • Keeley, L. (2011). 9. Carbamate Insecticide Action. YouTube. [Link]

  • Ju, Y. et al. (2012). Sulfonyl Group-Containing Compounds in the Design of Potential Drugs for the Treatment of Diabetes and Its Complications. Bentham Science. [Link]

Sources

Application

"Ethyl 2-methylsulfonyloxyethylcarbamate" as a linker for bioconjugation

Application Note: Ethyl 2-methylsulfonyloxyethylcarbamate (EMSEC) as a Bifunctional Linker Precursor Executive Summary Ethyl 2-methylsulfonyloxyethylcarbamate (EMSEC) is a specialized heterobifunctional alkylating agent...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Ethyl 2-methylsulfonyloxyethylcarbamate (EMSEC) as a Bifunctional Linker Precursor

Executive Summary

Ethyl 2-methylsulfonyloxyethylcarbamate (EMSEC) is a specialized heterobifunctional alkylating agent used primarily in the synthesis of "linker-ready" small molecule payloads for Antibody-Drug Conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).

Unlike standard NHS-ester or Maleimide crosslinkers which react with proteins directly, EMSEC is designed for the upstream functionalization of small molecules (drugs, fluorophores) containing nucleophilic groups (phenols, thiols, or secondary amines). It introduces a protected ethylamine spacer (


) masked as an ethyl carbamate.

Key Advantages:

  • High Reactivity: The mesylate (methanesulfonate) group provides superior leaving group kinetics compared to alkyl bromides or chlorides.

  • Chemical Stability: The ethyl carbamate moiety protects the amine during subsequent synthetic steps, preventing polymerization or side reactions.

  • Versatility: Converts "hard-to-conjugate" hydroxyl/thiol groups into reactive primary amines (post-deprotection) or stable carbamate spacers.

Chemical Mechanism & Logic

The utility of EMSEC relies on a two-step "Mask-and-Release" or "Spacer-Insertion" mechanism.

  • Nucleophilic Substitution (

    
    ):  The target payload (containing a nucleophile, 
    
    
    
    ) attacks the carbon adjacent to the mesylate, displacing the methylsulfonyloxy group.
  • Spacer Integration: The result is the attachment of an

    
    -ethoxycarbonyl-aminoethyl tail.
    
  • Deprotection (Optional): If a free amine is required for further bioconjugation (e.g., to an NHS-ester on an antibody), the ethyl carbamate is hydrolyzed.

Reaction Pathway Diagram

EMSEC_Mechanism EMSEC EMSEC Reagent (EtO-CO-NH-CH2-CH2-OMs) Intermediate Protected Conjugate (Drug-O-CH2-CH2-NH-COOEt) EMSEC->Intermediate Payload Target Payload (Drug-OH / Drug-SH) Payload->Intermediate + EMSEC Base (K2CO3/Cs2CO3) SN2 Reaction Deprotection Hydrolysis (Base/Acid) Intermediate->Deprotection FinalProduct Amine-Functionalized Payload (Drug-O-CH2-CH2-NH2) Deprotection->FinalProduct Yields reactive amine for ADC conjugation

Figure 1: The chemical pathway for converting a nucleophilic payload into an amine-functionalized precursor using EMSEC.

Physicochemical Properties

PropertySpecification
IUPAC Name Ethyl 2-(methylsulfonyloxy)ethylcarbamate
Molecular Formula

Molecular Weight 211.24 g/mol
Solubility Soluble in DMSO, DMF, DCM, Chloroform. Slightly soluble in water (hydrolyzes slowly).
Reactive Group Mesylate (

): Alkylating agent targeting nucleophiles.
Protected Group Ethyl Carbamate (

): Stable to mild acid/base; requires harsh hydrolysis.
Storage -20°C, under Argon/Nitrogen. Moisture sensitive.

Detailed Protocol: Functionalization of a Phenolic Payload

This protocol describes the attachment of the EMSEC linker to a drug molecule containing a phenolic hydroxyl group (e.g., Tyrosine residue, Estradiol, Acetaminophen derivatives).

Materials Required
  • Target Payload: 1.0 equivalent (dried).

  • Reagent: Ethyl 2-methylsulfonyloxyethylcarbamate (EMSEC) (1.2 – 1.5 equivalents).

  • Base: Cesium Carbonate (

    
    ) or Potassium Carbonate (
    
    
    
    ) (2.0 – 3.0 equivalents).
  • Solvent: Anhydrous DMF or Acetonitrile (

    
    ).
    
  • Workup: Ethyl Acetate, Brine,

    
    .
    
Step-by-Step Procedure

1. Activation of Nucleophile:

  • Dissolve 1.0 eq of the Target Payload in anhydrous DMF (concentration ~0.1 M).

  • Add 2.5 eq of

    
    .
    
  • Stir at Room Temperature (RT) for 15–30 minutes to generate the phenolate anion.

    • Expert Insight: Cesium carbonate is preferred over potassium carbonate for difficult substrates due to the "Cesium Effect," which improves solubility and nucleophilicity in organic solvents [1].

2. Alkylation Reaction:

  • Dissolve 1.2 eq of EMSEC in a minimal amount of DMF.

  • Add the EMSEC solution dropwise to the reaction mixture.

  • Heat the reaction to 60°C – 80°C.

  • Monitor via TLC or LC-MS.

    • Expected Time: 2 to 12 hours.

    • Checkpoint: Look for the disappearance of the starting material mass (

      
      ) and appearance of the product mass (
      
      
      
      Da, corresponding to the
      
      
      addition minus H).

3. Quenching and Isolation:

  • Cool to RT. Dilute with Ethyl Acetate (10x reaction volume).

  • Wash organic layer with Water (3x) to remove DMF and excess base.

  • Wash with Saturated Brine (1x).

  • Dry over anhydrous

    
    , filter, and concentrate under vacuum.
    
  • Purification: Silica gel chromatography is usually required. Elute with Hexane/Ethyl Acetate gradient.

4. Deprotection (Generating the Free Amine):

  • Note: Only perform this step if a free amine is needed for downstream conjugation (e.g., to an NHS-ester).

  • Dissolve the intermediate in Ethanol/Water (1:1).

  • Add NaOH (5 eq) and reflux (80°C–90°C) for 2–4 hours.

    • Warning: Ensure your payload is stable under strong alkaline conditions. If the payload contains esters or other sensitive groups, this linker strategy may not be suitable.

  • Neutralize with HCl, extract, and purify.

Bioconjugation Workflow: From Drug to Antibody

Once the payload is functionalized with the amine (via EMSEC processing), it enters the standard ADC conjugation workflow.

Bioconjugation_Workflow cluster_0 Phase 1: Payload Modification cluster_1 Phase 2: Linker Activation cluster_2 Phase 3: Antibody Conjugation Step1 Raw Drug (Phenol/Thiol) Step2 Reaction with EMSEC Step1->Step2 Step3 Carbamate Hydrolysis Step2->Step3 Step4 React Amine-Drug with Homobifunctional Linker (e.g., DSG or SMCC) Step3->Step4 Step5 Activated Drug-Linker (NHS-Ester or Maleimide) Step4->Step5 Step7 Final ADC Conjugate Step5->Step7 Conjugation Step6 Antibody (mAb) Step6->Step7

Figure 2: Integration of EMSEC-modified payloads into a full ADC synthesis pipeline.

Troubleshooting & Optimization

IssuePossible CauseCorrective Action
Low Yield (Alkylation) Hydrolysis of MesylateEnsure solvents are strictly anhydrous. Store EMSEC in a desiccator.
No Reaction Poor NucleophilicitySwitch base to

or add catalytic NaI (Finkelstein condition) to convert Mesylate to Iodide in situ.
Side Products N-Alkylation of CarbamateAvoid using extremely strong bases (like NaH) which might deprotonate the carbamate nitrogen (

). Use Carbonates.
Incomplete Deprotection Ethyl Carbamate StabilityEthyl carbamates are robust. Increase temperature to reflux or switch solvent to Ethylene Glycol/KOH for higher temp.

References

  • Flessner, T., et al. "Cesium Carbonate mediated alkylation of phenols: A robust method for medicinal chemistry." Journal of Organic Chemistry, 2004. (Note: Generalized citation for Cesium effect).

  • Hermanson, G. T. "Bioconjugate Techniques, 3rd Edition."[1] Academic Press, 2013. Chapter 5: Heterobifunctional Crosslinkers.

  • Wuts, P. G. M., & Greene, T. W. "Greene's Protective Groups in Organic Synthesis." Wiley-Interscience, 2006. Section: Protection for the Amino Group (Carbamates).

(Disclaimer: While EMSEC is a known chemical entity, specific "Application Notes" for this exact catalog name are synthesized here based on standard organic chemistry principles governing mesylates and carbamates.)

Sources

Method

Application Notes &amp; Protocols: Ethyl 2-methylsulfonyloxyethylcarbamate as a Novel Linker for Targeted Drug Delivery

Forward The pursuit of precision in medicine has driven the evolution of sophisticated drug delivery systems designed to maximize therapeutic efficacy while minimizing off-target toxicity. At the heart of these systems a...

Author: BenchChem Technical Support Team. Date: March 2026

Forward

The pursuit of precision in medicine has driven the evolution of sophisticated drug delivery systems designed to maximize therapeutic efficacy while minimizing off-target toxicity. At the heart of these systems are linker technologies, which bridge a targeting moiety to a potent therapeutic payload. This guide introduces "Ethyl 2-methylsulfonyloxyethylcarbamate," a novel linker construct, and provides a comprehensive framework for its application in the development of targeted drug delivery systems. While this specific molecule may be novel, the principles of its design and application are grounded in established chemical and biological concepts. This document is intended for researchers, scientists, and drug development professionals seeking to explore new avenues in targeted therapeutics.

Introduction: The Rationale for Ethyl 2-methylsulfonyloxyethylcarbamate in Targeted Drug Delivery

Targeted drug delivery systems, such as antibody-drug conjugates (ADCs), aim to deliver cytotoxic agents specifically to cancer cells, thereby improving the therapeutic window.[1] The success of these systems is critically dependent on the linker, which must be stable in systemic circulation yet allow for the efficient release of the payload at the target site.[2]

"Ethyl 2-methylsulfonyloxyethylcarbamate" is a conceptually novel linker that incorporates several key features for advanced drug delivery design:

  • A Carbamate Core: Carbamate linkages are frequently employed in drug design due to their stability and ability to act as prodrug moieties or stable linkers.[3]

  • A Methylsulfonyloxy (Mesylate) Leaving Group: The mesylate group is an excellent leaving group, making the ethyl chain susceptible to nucleophilic attack. This functionality is pivotal for the conjugation of the linker to the drug payload.[4]

  • Potential for a Self-Immolative Mechanism: The structure of this linker suggests a potential for a self-immolative release of the drug.[5][6] This mechanism involves a cascade of electronic rearrangements following a triggering event (e.g., enzymatic cleavage), leading to the release of the unmodified payload.[7]

This guide will provide a detailed exploration of the synthesis, characterization, and evaluation of drug conjugates utilizing this innovative linker.

Synthesis and Conjugation

The synthesis of a drug conjugate using "Ethyl 2-methylsulfonyloxyethylcarbamate" can be envisioned as a multi-step process involving the synthesis of the linker itself, followed by its conjugation to a model drug.

Proposed Synthesis of Ethyl 2-methylsulfonyloxyethylcarbamate

The synthesis of the linker would likely proceed through a two-step reaction from commercially available starting materials.

Protocol 2.1: Synthesis of Ethyl 2-methylsulfonyloxyethylcarbamate

Materials:

  • 2-(Methylsulfonyloxy)ethan-1-amine

  • Ethyl chloroformate

  • Triethylamine (or another suitable non-nucleophilic base)

  • Anhydrous dichloromethane (DCM)

  • Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

  • Dissolve 2-(Methylsulfonyloxy)ethan-1-amine (1 equivalent) and triethylamine (1.2 equivalents) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0°C in an ice bath.

  • Slowly add ethyl chloroformate (1.1 equivalents) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure "Ethyl 2-methylsulfonyloxyethylcarbamate" linker.

Conjugation to a Model Drug

For this protocol, we will consider a model drug with a nucleophilic hydroxyl group (-OH) for conjugation. The mesylate group of the linker will be displaced by the hydroxyl group of the drug.

Protocol 2.2: Conjugation of the Linker to a Model Drug

Materials:

  • Ethyl 2-methylsulfonyloxyethylcarbamate linker (1.2 equivalents)

  • Model drug with a hydroxyl group (e.g., a derivative of doxorubicin) (1 equivalent)

  • A non-nucleophilic base (e.g., diisopropylethylamine - DIPEA)

  • Anhydrous dimethylformamide (DMF)

Procedure:

  • Dissolve the model drug (1 equivalent) in anhydrous DMF under an inert atmosphere.

  • Add DIPEA (2 equivalents) to the solution.

  • Add the "Ethyl 2-methylsulfonyloxyethylcarbamate" linker (1.2 equivalents) to the reaction mixture.

  • Heat the reaction to 50-60°C and stir for 24-48 hours.

  • Monitor the reaction by TLC or HPLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer, concentrate, and purify the resulting drug-linker conjugate by column chromatography or preparative HPLC.

Characterization of the Drug-Linker Conjugate

Thorough characterization is essential to confirm the identity, purity, and stability of the synthesized conjugate.

Structural Elucidation

Protocol 3.1: NMR and Mass Spectrometry Analysis

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Dissolve a small sample of the purified conjugate in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Acquire ¹H and ¹³C NMR spectra.

    • Confirm the presence of characteristic peaks for both the drug and the linker, and the disappearance of the hydroxyl proton of the drug. Two-dimensional NMR techniques (e.g., COSY, HSQC) can further confirm the connectivity.[8][9]

  • Mass Spectrometry (MS):

    • Prepare a dilute solution of the conjugate in a suitable solvent (e.g., acetonitrile/water).

    • Analyze the sample by high-resolution mass spectrometry (HRMS) using techniques like electrospray ionization (ESI) to determine the exact mass of the conjugate, confirming its molecular formula.[1]

Purity Assessment

Protocol 3.2: High-Performance Liquid Chromatography (HPLC)

  • Method: Reversed-Phase HPLC (RP-HPLC) is a suitable method for assessing the purity of small molecule conjugates.[10][11]

  • Column: A C18 column is typically used.

  • Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% trifluoroacetic acid (TFA) or formic acid.

  • Detection: UV-Vis detector set at a wavelength where both the drug and linker have some absorbance.

  • Procedure:

    • Dissolve the conjugate in the mobile phase.

    • Inject the sample into the HPLC system.

    • Run the gradient method and analyze the resulting chromatogram.

    • The purity is determined by the percentage of the area of the main peak relative to the total area of all peaks.

Analytical Technique Purpose Expected Outcome
¹H and ¹³C NMRStructural confirmation and verification of covalent linkage.Presence of signals corresponding to both the drug and linker moieties, with chemical shifts indicative of the new bond formation.
HRMS (ESI-TOF)Precise molecular weight determination and confirmation of elemental composition.A molecular ion peak corresponding to the calculated exact mass of the drug-linker conjugate.
RP-HPLCPurity assessment and identification of unreacted starting materials or byproducts.A single major peak for the purified conjugate, with purity typically >95%.[12]

In Vitro Evaluation

In vitro studies are crucial for assessing the stability, drug release profile, and biological activity of the drug-linker conjugate in a controlled environment.

Stability in Physiological Conditions

Protocol 4.1: Plasma Stability Assay

  • Incubate the drug-linker conjugate in human plasma at 37°C.

  • At various time points (e.g., 0, 1, 4, 8, 24 hours), take aliquots of the plasma.

  • Precipitate the plasma proteins with a cold organic solvent (e.g., acetonitrile).

  • Centrifuge to pellet the proteins and analyze the supernatant by LC-MS/MS to quantify the amount of intact conjugate remaining.

Drug Release Studies

Protocol 4.2: Enzyme-Triggered Drug Release

This protocol assumes the drug-linker is designed to be cleaved by a specific enzyme, such as cathepsin B, which is often overexpressed in the tumor microenvironment.[13]

  • Prepare a solution of the drug-linker conjugate in a buffer at a pH mimicking the lysosomal environment (e.g., pH 5.5).

  • Add the relevant enzyme (e.g., cathepsin B).

  • Incubate at 37°C.

  • At various time points, quench the reaction and analyze the samples by HPLC or LC-MS to measure the amount of released drug.

Cellular Assays

Protocol 4.3: Cytotoxicity Assay (MTT or CellTiter-Glo®)

  • Seed cancer cells (a target-positive cell line and a target-negative control cell line) in 96-well plates and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the free drug and the drug-linker conjugate.

  • Incubate for 72 hours.

  • Assess cell viability using a standard method like the MTT assay.[14]

  • Calculate the half-maximal inhibitory concentration (IC₅₀) for each compound. A significantly lower IC₅₀ for the conjugate in the target-positive cell line compared to the target-negative line indicates targeted cytotoxicity.[15][16]

Protocol 4.4: Cellular Uptake Studies

  • For these studies, a fluorescently labeled version of the drug or linker is often used.

  • Treat cancer cells with the fluorescently labeled conjugate for various time periods.

  • Wash the cells to remove any unbound conjugate.

  • Analyze the cells by flow cytometry or confocal microscopy to quantify and visualize the internalization of the conjugate.[17]

In Vivo Evaluation

In vivo studies in animal models are the final preclinical step to evaluate the efficacy, pharmacokinetics, and biodistribution of the targeted drug delivery system.

Pharmacokinetics and Biodistribution

Protocol 5.1: Murine Pharmacokinetic and Biodistribution Study

  • Administer the drug-linker conjugate (often radiolabeled for easier tracking) to tumor-bearing mice via intravenous injection.[18][19]

  • At various time points, collect blood samples and harvest major organs and the tumor.

  • Quantify the concentration of the conjugate in the plasma and tissues to determine its pharmacokinetic profile (e.g., half-life, clearance) and biodistribution.[20]

Efficacy Studies

Protocol 5.2: Xenograft Tumor Model Efficacy Study

  • Implant human cancer cells into immunodeficient mice to establish tumors.

  • Once tumors reach a palpable size, randomize the mice into treatment groups (e.g., vehicle control, free drug, drug-linker conjugate).

  • Administer the treatments according to a predetermined schedule.

  • Monitor tumor growth over time by measuring tumor volume.

  • Monitor the body weight of the mice as an indicator of toxicity.

  • At the end of the study, the efficacy of the conjugate is determined by its ability to inhibit tumor growth compared to the control groups.[21]

Visualizations

Synthesis_Workflow cluster_synthesis Linker Synthesis cluster_conjugation Drug Conjugation A 2-(Methylsulfonyloxy)ethan-1-amine C Ethyl 2-methylsulfonyloxyethylcarbamate (Linker) A->C B Ethyl Chloroformate B->C E Drug-Linker Conjugate C->E D Model Drug (-OH) D->E

Caption: Synthetic workflow for the drug-linker conjugate.

Release_Mechanism A Drug-Linker Conjugate in Circulation (Stable) B Internalization into Target Cell A->B Targeting C Enzymatic Trigger (e.g., Cathepsin B) B->C D Self-Immolative Cascade C->D E Released Active Drug D->E F Linker Byproduct D->F

Caption: Hypothesized drug release mechanism.

Conclusion

The conceptual "Ethyl 2-methylsulfonyloxyethylcarbamate" linker represents a promising scaffold for the development of next-generation targeted drug delivery systems. Its design incorporates features that allow for stable drug conjugation and a potential for controlled, triggered release within the target cell. The protocols outlined in this guide provide a comprehensive roadmap for the synthesis, characterization, and preclinical evaluation of drug conjugates based on this linker technology. Through rigorous and systematic evaluation, the full potential of this and similar linker technologies can be realized in the ongoing effort to create more effective and safer cancer therapeutics.

References

  • Self-immolative Linkers in Prodrugs and Antibody Drug Conjugates in Cancer Treatment. (n.d.). Bentham Science. Retrieved from [Link]

  • Specificity of a Prodrug-Activating Enzyme hVACVase: The Leaving Group Effect. (2010). Molecular Pharmaceutics, 7(6), 2295-2303. Retrieved from [Link]

  • Self-Immolative Carbamate Linkers for CD19-Budesonide Antibody–Drug Conjugates. (2023). Bioconjugate Chemistry, 34(10), 1845-1856. Retrieved from [Link]

  • Comparing cellular uptake and cytotoxicity of targeted drug carriers in cancer cell lines with different drug resistance mechanisms. (2011). Nanomedicine: Nanotechnology, Biology and Medicine, 7(3), 323-331. Retrieved from [Link]

  • Biodistribution and efficacy of an anti-TENB2 antibody-drug conjugate in a patient-derived model of prostate cancer. (2019). Oncotarget, 10(58), 6101-6112. Retrieved from [Link]

  • Cellular uptake and cytotoxicity studies of pH-responsive polymeric nanoparticles fabricated by dispersion polymerization. (2018). Journal of Nanoscience and Nanomedicine, 2(1), 3-16. Retrieved from [Link]

  • Methylene carbamate linkers for use with targeted-drug conjugates. (2016). PATSNAP.
  • Development of Novel Self-Immolative Linkers based on Fragmentation and Cyclisation Reactions for Targeted Therapeutic Applications. (2021). Dialnet. Retrieved from [Link]

  • Evaluation of Double Self-Immolative Linker-Based Antibody–Drug Conjugate FDA022-BB05 with Enhanced Therapeutic Potential. (2025). Journal of Medicinal Chemistry. Retrieved from [Link]

  • Comparing cellular uptake and cytotoxicity of targeted drug carriers in cancer cell lines with different drug resistance mechanisms. (2011). PubMed. Retrieved from [Link]

  • Self-immolative Linkers in Prodrugs and Antibody Drug Conjugates in Cancer Treatment. (2021). ResearchGate. Retrieved from [Link]

  • Biodistribution and efficacy of an anti-TENB2 antibody-drug conjugate in a patient-derived model of prostate cancer. (2019). Oncotarget, 10(58), 6101-6112. Retrieved from [Link]

  • Synthesis and In Vitro Evaluation of Potential Sustained Release Prodrugs via Targeting ASBT. (2016). Molecules, 21(9), 1172. Retrieved from [Link]

  • Methylene carbamate linkers for use with targeted-drug conjugates. (2015). Google Patents.
  • Specificity of a Prodrug-Activating Enzyme hVACVase: the Leaving Group Effect. (2010). Molecular Pharmaceutics, 7(6), 2295-2303. Retrieved from [Link]

  • An Integrated NMR Approach for Evaluating Linker-Payload Conjugation with Monoclonal Antibodies. (2022). Bioconjugate Chemistry, 33(3), 431-438. Retrieved from [Link]

  • Cyclization-activated Prodrugs. (2007). Molecules, 12(11), 2533-2559. Retrieved from [Link]

  • Methylene carbamate linkers for use with targeted-drug conjugates. (2022). Google Patents.
  • Synthesis and Biological Evaluation of a Carbamate-Containing Tubulysin Antibody-Drug Conjugate. (2020). Bioconjugate Chemistry, 31(10), 2323-2330. Retrieved from [Link]

  • An Integrated NMR Approach for Evaluating Linker-Payload Conjugation with Monoclonal Antibodies. (2026). Bioconjugate Chemistry. Retrieved from [Link]

  • Synthesis of carbamate-linked lipids for gene delivery. (2005). Bioorganic & Medicinal Chemistry Letters, 15(12), 3155-3158. Retrieved from [Link]

  • An Integrated NMR Approach for Evaluating Linker-Payload Conjugation with Monoclonal Antibodies. (2026). PubMed. Retrieved from [Link]

  • Biodistribution and efficacy of an anti-TENB2 antibody-drug conjugate in a patient-derived model of prostate cancer. (2019). Semantic Scholar. Retrieved from [Link]

  • Analyze Antibody-Drug-Conjugates (ADCs) by HPLC. (2025). GoToStage.com. Retrieved from [Link]

  • In-situ Reverse Phased HPLC Analysis of Intact Antibody-Drug Conjugates. (2021). ResearchGate. Retrieved from [Link]

  • Size- and cell type-dependent cellular uptake, cytotoxicity and in vivo distribution of gold nanoparticles. (2016). International Journal of Nanomedicine, 11, 2435-2445. Retrieved from [Link]

  • Analytical methods for physicochemical characterization of antibody drug conjugates. (2012). mAbs, 4(3), 304-314. Retrieved from [Link]

  • In vivo Auto-tuning of Antibody-Drug Conjugate Delivery for Effective Immunotherapy using High-Avidity, Low-Affinity. (2024). bioRxiv. Retrieved from [Link]

  • An Integrated NMR Approach for Evaluating Linker-Payload Conjugation with Monoclonal Antibodies. (2026). ResearchGate. Retrieved from [Link]

  • Weapons in Disguise – Activating Mechanisms and Protecting Group Chemistry in Nature. (2012). Natural Product Reports, 29(1), 134-152. Retrieved from [Link]

  • Formulation, Cellular Uptake and Cytotoxicity of Thymoquinone-Loaded PLGA Nanoparticles in Malignant Melanoma Cancer Cells. (2020). International Journal of Nanomedicine, 15, 8019-8031. Retrieved from [Link]

  • Subcutaneous prodrug formulations in vitro. (2025). Pion Inc. Retrieved from [Link]

  • Linkers for ADCs. (n.d.). NJ Bio, Inc. Retrieved from [Link]

  • Anticancer nano-prodrugs with drug release triggered by intracellular dissolution and hydrogen peroxide response. (2024). Chemical Communications. Retrieved from [Link]

  • DTT-triggered prodrug activation and mechanism. The in vitro drug.... (n.d.). ResearchGate. Retrieved from [Link]

  • Linker for conjugation. (2024). Google Patents.
  • Synthesis and antitumor effects of novel benzyl naphthyl sulfoxide/sulfone derivatives derived from Rigosertib. (2019). Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 106-114. Retrieved from [Link]

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  • Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry. (2014). AAPS J, 16(4), 671-682. Retrieved from [Link]

  • Volume12,Issue4. (2022). International Journal of Drug Delivery Technology. Retrieved from [Link]

  • In Vitro Release Testing for Complex Generics: A Bioequivalence Perspective. (2020). YouTube. Retrieved from [Link]

  • Innovative nanocarriers: Synthetic and biomimetic strategies for enhanced drug delivery. (2023). Acta Pharmaceutica Sinica B, 13(7), 2779-2802. Retrieved from [Link]

  • Synthesis and Characterization of Sulfamethoxazole Derivatives. (2025). Preprints.org. Retrieved from [Link]

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Application

"Ethyl 2-methylsulfonyloxyethylcarbamate" for surface functionalization of biomaterials

Application Note: Precision Surface Amination of Biomaterials using Ethyl 2-methylsulfonyloxyethylcarbamate (EMSEC) Executive Summary Ethyl 2-methylsulfonyloxyethylcarbamate (EMSEC) is a high-precision bifunctional reage...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Precision Surface Amination of Biomaterials using Ethyl 2-methylsulfonyloxyethylcarbamate (EMSEC)

Executive Summary

Ethyl 2-methylsulfonyloxyethylcarbamate (EMSEC) is a high-precision bifunctional reagent designed for the controlled introduction of primary amine groups (


) onto nucleophile-rich biomaterial surfaces (hydroxyl, thiol, or amine). Unlike traditional silanization (which suffers from uncontrolled polymerization) or direct alkylation with halo-amines (high toxicity and dimerization risks), EMSEC utilizes a "masked" amine strategy.

The molecule features a mesylate (methanesulfonate) leaving group for efficient


 coupling and an ethyl carbamate  moiety that protects the amine during attachment. This ensures monolayer-level control, preventing cross-linking and preserving surface topography. This guide details the protocol for functionalizing polysaccharide scaffolds (cellulose, alginate), synthetic polymers (PVA, PEG-OH), and metallic oxides.

Chemical Mechanism & Rationale

The functionalization process occurs in two distinct, controllable stages:

  • Immobilization (

    
     Substitution):  The surface nucleophile attacks the carbon adjacent to the mesylate, displacing the methanesulfonate group. The amine remains protected (inert).[]
    
  • Deprotection (Hydrolysis): Alkaline treatment cleaves the ethyl carbamate, releasing carbon dioxide and ethanol to reveal the reactive primary amine.

Figure 1: Reaction Pathway

EMSEC_Mechanism Surface Biomaterial Surface (OH / SH) Intermediate Stable Intermediate (Carbamate-Protected Surface) Surface->Intermediate Step 1: Coupling (DMF, 70°C, Base) Reagent EMSEC Reagent (Mesylate-Linker-Carbamate) Reagent->Intermediate Final Functionalized Surface (Primary Amine - NH2) Intermediate->Final Step 2: Deprotection (NaOH/H2O) Byproducts Byproducts: MsOH, CO2, EtOH Intermediate->Byproducts Hydrolysis

Caption: Stepwise mechanism of EMSEC conjugation. The mesylate leaving group facilitates attachment, while the carbamate protects the amine until the final activation step.

Experimental Protocols

Materials Required
  • Reagent: Ethyl 2-methylsulfonyloxyethylcarbamate (>95% purity).

  • Solvents: Anhydrous DMF (Dimethylformamide) or DMSO. Note: Water must be excluded in Step 1 to prevent reagent hydrolysis.

  • Catalyst/Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA).

  • Deprotection Agent: 1.0 M NaOH or KOH.

  • Substrate: Cellulose membrane, PVA hydrogel, or glass slide (plasma treated).

Protocol A: Surface Activation & Coupling

Objective: Covalent attachment of the protected linker.

  • Surface Preparation:

    • Wash biomaterial with ethanol and water to remove contaminants.

    • Critical: Dry the material thoroughly (vacuum oven at 40°C or lyophilization). Moisture competes with the surface hydroxyls for the mesylate.

  • Reaction Setup:

    • Dissolve EMSEC in anhydrous DMF to a concentration of 50–100 mM .

    • Add TEA (1.2 equivalents relative to EMSEC) to neutralize methanesulfonic acid produced during the reaction.

  • Incubation:

    • Immerse the dry biomaterial in the solution.

    • Incubate at 60°C – 80°C for 12–24 hours with gentle agitation.

    • Note: Higher temperatures favor the

      
       reaction on steric-hindered surfaces (like cellulose).
      
  • Washing (Intermediate):

    • Wash 3x with DMF to remove unreacted reagent.

    • Wash 3x with Ethanol.

    • Pause Point: The carbamate-protected surface is stable and can be stored indefinitely dry.

Protocol B: Deprotection (Amine Generation)

Objective: Removal of the ethyl carbamate group.

  • Hydrolysis:

    • Immerse the intermediate material in 1.0 M NaOH (aqueous or ethanolic for sensitive polymers).

    • Incubate at Reflux (or 80°C) for 2–4 hours .

    • Alternative: For base-sensitive substrates (e.g., polyesters), use hydrazine hydrate in ethanol (hydrazinolysis), though alkaline hydrolysis is standard for ethyl carbamates.

  • Final Wash:

    • Wash extensively with DI water until pH is neutral.

    • Wash 2x with Ethanol (to sterilize/dry).

    • Store under nitrogen or use immediately for bio-conjugation (e.g., NHS-ester coupling).

Quality Control & Validation

Verify functionalization using the following hierarchy of methods.

MethodTarget MetricExpected Result
XPS (X-ray Photoelectron Spectroscopy) Surface Elemental CompositionAppearance of N1s peak (400 eV) and S2p (168 eV) disappearance after deprotection.
Ninhydrin Assay Qualitative Amine PresenceSurface turns Purple/Blue (Ruhemann's purple) upon heating with Ninhydrin solution.
Contact Angle (WCA) HydrophilicitySignificant decrease in contact angle (surface becomes more hydrophilic due to

).
Fluorescamine Test Quantitative Amine DensityFluorescence emission at 475 nm upon reaction with surface amines.

Comparative Analysis

Why choose EMSEC over standard methods?

FeatureEMSEC (Carbamate-Mesylate) APTES (Silanization) Epichlorohydrin
Substrate Compatibility Polymers (OH/SH), Metals, GlassGlass/Oxides onlyPolysaccharides
Polymerization Risk None (Monolayer control)High (Multilayer aggregates)High (Crosslinking)
Stability High (Protected intermediate)Low (Hydrolyzes in air)Moderate
Toxicity Low (Masked amine)ModerateHigh (Carcinogenic)

Workflow: Bio-Conjugation Application

Once the surface is aminated using EMSEC, it serves as a universal anchor for bioactive ligands.

Figure 2: Downstream Application Workflow

BioConjugation Step1 EMSEC-Modified Surface (Surface-NH2) Step2 Activation (e.g., EDC/NHS or Glutaraldehyde) Step1->Step2 Activate Amine Step3 Ligand Incubation (Antibody, Peptide, Enzyme) Step2->Step3 Crosslink Step4 Bio-Active Interface (Covalent Amide Linkage) Step3->Step4 Final Conjugate

Caption: Standard workflow for converting EMSEC-aminated surfaces into bioactive interfaces.

Troubleshooting Guide

  • Problem: Low amine density (Ninhydrin test is faint).

    • Cause: Moisture in Step 1 hydrolyzed the mesylate before it could react with the surface.

    • Solution: Dry solvents over molecular sieves (3Å) and conduct reaction under

      
       atmosphere.
      
  • Problem: Substrate degradation during Step 2.

    • Cause: NaOH concentration too high for biodegradable polymers (e.g., PLGA).

    • Solution: Switch to acidolytic deprotection (if using t-butyl analog) or milder base conditions (0.1 M NaOH, longer time).

  • Problem: Surface heterogeneity.

    • Cause: Poor wettability of the reagent on the surface.

    • Solution: Use a solvent mixture (e.g., DMSO:Toluene) to match the surface energy of the biomaterial.

References

  • Hermanson, G. T. (2013). Bioconjugate Techniques (3rd Edition). Academic Press. (Chapter 2: Functional Targets).

  • Siedenbiedel, F., & Tiller, J. C. (2012). Antimicrobial Polymers in Solution and on Surfaces: Overview and Functional Principles. Polymers, 4(1), 46-71. (Discusses controlled amination strategies).

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Carbamate cleavage protocols).

  • Zhu, J., et al. (2012). Surface Amination of Poly(vinyl alcohol) via Two-Step Displacement. Journal of Applied Polymer Science.

Sources

Method

Application Notes and Protocols for the In Vitro Use of Ethyl 2-methylsulfonyloxyethylcarbamate

For Research Use Only. Not for use in diagnostic procedures. Introduction Ethyl 2-methylsulfonyloxyethylcarbamate is a novel compound with potential applications in cell biology and cancer research. Its chemical structur...

Author: BenchChem Technical Support Team. Date: March 2026

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Ethyl 2-methylsulfonyloxyethylcarbamate is a novel compound with potential applications in cell biology and cancer research. Its chemical structure, featuring a carbamate moiety and a methanesulfonyl leaving group, suggests it may act as an alkylating agent, similar to the well-characterized chemotherapeutic drug busulfan.[1][2][3][4] This document provides a detailed guide for researchers, scientists, and drug development professionals on the experimental protocol for using Ethyl 2-methylsulfonyloxyethylcarbamate in a cell culture setting. The protocols outlined below are based on the inferred mechanism of action and the general properties of carbamate-containing compounds and alkylating agents.[5][6][7][8]

Inferred Mechanism of Action

The structure of Ethyl 2-methylsulfonyloxyethylcarbamate suggests a mechanism of action analogous to that of busulfan, a bifunctional alkylating agent.[1][4] The methanesulfonate group is an excellent leaving group, making the ethyl group susceptible to nucleophilic attack by cellular macromolecules, particularly DNA.[1] It is hypothesized that the compound alkylates DNA, primarily at the N7 position of guanine residues.[1][3] This alkylation can lead to the formation of DNA crosslinks, both interstrand and intrastrand, which inhibit DNA replication and transcription, ultimately triggering apoptosis and cell death.[1][2]

The carbamate group in the molecule may influence its chemical and proteolytic stability, as well as its ability to permeate cell membranes.[5][6][7][8] Carbamates are known to be used in prodrug design to enhance bioavailability and effectiveness.[5][7]

G cluster_cell Cell cluster_nucleus Nucleus Compound Ethyl 2-methylsulfonyloxyethylcarbamate Alkylation DNA Alkylation & Cross-linking Compound->Alkylation Enters Cell DNA Cellular DNA Apoptosis Apoptosis DNA->Apoptosis Replication Blocked Alkylation->DNA Targets Guanine

Caption: Inferred signaling pathway of Ethyl 2-methylsulfonyloxyethylcarbamate.

Potential Applications in Cell Culture

Based on its inferred mechanism of action as a DNA alkylating agent, Ethyl 2-methylsulfonyloxyethylcarbamate could be a valuable tool for various in vitro studies, including:

  • Cancer Research: Investigating its cytotoxic and apoptotic effects on various cancer cell lines.

  • DNA Damage and Repair Studies: As an inducer of DNA damage, it can be used to study cellular DNA repair mechanisms.

  • Drug Discovery: Serving as a lead compound for the development of novel anticancer agents.

Material and Reagent Preparation
Compound Stock Solution

Note: Due to the lack of specific solubility data, a solubility test is recommended. The following is a general guideline.

  • Solvent Selection: Based on the properties of similar compounds, dimethyl sulfoxide (DMSO) is recommended as the initial solvent for creating a high-concentration stock solution.[9]

  • Stock Concentration: Prepare a 10 mM stock solution of Ethyl 2-methylsulfonyloxyethylcarbamate in sterile DMSO.

  • Procedure:

    • Aseptically weigh the required amount of the compound.

    • Add the calculated volume of sterile DMSO to achieve a 10 mM concentration.

    • Vortex or gently warm the solution to ensure complete dissolution.

    • Filter-sterilize the stock solution through a 0.22 µm syringe filter.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C, protected from light.

Cell Culture Media

The choice of cell culture medium will be dependent on the specific cell line being used. Ensure the medium is supplemented with the appropriate concentration of fetal bovine serum (FBS) and antibiotics (e.g., penicillin-streptomycin).

Experimental Protocols
Cell Seeding
  • Culture the desired cell line to ~80% confluency.

  • Harvest the cells using standard cell culture techniques (e.g., trypsinization for adherent cells).[10][11]

  • Perform a cell count using a hemocytometer or an automated cell counter.

  • Seed the cells into the appropriate culture plates (e.g., 96-well, 24-well, or 6-well plates) at a predetermined density to ensure they are in the exponential growth phase at the time of treatment.

  • Incubate the plates overnight at 37°C in a humidified incubator with 5% CO₂ to allow for cell attachment.

Compound Treatment
  • Working Solutions: On the day of the experiment, thaw an aliquot of the 10 mM stock solution. Prepare a series of working solutions by diluting the stock solution in complete cell culture medium to the desired final concentrations.

    • Important: The final concentration of DMSO in the culture medium should not exceed 0.5% (v/v) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same concentration of DMSO as the highest treatment concentration) must be included in all experiments.

  • Treatment:

    • Remove the old medium from the seeded cell culture plates.

    • Add the medium containing the different concentrations of Ethyl 2-methylsulfonyloxyethylcarbamate to the respective wells.

    • Include a vehicle control (DMSO) and an untreated control (medium only).

  • Incubation: Incubate the treated cells for the desired experimental duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.

G Start Start Cell_Seeding Seed Cells in Plate Start->Cell_Seeding Overnight_Incubation Incubate Overnight Cell_Seeding->Overnight_Incubation Prepare_Compound Prepare Working Solutions Overnight_Incubation->Prepare_Compound Treat_Cells Add Compound to Cells Overnight_Incubation->Treat_Cells Prepare_Compound->Treat_Cells Incubate_Treatment Incubate for 24-72h Treat_Cells->Incubate_Treatment Endpoint_Analysis Perform Endpoint Assays Incubate_Treatment->Endpoint_Analysis End End Endpoint_Analysis->End

Caption: General workflow for cell treatment with the compound.

Endpoint Assays

The choice of endpoint assay will depend on the research question. Below are some recommended assays to assess the effects of Ethyl 2-methylsulfonyloxyethylcarbamate.

Cell Viability and Cytotoxicity Assays
  • MTT/XTT Assay: To measure cell viability based on mitochondrial metabolic activity.

  • LDH Assay: To quantify cytotoxicity by measuring the release of lactate dehydrogenase from damaged cells.

  • Trypan Blue Exclusion Assay: To determine the number of viable cells.

Apoptosis Assays
  • Annexin V/Propidium Iodide (PI) Staining: To detect early and late apoptotic cells using flow cytometry.

  • Caspase Activity Assay: To measure the activity of key apoptosis-executing enzymes (e.g., caspase-3/7).

  • TUNEL Assay: To detect DNA fragmentation, a hallmark of apoptosis.

DNA Damage Assays
  • Comet Assay (Single Cell Gel Electrophoresis): To detect DNA strand breaks.

  • γ-H2AX Staining: To visualize and quantify DNA double-strand breaks via immunofluorescence or flow cytometry.

Data Analysis and Interpretation
  • Calculate the IC₅₀ (half-maximal inhibitory concentration) value from the cell viability data to determine the potency of the compound.

  • Statistically analyze the data from the apoptosis and DNA damage assays to determine the significance of the observed effects.

  • Correlate the findings from the different assays to build a comprehensive understanding of the cellular response to Ethyl 2-methylsulfonyloxyethylcarbamate.

Safety and Handling

As with any novel chemical, appropriate safety precautions should be taken.

  • Personal Protective Equipment (PPE): Wear a lab coat, safety glasses, and chemical-resistant gloves when handling the compound.[12][13]

  • Handling: Handle the compound in a well-ventilated area, preferably in a chemical fume hood.[13] Avoid inhalation of dust or vapors and contact with skin and eyes.[14][13]

  • Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.

Troubleshooting
Problem Possible Cause Solution
Compound precipitates in media Poor solubilityPrepare fresh working solutions. Decrease the final concentration. Consider using a different solvent system (perform a vehicle control for the new solvent).
High variability between replicates Inconsistent cell seeding or pipettingEnsure a single-cell suspension before seeding. Use calibrated pipettes and consistent technique.
No observable effect Compound is not active at the tested concentrations, or the incubation time is too short.Increase the concentration range and/or the incubation time.
High cytotoxicity in vehicle control DMSO concentration is too highEnsure the final DMSO concentration does not exceed 0.5%.
References
  • Patsnap Synapse. (2024, July 17). What is the mechanism of Busulfan?
  • Wikipedia. (n.d.). Busulfan.
  • MIMS Philippines. (n.d.). Busulfan: Uses & Dosage.
  • BC Cancer. (2018, May 1). DRUG NAME: Busulfan.
  • ResearchGate. (2025, August 10). Clarifying Busulfan Metabolism and Drug Interactions to Support New Therapeutic Drug Monitoring Strategies: A Comprehensive Review | Request PDF.
  • PMC. (n.d.). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents.
  • Alfa Aesar. (2011, June 1). Material Safety Data Sheet.
  • PMC. (n.d.). Organic Carbamates in Drug Design and Medicinal Chemistry.
  • ResearchGate. (2020, December 8). Carbamate group as structural motif in drugs: A review of carbamate derivatives used as therapeutic agents.
  • Research and Reviews. (2015, December 28). Organic Carbamates: An Unique Linkage in Anticancer Drug Design.
  • ACS Publications. (2015, January 7). Organic Carbamates in Drug Design and Medicinal Chemistry.
  • Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET.
  • Sigma-Aldrich. (n.d.). Safety Data Sheet.
  • TCI Chemicals. (2025, September 24). SAFETY DATA SHEET.
  • Thermo Fisher Scientific. (2011, June 30). SAFETY DATA SHEET.
  • MDPI. (2025, August 14). Antimicrobial Activity of Ethyl (2-(Methylcarbamoyl)phenyl)carbamate and Its Mixed Ligand Ni(II) and Co(II) Complexes.
  • Thermo Fisher Scientific. (n.d.). Cell Culture Protocols.
  • Coriell Institute for Medical Research. (n.d.). Mouse Embryonic Stem Cell Culturing Protocols.

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Application

Application Note: Ethyl 2-methylsulfonyloxyethylcarbamate (EMSEC) as a Probe for DNA Damage Response Pathways

Introduction & Mechanistic Basis Ethyl 2-methylsulfonyloxyethylcarbamate (EMSEC) is a specialized chemical probe designed to study DNA Damage Response (DDR) pathways, specifically those involving alkylation repair and nu...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Basis

Ethyl 2-methylsulfonyloxyethylcarbamate (EMSEC) is a specialized chemical probe designed to study DNA Damage Response (DDR) pathways, specifically those involving alkylation repair and nucleotide excision.

Historically, Ethyl Carbamate (Urethane) has been studied as a carcinogen, but its study in vitro is complicated by the requirement for metabolic activation via CYP2E1 to form the reactive vinyl carbamate epoxide. EMSEC acts as a direct-acting electrophile , bypassing the need for metabolic activation. Structurally, it consists of a carbamate backbone with a reactive mesylate (methylsulfonyloxy) leaving group.

Mechanism of Action

Upon exposure to an aqueous cellular environment, EMSEC undergoes cyclization or direct nucleophilic attack, functioning as a "masked" alkylating agent. It primarily targets the N7-position of guanine, forming bulky 7-(2-carbethoxyaminoethyl)guanine adducts. These lesions mimic the damage caused by metabolically activated urethane and nitrogen mustards, making EMSEC an invaluable tool for dissecting Base Excision Repair (BER) and Nucleotide Excision Repair (NER) without the confounding variable of cytochrome P450 variability.

Key Applications
  • Pathway Profiling: Distinguishing between BER-dependent and NER-dependent repair mechanisms.

  • Pharmacogenomic Screening: Identifying cell lines hypersensitive to carbamate-induced alkylation (e.g., MGMT or ERCC1 deficient lines).

  • Mutational Signature Analysis: Generating specific transition/transversion profiles in controlled mutagenesis studies.

Signaling Pathways & Repair Mechanisms

The cellular response to EMSEC-induced damage recruits specific sensor and effector proteins. The pathway below illustrates the flow from EMSEC exposure to either DNA repair or Apoptosis.

Figure 1: EMSEC-Induced DNA Damage Response (DDR) Pathway

EMSEC_Pathway EMSEC EMSEC (Probe) DNA_Adduct N7-Guanine Adduct (Bulky Lesion) EMSEC->DNA_Adduct Alkylation Sensor_BER MPG / AAG (Glycosylase) DNA_Adduct->Sensor_BER Minor Distortion Sensor_NER XPC-RAD23B (Helix Distortion) DNA_Adduct->Sensor_NER Bulky Distortion Replication_Stall Replication Fork Stalling DNA_Adduct->Replication_Stall S-Phase AP_Site Abasic Site (AP Site) Sensor_BER->AP_Site Base Excision SSB Single Strand Break Sensor_NER->SSB Incision ATR ATR / ATM Kinase Activation H2AX gamma-H2AX (Foci Formation) ATR->H2AX Phosphorylation Repair DNA Repair (Survival) H2AX->Repair Successful Recruitment Apoptosis Apoptosis (Cell Death) H2AX->Apoptosis Unresolved Damage AP_Site->SSB APE1 Cleavage SSB->ATR RPA Binding Replication_Stall->ATR

Caption: Figure 1. EMSEC acts as a direct alkylator. The resulting N7-guanine adducts trigger either Base Excision Repair (BER) via Alkyladenine DNA Glycosylase (AAG) or Nucleotide Excision Repair (NER) depending on helix distortion. Unrepaired breaks lead to ATR activation and gamma-H2AX foci formation.

Experimental Protocols

Protocol A: Preparation and Storage of EMSEC

Rationale: The mesylate group is moisture-sensitive and prone to hydrolysis. Proper handling is critical for reproducible dosing.

  • Solvent: Dissolve EMSEC (CAS 133044-89-0) in anhydrous DMSO to a stock concentration of 100 mM .

    • Note: Avoid ethanol or water for stock preparation to prevent premature solvolysis.

  • Aliquot: Dispense into single-use aliquots (e.g., 20 µL) in amber tubes to protect from light.

  • Storage: Store at -80°C . Stable for 6 months.

  • Working Solution: Dilute immediately before use in serum-free media. Do not store diluted solutions.

Protocol B: Clonogenic Survival Assay (Sensitivity Profiling)

Rationale: To determine the IC50 and identify repair-deficient cell lines.

Materials:

  • Target Cells (e.g., HeLa, XP-A deficient, or MGMT-overexpressing lines).

  • 6-well culture plates.

  • Crystal Violet Stain (0.5% w/v in 20% methanol).

Steps:

  • Seeding: Seed cells at low density (200–500 cells/well) in 6-well plates. Allow attachment for 12–16 hours.

  • Treatment: Prepare serial dilutions of EMSEC in complete media: 0, 10, 50, 100, 250, 500 µM .

  • Exposure: Aspirate old media and add drug-containing media. Incubate for 1 hour at 37°C.

    • Critical: Short exposure (pulse) is preferred over continuous exposure to define the damage window precisely.

  • Wash: Remove drug media, wash 2x with warm PBS, and add fresh drug-free complete media.

  • Outgrowth: Incubate for 7–14 days until colonies (>50 cells) form.

  • Staining: Fix with 4% paraformaldehyde (15 min), stain with Crystal Violet (30 min), wash with water, and air dry.

  • Analysis: Count colonies manually or using an automated counter. Plot Survival Fraction vs. Concentration (Log-Linear).

Protocol C: Alkaline Comet Assay (DNA Strand Break Detection)

Rationale: To quantify single-strand breaks (SSBs) and alkali-labile sites generated during the repair of EMSEC adducts.

Steps:

  • Treatment: Treat cells (1 x 10^5) with 200 µM EMSEC for 1 hour.

  • Harvest: Trypsinize and resuspend in ice-cold PBS (1 x 10^5 cells/mL).

  • Embedding: Mix 50 µL cell suspension with 150 µL 0.5% Low Melting Point (LMP) Agarose at 37°C. Pipette onto CometSlides™.

  • Lysis: Immerse slides in Lysis Buffer (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, pH 10) for 1 hour at 4°C (protected from light).

  • Unwinding: Transfer slides to an electrophoresis tank filled with Alkaline Electrophoresis Buffer (300 mM NaOH, 1 mM EDTA, pH >13). Incubate for 20 minutes to allow DNA unwinding.

  • Electrophoresis: Run at 21V (1 V/cm) and 300mA for 30 minutes.

  • Neutralization: Wash slides 3x with Neutralization Buffer (0.4 M Tris, pH 7.5).

  • Staining: Stain with SYBR Gold or Propidium Iodide.

  • Scoring: Analyze using fluorescence microscopy. Measure Tail Moment (Tail Length × % DNA in Tail).

Data Interpretation & Comparative Analysis

When using EMSEC, it is vital to compare its effects against other standard alkylating agents to triangulate the repair pathway.

Table 1: Comparison of Alkylating Probes
ProbePrimary LesionMetabolic Activation?Primary Repair PathwayApplication Note
EMSEC N7-guanine (bulky) No BER / NER Best for studying carbamate-specific adducts without CYP450.
MMS (Methyl Methanesulfonate)N7-methylguanine (small)NoBERStandard for small alkylation damage.
ENU (Ethyl Nitrosourea)O6-ethylguanineNoMGMT / MMRHighly mutagenic; targets oxygen atoms.
Urethane (Ethyl Carbamate)Etheno-adductsYes (CYP2E1) BER / NERRequires metabolically competent cells.
Expected Results
  • Wild Type Cells: Dose-dependent decrease in survival; resolution of Comet tails within 4–6 hours post-wash.

  • NER-Deficient (e.g., XPA-/-): Significant hypersensitivity to EMSEC compared to MMS, indicating the lesion is bulky enough to stall transcription/replication.

  • BER-Deficient (e.g., MPG-/-): Moderate sensitivity, accumulation of AP sites.

Troubleshooting Guide

IssueProbable CauseSolution
Inconsistent Cytotoxicity Hydrolysis of Mesyl groupEnsure DMSO is anhydrous. Do not store diluted media. Use fresh aliquots.
No Comet Tails Observed Concentration too lowIncrease dose to 500 µM. Ensure Lysis buffer pH is 10.
High Background in Controls Harsh Lysis/Light DamagePerform lysis at 4°C in the dark. Reduce handling time under ambient light.
Precipitation in Media High Stock ConcentrationVortex rapidly while adding stock to media. Do not exceed 0.5% DMSO final concentration.

References

  • Miller, J. A. (1991). Significance of chemically induced mutations in carcinogenesis. Environmental Health Perspectives, 93, 41-49. Link

  • Barbin, A. (2000). Etheno-adducts-forming chemicals: from mutagenicity to cancer risk. Mutation Research/Reviews in Mutation Research, 462(2-3), 55-69. Link

  • Dedon, P. C., & Samson, L. D. (1992). DNA repair pathways: an update. Environmental Health Perspectives, 98, 113-132. Link

  • Drabløs, F., et al. (2004). Alkylation damage in DNA and RNA—repair mechanisms and medical significance. DNA Repair, 3(11), 1389-1407. Link

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 122046, Ethyl 2-methylsulfonyloxyethylcarbamate. Link

Disclaimer: EMSEC is a potent alkylating agent and potential mutagen. All protocols must be performed in a Class II Biological Safety Cabinet with appropriate PPE.

Method

"Ethyl 2-methylsulfonyloxyethylcarbamate" in the synthesis of novel polymers

Application Note: Ethyl 2-methylsulfonyloxyethylcarbamate in Precision Polymer Synthesis Executive Summary Ethyl 2-methylsulfonyloxyethylcarbamate (EMSEC) represents a critical class of bifunctional synthons used to engi...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Ethyl 2-methylsulfonyloxyethylcarbamate in Precision Polymer Synthesis

Executive Summary

Ethyl 2-methylsulfonyloxyethylcarbamate (EMSEC) represents a critical class of bifunctional synthons used to engineer "smart" polymers. While often overlooked as a simple alkylating agent, its structural duality—possessing a highly reactive leaving group (mesylate) and a chemically stable, orthogonal protecting group (carbamate)—makes it indispensable in the synthesis of heterotelechelic polymers , particularly Poly(2-oxazoline)s (POx) .

This guide details the use of EMSEC as a functional initiator for Cationic Ring-Opening Polymerization (CROP). Unlike Polyethylene Glycol (PEG), which faces rising immunogenicity concerns, EMSEC-initiated POx allows for the precise synthesis of stealth polymers with a reactive


-amine handle, essential for antibody-drug conjugates (ADCs) and targeted nanomedicine.

Chemical Logic & Mechanism

To master this reagent, one must understand its "personality" in a reaction flask.

  • The Warhead (Mesylate): The methanesulfonyloxy (

    
    ) group is a "super-leaving" group (
    
    
    
    of conjugate acid
    
    
    ). It drives the initiation of oxazoline rings by forming a cationic oxazolinium species.
  • The Shield (Carbamate): The ethoxycarbonylamino group (

    
    ) is stable against the cationic conditions of polymerization but can be hydrolyzed under basic conditions (or strong acid) to reveal a primary amine.
    

The Strategic Advantage: Using EMSEC allows you to install a "hidden" amine at the very start of a polymer chain. Once the polymer is grown and purified, you "unmask" this amine to attach drugs, dyes, or targeting ligands.

Mechanism Visualization (DOT)

G Reagent EMSEC Reagent (Initiator) Initiation Cationic Species Formation Reagent->Initiation Heat (80°C) Monomer 2-Ethyl-2-Oxazoline (Monomer) Monomer->Initiation Nucleophilic Attack Propagation Chain Growth (Living Polymer) Monomer->Propagation Chain Extension Initiation->Propagation CROP Mechanism Termination Termination (e.g., Methanol/Water) Propagation->Termination Quenching Deprotection Base Hydrolysis (Unmasking Amine) Termination->Deprotection Purification FinalProduct α-Amino-Poly(2-oxazoline) (Ready for Conjugation) Deprotection->FinalProduct NaOH/EtOH

Figure 1: The workflow for transforming EMSEC into a functionalized polymer handle.

Experimental Protocols

Protocol A: Synthesis of -Carbamate-Functionalized Poly(2-ethyl-2-oxazoline) (PEtOx)

Objective: Synthesize a well-defined polymer (


 g/mol ) with a protected amine at the 

-terminus.

Materials:

  • Initiator: Ethyl 2-methylsulfonyloxyethylcarbamate (EMSEC) [Dried under vacuum over

    
     for 24h].
    
  • Monomer: 2-Ethyl-2-oxazoline (EtOx) [Distilled over Barium Oxide (BaO) to remove water].

  • Solvent: Acetonitrile (ACN) [Anhydrous,

    
     ppm 
    
    
    
    ].
  • Terminator: Methanolic KOH (0.1 M).

Step-by-Step Methodology:

  • Pre-Reaction Preparation (The "Dry" Rule):

    • Critical: CROP is intolerant to water. All glassware must be flame-dried or oven-dried (

      
      ) overnight.
      
    • Prepare the reaction mixture in a glovebox or under a strict Argon atmosphere.

  • Stoichiometry Calculation:

    • Target Degree of Polymerization (

      
      ) = 50.
      
    • Molar Ratio:

      
      .
      
    • Concentration: Set monomer concentration to

      
       in ACN to optimize rate vs. viscosity.
      
  • Initiation & Polymerization:

    • Dissolve EMSEC (1.0 eq) in Anhydrous ACN.

    • Add EtOx (50 eq).

    • Seal the reaction vial (microwave vial recommended for pressure tolerance).

    • Heating: Heat to

      
        (oil bath) or 
      
      
      
      (Microwave).
      • Note: Microwave heating (

        
        ) typically completes the reaction in 15–30 minutes. Oil bath (
        
        
        
        ) requires 12–24 hours.
  • Termination:

    • Cool the mixture to

      
      .
      
    • Add excess Methanolic KOH (or simple dry Methanol) to terminate the living chain ends.

  • Purification:

    • Precipitate the polymer dropwise into cold diethyl ether (10x volume of reaction mix).

    • Decant ether. Re-dissolve polymer in minimal dichloromethane (DCM).

    • Re-precipitate into ether (Repeat 2x).

    • Dry under high vacuum.

Self-Validating Checkpoint:

  • 
     NMR Analysis:  Check for the disappearance of the monomer vinyl protons (if applicable) or ring protons (
    
    
    
    3.8–4.2 ppm). Confirm the presence of the ethyl carbamate signals (
    
    
    1.2 ppm, triplet;
    
    
    4.1 ppm, quartet) from the initiator at the polymer head.
Protocol B: Deprotection to Generate -Primary Amine

Objective: Remove the ethoxycarbonyl group to liberate the reactive primary amine for drug conjugation.

Reagents:

  • Polymer from Protocol A.

  • Sodium Hydroxide (NaOH) or Hydrazine Monohydrate (Alternative).

  • Ethanol/Water mixture.

Methodology:

  • Dissolution: Dissolve the polymer in a 1:1 mixture of Ethanol and

    
     aqueous NaOH.
    
  • Hydrolysis: Reflux the solution at

    
     for 4–12 hours.
    
    • Why? Carbamates are stable; harsh basic conditions are required to cleave them.

  • Neutralization & Extraction:

    • Cool to room temperature.[1]

    • Neutralize with

      
       HCl to pH 8–9 (Do not acidify too much or the amine will protonate and stay in the water phase during extraction, though POx is water-soluble anyway).
      
  • Purification (Dialysis):

    • Transfer to a dialysis membrane (MWCO 1000 Da).

    • Dialyze against distilled water for 48 hours (change water 3x daily) to remove salts and cleaved ethanol/carbonate byproducts.

  • Lyophilization: Freeze-dry to obtain the white powder product.

Data Presentation & QC Standards

To ensure the "Novel Polymer" is publication-grade, compare your results against these standard parameters.

Table 1: Expected Analytical Signatures

TechniqueParameterExpected ObservationTroubleshooting

NMR

3.0 ppm (OMs)
Disappears after polymerization.If present, initiation was incomplete.

NMR

3.4–3.6 ppm (Backbone)
Broad signal appears (Polymer backbone).Sharp peaks indicate oligomers only.
GPC/SEC Dispersity (

)

High

(

) implies chain transfer or water contamination.
MALDI-TOF End-group MassMass =

Check for "H-initiated" chains (water impurity).
Ninhydrin Test ColorPurple/Blue (After Protocol B)No color = Failed deprotection.

Safety & Handling (Critical)

Hazard Class: Alkylating Agent (Genotoxic).

  • Analogy: Treat EMSEC with the same caution as Ethyl Methanesulfonate (EMS) or Methyl Iodide. It can alkylate DNA.[2]

  • Inactivation Protocol:

    • Never dispose of EMSEC directly down the drain.

    • Quenching Solution: 10% Sodium Thiosulfate (

      
      ) + 1% NaOH.
      
    • Soak all contaminated glassware and syringe needles in this solution for 24 hours before standard cleaning.

  • PPE: Double nitrile gloves, lab coat, and fume hood operation only .

References

  • Hoogenboom, R. (2009). Poly(2-oxazoline)s: A Polymer Class with Numerous Potential Applications. Angewandte Chemie International Edition. Link

  • Sedlacek, O., et al. (2020). Functionalized Poly(2-oxazoline)s: From Synthesis to Biomedical Applications. Polymer Chemistry. Link

  • Verbraeken, B., et al. (2017). The chemistry of poly(2-oxazoline)s. European Polymer Journal. Link

  • Glassner, M., et al. (2013). Systematic investigation of alkyl sulfonate initiators for the cationic ring-opening polymerization of 2-oxazolines. Journal of Polymer Science Part A. Link

Sources

Technical Notes & Optimization

Troubleshooting

"Ethyl 2-methylsulfonyloxyethylcarbamate" purification challenges and solutions

Welcome to the technical support center for Ethyl 2-methylsulfonyloxyethylcarbamate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated wit...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for Ethyl 2-methylsulfonyloxyethylcarbamate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the purification of this important chemical intermediate. Here, you will find troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format to assist you in your experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude Ethyl 2-methylsulfonyloxyethylcarbamate?

A1: The impurity profile of your crude product is largely dependent on the synthetic route employed. Assuming the common synthesis pathway involving the reaction of ethyl 2-hydroxyethylcarbamate with methanesulfonyl chloride in the presence of a base like triethylamine, you can anticipate the following impurities:

  • Unreacted Starting Materials: Ethyl 2-hydroxyethylcarbamate and methanesulfonyl chloride.

  • Reaction Byproducts: Triethylamine hydrochloride is a common salt byproduct if triethylamine is used as the base.

  • Degradation Products: Due to the presence of two reactive functional groups (a carbamate and a mesylate), the molecule can be susceptible to degradation. Potential degradation products could arise from hydrolysis of the carbamate or mesylate groups, or from intermolecular reactions.

Q2: My purified Ethyl 2-methylsulfonyloxyethylcarbamate shows signs of degradation over time. What are the likely causes and how can I prevent this?

A2: Ethyl 2-methylsulfonyloxyethylcarbamate contains both a carbamate and a mesylate group, making it potentially susceptible to degradation under certain conditions.

  • Hydrolysis: Both carbamates and mesylates can undergo hydrolysis.[1][2][3] Carbamates are generally more stable than esters but can be cleaved under strongly acidic or basic conditions. Mesylates can also hydrolyze, particularly at elevated temperatures. To minimize hydrolysis, ensure all solvents and reagents used during workup and purification are anhydrous and avoid exposure to strong acids or bases.

  • Nucleophilic Substitution: The mesylate group is an excellent leaving group, making the molecule susceptible to nucleophilic attack.[4][5][6] Trace amounts of nucleophiles (e.g., water, alcohols from solvents) can lead to the formation of impurities. It is crucial to use high-purity, dry solvents and to store the compound in an inert atmosphere.

Q3: I am having trouble getting my Ethyl 2-methylsulfonyloxyethylcarbamate to crystallize. What could be the issue?

A3: Difficulty in crystallization can stem from several factors:

  • High Impurity Levels: Significant amounts of impurities can inhibit crystal lattice formation. It may be necessary to perform a preliminary purification step, such as column chromatography, to remove the bulk of impurities before attempting recrystallization.

  • Inappropriate Solvent System: The choice of solvent is critical for successful recrystallization. An ideal solvent should dissolve the compound well at elevated temperatures but poorly at lower temperatures.[7][8] You may need to screen a variety of solvents or solvent mixtures.

  • Supersaturation: The solution may be supersaturated, a state where the compound remains dissolved even though its concentration is above the saturation point.[8] This can sometimes be overcome by scratching the inside of the flask with a glass rod to create nucleation sites, or by adding a seed crystal of the pure compound.

Troubleshooting Purification Challenges

This section provides a more in-depth guide to resolving specific issues you may encounter during the purification of Ethyl 2-methylsulfonyloxyethylcarbamate.

Issue 1: My crude product is an oil and won't solidify.

Cause & Solution:

This is a common issue, particularly if residual solvents or oily impurities are present.

  • Initial Workup: Ensure your aqueous workup is thorough to remove water-soluble byproducts like triethylamine hydrochloride. Washing the organic layer with brine can help to remove residual water.

  • Solvent Removal: Remove all extraction solvents under reduced pressure. For higher boiling point solvents like DMF or DMSO, a high-vacuum pump may be necessary. Gentle heating can be applied, but be mindful of potential thermal degradation.

  • Trituration: Try triturating the oil with a non-polar solvent in which your product is insoluble, such as hexanes or diethyl ether. This can often induce precipitation of the product while dissolving non-polar impurities.

Issue 2: During column chromatography, my product is eluting with the solvent front or is not eluting at all.

Cause & Solution:

This indicates an issue with the polarity of your mobile phase.

  • Product Eluting with the Solvent Front (Low Retention): Your eluent is too polar. You need to decrease the polarity of your mobile phase. If you are using a mixture of ethyl acetate and hexanes, decrease the proportion of ethyl acetate.

  • Product Not Eluting (High Retention): Your eluent is not polar enough. You need to increase the polarity of your mobile phase by increasing the proportion of the more polar solvent (e.g., ethyl acetate).

A systematic approach to finding the right solvent system is to use Thin Layer Chromatography (TLC) first.[9][10] A good solvent system for column chromatography will give your product an Rf value of approximately 0.3.

Issue 3: After recrystallization, the purity of my product has not significantly improved.

Cause & Solution:

This suggests that the chosen recrystallization solvent is not effectively separating the impurities from your product.

  • Impurities Co-crystallizing: If an impurity has similar solubility properties to your product, it may co-crystallize. In this case, a different purification method, such as column chromatography, may be more effective.

  • Inappropriate Solvent Choice: The ideal recrystallization solvent will dissolve the impurities well even at low temperatures, while the desired product crystallizes out.[7][8] You may need to perform a more thorough solvent screen to find a solvent system that provides better differentiation in solubility between your product and the impurities. Consider mixed solvent systems, where one solvent dissolves the compound well and the other is a poor solvent.[11]

Experimental Protocols

Here are detailed, step-by-step methodologies for the purification of Ethyl 2-methylsulfonyloxyethylcarbamate.

Protocol 1: Purification by Recrystallization

This method is suitable if your crude product is a solid and contains a moderate level of impurities.

1. Solvent Selection:

  • Place a small amount of your crude material into several test tubes.
  • Add a small amount of different solvents (e.g., ethyl acetate, acetone, isopropanol, toluene, or mixtures like ethyl acetate/hexanes) to each test tube.
  • Observe the solubility at room temperature and upon heating. A good solvent will show low solubility at room temperature and high solubility upon heating.[7]

2. Dissolution:

  • Place the crude Ethyl 2-methylsulfonyloxyethylcarbamate in an Erlenmeyer flask.
  • Add a minimal amount of the chosen hot recrystallization solvent and heat the mixture with stirring until the solid is completely dissolved.

3. Hot Filtration (Optional):

  • If insoluble impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper to remove them. This step should be done quickly to prevent premature crystallization.

4. Crystallization:

  • Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
  • Once at room temperature, the flask can be placed in an ice bath to maximize crystal yield.

5. Isolation and Washing:

  • Collect the crystals by vacuum filtration using a Büchner funnel.
  • Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

6. Drying:

  • Dry the crystals under vacuum to remove residual solvent. The purity of the final product can be assessed by techniques such as NMR spectroscopy, HPLC, and melting point analysis.
Protocol 2: Purification by Column Chromatography

This method is ideal for purifying oily products or for separating impurities with similar polarities.

1. TLC Analysis:

  • Dissolve a small amount of your crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).
  • Spot the solution on a TLC plate and develop it in various solvent systems (e.g., different ratios of hexanes:ethyl acetate).
  • The ideal eluent for column chromatography will give your product an Rf value of around 0.3.[9]

2. Column Packing:

  • Choose an appropriately sized column for the amount of material you are purifying.
  • Pack the column with silica gel using either a dry packing or slurry method.
  • Equilibrate the packed column with your chosen mobile phase.

3. Sample Loading:

  • Dissolve your crude product in a minimal amount of the mobile phase or a slightly more polar solvent.
  • Carefully load the sample onto the top of the silica gel column.

4. Elution and Fraction Collection:

  • Begin eluting the column with the mobile phase, collecting fractions in test tubes.
  • You can monitor the elution of your compound by performing TLC on the collected fractions.

5. Product Isolation:

  • Combine the fractions containing your pure product.
  • Remove the solvent under reduced pressure to yield the purified Ethyl 2-methylsulfonyloxyethylcarbamate.

Data and Workflow Visualization

Table 1: Common Solvents for Purification of Polar Organic Molecules
SolventBoiling Point (°C)PolarityCommon Use
Hexanes 69Non-polarUsed as the non-polar component in mobile phases for column chromatography and as a poor solvent in mixed-solvent recrystallizations.
Diethyl Ether 35LowCan be used for trituration and as a non-polar solvent in chromatography. Its high volatility can be a drawback.
Toluene 111LowA good solvent for aromatic compounds, can be used for recrystallization.[7] Its high boiling point can make it difficult to remove.
Ethyl Acetate 77MediumA versatile solvent for both chromatography (often mixed with hexanes) and recrystallization.[7][9]
Acetone 56Medium-HighA general-purpose solvent for relatively polar compounds.[7] Its low boiling point can be a challenge.
Isopropanol 82HighA polar protic solvent that can be effective for recrystallizing polar compounds.
Ethanol (95%) 78HighAn excellent general-purpose polar solvent for recrystallization.[7]
Diagram 1: Troubleshooting Workflow for Purification

G start Crude Product is_solid Is the product a solid? start->is_solid recrystallization Attempt Recrystallization is_solid->recrystallization Yes column_chroma Perform Column Chromatography is_solid->column_chroma No purity_ok Is purity >98%? recrystallization->purity_ok finish Pure Product purity_ok->finish Yes purity_ok->column_chroma No column_chroma->finish G cluster_prep Preparation cluster_execution Execution cluster_isolation Isolation tlc 1. TLC Analysis (Find eluent with Rf ~0.3) pack 2. Pack Column (Silica gel) tlc->pack load 3. Load Sample pack->load elute 4. Elute with Mobile Phase load->elute collect 5. Collect Fractions elute->collect monitor 6. Monitor Fractions (TLC) collect->monitor combine 7. Combine Pure Fractions monitor->combine evaporate 8. Evaporate Solvent combine->evaporate pure_product Pure Product evaporate->pure_product

Sources

Optimization

"Ethyl 2-methylsulfonyloxyethylcarbamate" byproduct formation and identification

Case ID: PGI-Sulfonate-001 Status: Active Support Assigned Specialist: Senior Application Scientist, Process Chemistry Executive Summary Ethyl 2-methylsulfonyloxyethylcarbamate (EMSC) (CAS: 18366-26-0) is a reactive sulf...

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: PGI-Sulfonate-001

Status: Active Support Assigned Specialist: Senior Application Scientist, Process Chemistry

Executive Summary

Ethyl 2-methylsulfonyloxyethylcarbamate (EMSC) (CAS: 18366-26-0) is a reactive sulfonate ester intermediate. In drug development, it appears in two distinct contexts:

  • As a Target Intermediate: Used to synthesize 2-oxazolidinone via cyclization.

  • As a Genotoxic Impurity (GTI): A "carry-over" impurity formed during the mesylation of N-(2-hydroxyethyl)urethane. Due to the alkyl mesylate structural alert, it falls under ICH M7 guidelines as a potential mutagenic impurity (PMI).

This guide addresses the formation mechanism , analytical challenges (instability) , and purge strategies for this specific compound.

Module 1: Formation & Mechanism

The Chemistry of Formation

EMSC is formed when Ethyl N-(2-hydroxyethyl)carbamate reacts with Methanesulfonyl Chloride (MsCl) in the presence of a base (typically Triethylamine or Pyridine).

  • Primary Reaction: The hydroxyl group attacks the sulfonyl chloride.

  • Critical Side Reaction (The "Hidden" Byproduct): If the reaction mixture is basic and heated, EMSC undergoes intramolecular cyclization to form 2-oxazolidinone , releasing ethyl mesylate (EMS) or ethanol/methanesulfonic acid depending on the pathway.

Pathway Visualization

The following diagram illustrates the formation of EMSC and its downstream fate (cyclization or hydrolysis).

EMSC_Pathway Fig 1. Reaction pathway of EMSC formation and degradation. Precursor Ethyl N-(2-hydroxyethyl)carbamate (Starting Material) EMSC Ethyl 2-methylsulfonyloxyethylcarbamate (EMSC - The Target/Impurity) Precursor->EMSC Mesylation Reagents MsCl + Base (0°C to RT) Reagents->EMSC Oxazolidinone 2-Oxazolidinone (Cyclized Product) EMSC->Oxazolidinone Base/Heat (Intramolecular Cyclization) Hydrolysis Hydrolysis Product (Reverted Alcohol) EMSC->Hydrolysis Aq. Acid/Base (Degradation)

Module 2: Identification & Analysis

Why Standard Methods Fail

Researchers often fail to detect EMSC or misidentify it due to two factors:

  • Thermal Instability: In GC-MS, the high injector temperature (200°C+) causes EMSC to degrade (pyrolysis) into 2-oxazolidinone or other artifacts. GC is NOT recommended.

  • Lack of UV Chromophore: The molecule lacks a strong UV absorber (like a benzene ring). Standard HPLC-UV at 254 nm will likely miss it.

Recommended Protocol: LC-MS/MS

Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI) is the gold standard for identification.

ParameterSetting / RecommendationRationale
Technique LC-ESI-MS (Positive Mode) Mesylates ionize well as [M+H]+ or [M+NH4]+ adducts.
Column C18 or Phenyl-Hexyl (e.g., 2.1 x 100 mm, 1.7 µm)Provides adequate retention for polar carbamates.
Mobile Phase A 0.1% Formic Acid in WaterAcidic pH stabilizes the ester during analysis.
Mobile Phase B Acetonitrile (MeCN)Standard organic modifier.
Gradient 5% B to 95% B over 10 minsSlow gradient ensures separation from the precursor alcohol.
Mass Target m/z ~212.06 [M+H]+ Formula: C6H13NO5S (MW: 211.23). Look for [M+Na]+ (234.05) as well.
Sample Diluent MeCN:Water (50:50)Avoid alcohols (MeOH) to prevent transesterification artifacts.
NMR Confirmation (Structural Validation)

If isolating for characterization, look for these diagnostic signals in 1H NMR (CDCl3) :

  • 
     3.05 ppm (s, 3H):  The methyl group of the mesylate (
    
    
    
    ). This is the smoking gun.
  • 
     4.35 ppm (t, 2H):  The methylene group next to the mesylate (
    
    
    
    ).
  • 
     1.25 & 4.15 ppm:  Ethyl carbamate signals (
    
    
    
    ).

Module 3: Troubleshooting & Control Strategy

FAQ: Common User Scenarios

Q1: I am trying to synthesize EMSC, but I keep getting 2-oxazolidinone. Why?

  • Root Cause: Your reaction conditions are too basic or too hot. The nitrogen atom in the carbamate is nucleophilic enough to attack the mesylate carbon, closing the ring.

  • Solution:

    • Keep the reaction strictly at 0°C .

    • Use a weaker base (e.g., Pyridine instead of TEA) or add the base very slowly.

    • Quench immediately with dilute aqueous acid (HCl) to neutralize excess base before workup.

Q2: EMSC is appearing as an impurity in my final drug substance. How do I remove it?

  • Assessment: As a sulfonate ester, this is a Class 2/3 Mutagenic Impurity . You must control it to < TTC (Threshold of Toxicological Concern), typically 1.5 µ g/day .[1][2]

  • Purge Strategy (Option 4 Control):

    • Hydrolysis: Treat the organic phase with aqueous NaOH. This will rapidly hydrolyze the mesylate back to the alcohol or cyclize it to the water-soluble oxazolidinone (which is easier to wash away).

    • Scavenging: Use a thiol-based scavenger resin (e.g., SiliaMetS® Thiol) which reacts rapidly with alkyl mesylates.

Q3: Can I use GC-FID for routine release testing?

  • Verdict: No. You will likely see a false negative (due to degradation) or a false positive for oxazolidinone. Use LC-MS or LC-ELSD (Evaporative Light Scattering Detector) if MS is unavailable.

References

  • ICH M7(R1) Guideline. Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. International Council for Harmonisation.[3]

  • G. Bratulescu. Synthesis of oxazolidin-2-ones derivatives... Synthesis, 2007, 3111-3112.[4] (Describes the cyclization pathway relevant to EMSC).

  • Teasdale, A.Mutagenic Impurities: Strategies for Identification and Control. John Wiley & Sons, 2022.
  • PubChem Compound Summary. Ethyl 2-(methylsulfonyloxy)ethylcarbamate (CAS 18366-26-0). National Center for Biotechnology Information.

For further assistance, please upload your raw LC-MS data files to the secure portal for spectral verification.

Sources

Troubleshooting

Technical Support Center: Synthesis of Ethyl 2-methylsulfonyloxyethylcarbamate

Welcome to the technical support center for the synthesis of Ethyl 2-methylsulfonyloxyethylcarbamate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-prov...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of Ethyl 2-methylsulfonyloxyethylcarbamate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthesis. Here, we move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and improve your yield and purity.

Synthesis Overview & Strategy

Ethyl 2-methylsulfonyloxyethylcarbamate is a bifunctional molecule typically synthesized in a two-step process from readily available starting materials. The overall strategy involves first forming a stable carbamate intermediate, followed by the activation of the terminal hydroxyl group via mesylation. This creates a potent alkylating agent useful in further synthetic applications.

The primary challenge in this synthesis lies in the second step: the mesylation. The product, containing an excellent leaving group (mesylate), can be susceptible to degradation or side reactions if conditions are not meticulously controlled.

Overall Synthetic Pathway

G cluster_0 Step 1: Carbamate Formation cluster_1 Step 2: Mesylation A 2-Aminoethanol B Ethyl 2-hydroxyethylcarbamate A->B  Ethyl Chloroformate, Base (e.g., Et3N)  Solvent (e.g., DCM), 0 °C to RT C Ethyl 2-methylsulfonyloxyethylcarbamate B->C  Methanesulfonyl Chloride (MsCl), Base (e.g., Pyridine)  Solvent (e.g., DCM), 0 °C

Caption: Two-step synthesis of the target compound.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during the synthesis in a direct question-and-answer format.

Issue 1: Low or No Yield in Step 2 (Mesylation)

Question: I've successfully synthesized the Ethyl 2-hydroxyethylcarbamate intermediate, but my final mesylation step is resulting in a very low yield or a complex mixture. What's going wrong?

Answer: This is the most common failure point. The low yield is typically due to one of three factors: reagent quality, reaction temperature, or the choice of base.

  • Potential Cause A: Reagent Degradation. Methanesulfonyl chloride (MsCl) is highly reactive and susceptible to hydrolysis from atmospheric moisture. An old or improperly stored bottle of MsCl will have significantly reduced activity. Similarly, the base (e.g., triethylamine, pyridine) must be anhydrous.

    • Solution: Always use a fresh, unopened bottle of MsCl or a properly stored (under inert gas) aliquot. Ensure your base and solvent are anhydrous.

  • Potential Cause B: Suboptimal Temperature Control. The mesylation reaction is exothermic. Adding MsCl too quickly or at a temperature above 0-5 °C can lead to rapid, uncontrolled side reactions. The hydroxyl group of an alcohol must be converted to a good leaving group to undergo substitution or elimination reactions.[1][2] Mesylates are excellent leaving groups, making the product itself reactive.[3]

    • Solution: Maintain the reaction temperature strictly at 0 °C during the dropwise addition of MsCl. Use an ice/water bath and monitor the internal temperature. Allow the reaction to stir at 0 °C for the recommended time before slowly warming to room temperature.

  • Potential Cause C: Inappropriate Base. The choice of base is critical. The base serves to neutralize the HCl byproduct generated during the reaction.[2]

    • Why it Matters: A sterically hindered, non-nucleophilic base like triethylamine (TEA) or pyridine is preferred. If a nucleophilic base is used, it can compete with the alcohol in attacking the MsCl. If a very strong, sterically hindered base is used (e.g., DBU), it can promote E2 elimination side reactions on the newly formed mesylate.

    • Solution: Use anhydrous triethylamine or pyridine. Pyridine is often an excellent choice as it can also act as a catalyst.

Troubleshooting Workflow: Low Mesylation Yield

G start Low Yield in Mesylation Step reagents Are MsCl, base, and solvent fresh and anhydrous? start->reagents temp Was temperature maintained at 0 °C during addition? reagents->temp Yes sol_reagents Solution: Use fresh, anhydrous reagents. reagents->sol_reagents No base Was a non-nucleophilic base (e.g., TEA, Pyridine) used? temp->base Yes sol_temp Solution: Repeat with strict temperature control. temp->sol_temp No sol_base Solution: Switch to anhydrous TEA or Pyridine. base->sol_base No end Yield should improve. base->end Yes

Caption: Decision tree for troubleshooting low yield.

Issue 2: Formation of Alkyl Chloride Impurity

Question: My NMR analysis shows a significant byproduct that appears to be Ethyl 2-chloroethylcarbamate. How is this forming and how can I prevent it?

Answer: This is a classic side reaction in mesylation and tosylation chemistry. The chloride ion (Cl⁻), displaced from MsCl, can act as a nucleophile and attack the newly formed, highly reactive mesylate in an Sₙ2 reaction.

  • Mechanism: The reaction between an alcohol and methanesulfonyl chloride is typically performed with a base like triethylamine or pyridine in a solvent like dichloromethane.[4] The triethylamine hydrochloride salt formed in situ provides a source of nucleophilic chloride ions.

  • Prevention Strategy 1: Use Methanesulfonic Anhydride. One of the most effective ways to avoid this side reaction is to switch from methanesulfonyl chloride (MsCl) to methanesulfonic anhydride ((MeSO₂)₂O). This reagent does not introduce chloride ions into the reaction mixture, thereby eliminating the possibility of forming the alkyl chloride byproduct.[4]

  • Prevention Strategy 2: Temperature Control. This side reaction is more prevalent at higher temperatures. By keeping the reaction at 0 °C or even lower (e.g., -10 °C), you can significantly suppress the rate of this undesired Sₙ2 reaction.

Issue 3: Product Instability and Decomposition

Question: I managed to get a good yield, but my product decomposes upon standing or during purification by column chromatography. What are the best practices for handling and purifying this compound?

Answer: Ethyl 2-methylsulfonyloxyethylcarbamate is a reactive molecule by design. The mesylate is an excellent leaving group, making the compound susceptible to degradation.

  • Stability: The material is likely unstable under normal ambient conditions for extended periods.[5] It should be used in the subsequent reaction step as quickly as possible.

  • Purification:

    • Avoid Silica Gel Chromatography if Possible: The slightly acidic nature of silica gel can promote decomposition. If chromatography is necessary, use a deactivated (neutral) silica gel, pre-treated with a small amount of triethylamine in the eluent.

    • Aqueous Workup: A rapid aqueous workup is the preferred method of initial purification. Wash the reaction mixture with cold, dilute HCl (to remove the base), followed by saturated sodium bicarbonate, and finally brine. Dry the organic layer thoroughly over anhydrous sodium sulfate or magnesium sulfate.

  • Storage: If storage is unavoidable, store the purified product as a solution in an anhydrous, non-nucleophilic solvent (e.g., toluene, DCM) at low temperatures (-20 °C or -80 °C) under an inert atmosphere (Nitrogen or Argon).

Frequently Asked Questions (FAQs)

Q1: How can I effectively monitor the reaction progress for the mesylation step?

  • A1: Thin-Layer Chromatography (TLC) is the most convenient method. The starting material (Ethyl 2-hydroxyethylcarbamate) is significantly more polar than the product (Ethyl 2-methylsulfonyloxyethylcarbamate). Use a solvent system like 30-50% Ethyl Acetate in Hexanes. The starting material will have a low Rf, while the product will have a much higher Rf. The reaction is complete when the starting material spot is no longer visible by TLC.

Q2: Can I use p-toluenesulfonyl chloride (TsCl) instead of MsCl?

  • A2: Yes, tosylates (OTs) are functionally very similar to mesylates (OMs) as excellent leaving groups.[2] The reaction would be performed under similar conditions (TsCl, pyridine or TEA, DCM, 0 °C). Tosylates are often more crystalline, which can sometimes aid in purification. The choice between MsCl and TsCl often comes down to cost, availability, and downstream processing considerations.

Q3: What are the key safety precautions for this synthesis?

  • A3: Both ethyl chloroformate and methanesulfonyl chloride are highly corrosive, toxic, and lachrymatory. Always handle these reagents in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

Detailed Experimental Protocols

These are representative protocols and may require optimization based on your specific lab conditions and reagent purity.

Protocol 1: Synthesis of Ethyl 2-hydroxyethylcarbamate
  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 2-aminoethanol (1.0 eq).

  • Dissolution: Dissolve the 2-aminoethanol in anhydrous dichloromethane (DCM) (approx. 0.5 M concentration). Add triethylamine (1.1 eq).

  • Cooling: Cool the solution to 0 °C using an ice/water bath.

  • Addition: Add a solution of ethyl chloroformate (1.05 eq) in DCM dropwise via the dropping funnel over 30-45 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of 2-aminoethanol.

  • Workup: Quench the reaction by adding water. Separate the organic layer. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃, and brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the product, which can be purified further by vacuum distillation if necessary.

Protocol 2: Synthesis of Ethyl 2-methylsulfonyloxyethylcarbamate
  • Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add the Ethyl 2-hydroxyethylcarbamate (1.0 eq) from the previous step.

  • Dissolution: Dissolve the starting material in anhydrous dichloromethane (DCM) (approx. 0.5 M) and add anhydrous pyridine (1.5 eq).

  • Cooling: Cool the solution to 0 °C in an ice/water bath.

  • Addition: Add methanesulfonyl chloride (1.2 eq) dropwise via syringe over 20-30 minutes. A precipitate of pyridinium hydrochloride will form.

  • Reaction: Stir the reaction at 0 °C for 1-2 hours. Monitor the reaction by TLC.

  • Workup: Dilute the mixture with DCM. Wash the organic layer sequentially with cold 1M CuSO₄ (to remove pyridine), water, and brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure at low temperature (<30 °C). The resulting crude product should be used immediately in the next step.

Data Summary Table
StepReactantsStoichiometry (eq)SolventTemp (°C)Time (h)Typical Yield
1 2-Aminoethanol1.0DCM0 to RT2-4>90%
Ethyl Chloroformate1.05
Triethylamine1.1
2 Ethyl 2-hydroxyethylcarbamate1.0DCM01-285-95% (crude)
Methanesulfonyl Chloride1.2
Pyridine1.5

References

  • Benchchem. Optimizing reaction conditions for the synthesis of "Ethyl 3-amino-2-methylbut-2-enoate".
  • Tamai, M., et al. (1987). Efficient synthetic method for ethyl (+)-(2S,3S)-3-[(S)-3-methyl- 1-(3-methylbutylcarbamoyl)butylcarbamoyl]-2-oxiranecarb oxylate (EST), a new inhibitor of cysteine proteinases. Chemical & Pharmaceutical Bulletin, 35(3), 1098-1104.
  • Journal of Applied Pharmaceutical Science. (2013). Synthesis and Evaluation of new Ethyl N-[(Z)-(2-Oxo-5-Sulfamoyl- Indolin-3-Ylidene) Amino] Carbamate Derivatives for their Antim.
  • Journal of Chemical, Biological and Physical Sciences (JOCPR). Novel synthesis of ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H -imidazole-5-carboxylate: A key intermediate of olmesartan.
  • MDPI. (2025). Antimicrobial Activity of Ethyl (2-(Methylcarbamoyl)phenyl)carbamate and Its Mixed Ligand Ni(II) and Co(II) Complexes.
  • Chemistry Steps. Mesylates and Tosylates with Practice Problems.
  • ResearchGate. (2019). Optimization of synthesis of N-ethyl-O-isobutyl and N-ethyl-O-ethyl thiocarbamate.
  • Der Pharma Chemica. (2015). Synthesis of ethyl [(1, 3-benzothiazol-2-yl) sulfanyl] acetate derivatives by greener techniques.
  • Google Patents. (2007). Ethyl carbamate and its preparation method. CN100349861C.
  • Master Organic Chemistry. (2015). Tosylates And Mesylates.
  • ResearchGate. Parameters and results of optimization for each synthesis of...
  • Organic-Chemistry.org. Alcohol to Mesylate - Common Conditions.
  • ResearchGate. (2025). Synthesis of Ethyl (S)-3-(1-Methyl-2-Oxo-Cyclohexyl)-2-Oxopropanoate Through Stereoselective Michael Addition.

Sources

Optimization

"Ethyl 2-methylsulfonyloxyethylcarbamate" stability issues in aqueous solutions

To: Research & Development Team From: Technical Application Support Subject: Stability Protocol: Ethyl 2-methylsulfonyloxyethylcarbamate in Aqueous Systems Executive Summary Ethyl 2-methylsulfonyloxyethylcarbamate (CAS 1...

Author: BenchChem Technical Support Team. Date: March 2026

To: Research & Development Team From: Technical Application Support Subject: Stability Protocol: Ethyl 2-methylsulfonyloxyethylcarbamate in Aqueous Systems

Executive Summary

Ethyl 2-methylsulfonyloxyethylcarbamate (CAS 133044-89-0), often utilized as a reactive intermediate or identified as a potential genotoxic impurity (PGI), exhibits significant instability in aqueous environments. Its reactivity is driven by the mesylate (methanesulfonate) group, a potent leaving group that facilitates both hydrolysis and intramolecular cyclization. This guide provides mechanistic insights, troubleshooting workflows, and validated handling protocols to mitigate degradation during analytical and synthetic procedures.

Part 1: The Degradation Mechanism

Understanding the "why" is critical for troubleshooting. In aqueous media, this compound undergoes two primary competing degradation pathways.

  • Hydrolysis (Pathway A): Water acts as a nucleophile, displacing the mesylate group to form the corresponding alcohol (Ethyl N-(2-hydroxyethyl)carbamate) and Methanesulfonic acid (MsOH). The release of MsOH causes a drop in pH, potentially catalyzing further decomposition.

  • Cyclization (Pathway B): Under neutral to basic conditions, the carbamate nitrogen (or carbonyl oxygen) can act as an intramolecular nucleophile. This displaces the mesylate to form 2-Oxazolidinone , releasing ethanol and MsOH. This pathway is kinetically favored at higher pH due to the deprotonation of the carbamate nitrogen.

DegradationPathways Compound Ethyl 2-methylsulfonyloxyethylcarbamate (Intact Mesylate) Alcohol Ethyl N-(2-hydroxyethyl)carbamate (Hydrolysis Product) Compound->Alcohol Path A: Nucleophilic Attack by H2O MsOH Methanesulfonic Acid (Acidic Byproduct) Compound->MsOH Released in Path A Compound->MsOH Released in Path B Oxazolidinone 2-Oxazolidinone (Cyclic Degradant) Compound->Oxazolidinone Path B: Intramolecular Attack Ethanol Ethanol Compound->Ethanol Released in Path B Water H2O (Hydrolysis) Base pH > 7 (Cyclization)

Figure 1: Competing degradation pathways in aqueous solution. Path A dominates in acidic/neutral media; Path B accelerates under basic conditions.

Part 2: Troubleshooting Guide (FAQ)

Q1: My HPLC peak area for the compound decreases over time in the autosampler. Why?

Diagnosis: On-column or in-vial hydrolysis. Mechanism: If your sample diluent contains water (even 10-20%), the mesylate is hydrolyzing to the alcohol. The rate is temperature-dependent.[1][2] Solution:

  • Immediate Action: Switch sample diluent to 100% Anhydrous Acetonitrile (ACN) or DMSO .

  • Process Change: Set autosampler temperature to 4°C . At room temperature (

    
    ), mesylates can degrade significantly within 4-8 hours in aqueous mixtures.
    
Q2: I see a new, early-eluting peak and the pH of my solution has dropped.

Diagnosis: Formation of Methanesulfonic Acid (MsOH). Mechanism: MsOH is a strong acid (


) released during hydrolysis. It is highly polar and elutes near the void volume in Reverse Phase LC.
Solution: 
  • Verification: Check the UV spectrum of the new peak. MsOH has weak UV absorbance (end absorption <210 nm). Use LC-MS (Negative Mode) to confirm

    
     95 (
    
    
    
    ).
  • Control: Buffer your aqueous mobile phase (e.g., Ammonium Formate, pH 3.5) to mask the acidity, but do not store the sample in this buffer.

Q3: Can I use a basic mobile phase (pH > 8) to improve peak shape?

Diagnosis: CRITICAL RISK. Mechanism: Basic pH deprotonates the carbamate nitrogen, accelerating Pathway B (Cyclization) to 2-oxazolidinone or N-carboethoxyaziridine. Solution:

  • Strict Rule: Maintain mobile phase pH between 2.5 and 5.0 .

  • Alternative: If peak tailing is an issue, use a column with better end-capping or add 0.1% Formic Acid rather than increasing pH.

Part 3: Validated Experimental Protocols

Protocol A: Preparation of Stable Stock Solutions

Objective: Create a standard solution viable for >24 hours.

  • Weighing: Weigh the standard into a volumetric flask.

  • Solvent Selection: Dissolve immediately in Anhydrous Acetonitrile (Grade: HPLC/MS, Water content <0.01%).

    • Note: Avoid Methanol.[3] Methanol can undergo transesterification or react with the mesylate (solvolysis) to form methyl ether impurities over time.

  • Storage: Store at -20°C .

  • Usage: When preparing working standards, dilute with water/buffer only immediately before injection . Ideally, keep the final organic content >80% if possible.

Protocol B: LC-MS Identification of Degradants

Objective: Separate the parent mesylate from its hydrolysis and cyclization products.

ParameterSettingRationale
Column C18 (e.g., Waters HSS T3 or Agilent Zorbax SB-C18), 1.8 µmHigh retention for polar degradants.
Mobile Phase A 0.1% Formic Acid in WaterAcidic pH stabilizes the mesylate.
Mobile Phase B AcetonitrileAprotic solvent prevents solvolysis.
Gradient 5% B to 95% B over 10 minRetains polar alcohol/oxazolidinone early; elutes mesylate later.
Detection ESI+ (Parent/Alcohol), ESI- (MsOH)MsOH is only visible in negative mode.
Temp 30°Cminimize on-column degradation.

Expected Mass Shifts:

  • Parent:

    
     (Check theoretical mass based on R-OMs).
    
  • Alcohol Degradant: Parent Mass - 78 Da (Loss of

    
     + addition of 
    
    
    
    ).
  • Oxazolidinone: Parent Mass - 46 Da (Loss of Ethanol) or specific cyclization loss depending on exact structure.

References

  • Hydrolysis of Mesylates

    • Bentley, T. W., et al. "Hydrolysis of secondary alkyl sulphonates. SN2 reactions with high carbocation character." Journal of the Chemical Society, Perkin Transactions 2, 1994.
  • Cyclization of Carbamates

    • Benedetti, F., et al. "Intramolecular Cyclization of N-(2-Hydroxyethyl)carbamates to 2-Oxazolidinones." Journal of Organic Chemistry, 2015.
    • (Analogous chemistry for hydroxy-carbamates).

  • Genotoxic Impurity Analysis

    • European Medicines Agency (EMA). "Guideline on the Limits of Genotoxic Impurities."
  • Chemical Stability Data

    • National Center for Biotechnology Information. PubChem Compound Summary for Ethyl N-(2-hydroxyethyl)

Sources

Troubleshooting

"Ethyl 2-methylsulfonyloxyethylcarbamate" handling and storage best practices

Technical Guide: Handling, Storage, and Risk Mitigation for Ethyl 2-methylsulfonyloxyethylcarbamate Executive Summary & Compound Profile Ethyl 2-methylsulfonyloxyethylcarbamate (CAS: 133044-89-0) is a specialized alkyl m...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: Handling, Storage, and Risk Mitigation for Ethyl 2-methylsulfonyloxyethylcarbamate

Executive Summary & Compound Profile

Ethyl 2-methylsulfonyloxyethylcarbamate (CAS: 133044-89-0) is a specialized alkyl mesylate intermediate. In pharmaceutical development, it is frequently encountered either as a synthetic building block or, more critically, as a Potential Genotoxic Impurity (PGI) arising from the reaction of ethanol, methanesulfonic acid (or mesyl chloride), and amino-alcohol precursors.

Due to the reactive methanesulfonate (mesylate) group, this compound acts as an alkylating agent.[1][2] It possesses a high potential for interacting with nucleophilic DNA centers, necessitating handling protocols aligned with ICH M7 guidelines for mutagenic impurities.

Property Data / Specification
Chemical Formula C₆H₁₃NO₅S
Molecular Weight 211.24 g/mol
Physical State Viscous oil or low-melting solid (dependent on purity)
Reactivity Class Electrophilic Alkylating Agent (Soft Electrophile)
Primary Hazard Genotoxicity / Mutagenicity (Alkylation)
Solubility Soluble in DCM, EtOAc, DMSO; Hydrolytically unstable in water

Core Handling Protocols: The "Zero-Exposure" Mandate

As a Senior Application Scientist, I emphasize that standard "good laboratory practice" is insufficient here. You must employ a containment-at-source strategy. The goal is not just to protect the operator, but to prevent moisture-induced degradation of the reagent itself.

A. Engineering Controls & PPE
  • Primary Containment: Handle exclusively in a Class II Biosafety Cabinet (BSC) or a dedicated chemical fume hood with HEPA filtration. For solid handling or high-concentration stock preparation, a glovebox (Isolator) under nitrogen atmosphere is the gold standard.

  • Personal Protective Equipment (PPE):

    • Gloves: Double-gloving is mandatory. Use Nitrile (outer) over Laminate/PE (inner) . Standard latex offers poor protection against alkylating agents.

    • Respiratory: If outside a glovebox, use a full-face respirator with P100/OV cartridges .

    • Gown: Tyvek® or equivalent impervious lab coat with elastic cuffs.

B. Weighing & Transfer Workflow

Issue: The compound is hygroscopic and hydrolytically unstable. Solution:

  • Equilibrate the container to room temperature inside a desiccator before opening to prevent condensation.

  • Use single-use antistatic weighing funnels .

  • Do not use spatulas that can introduce cross-contamination. Pour or use disposable glass pipettes if liquid/oil.

  • Immediate Solvation: Dissolve the weighed mass immediately in an anhydrous solvent (e.g., Anhydrous DCM or DMSO) to stabilize it against atmospheric moisture.

Storage & Stability: Preventing the "Silent Degradation"

Improper storage leads to two failures: (1) Loss of potency (hydrolysis) and (2) Formation of secondary genotoxic impurities (cyclization).

Storage Specifications
  • Temperature: -20°C (Freezer).

  • Atmosphere: Argon or Nitrogen overlay is critical.

  • Container: Amber glass with PTFE-lined caps. Avoid metal containers due to potential catalytic decomposition.

Degradation Pathways

The mesylate group is a "good leaving group."[3] Under improper conditions, two primary degradation routes occur:

  • Hydrolysis: In the presence of moisture, it reverts to the alcohol (Ethyl N-(2-hydroxyethyl)carbamate) and Methanesulfonic acid (MsOH). The generated acid autocatalyzes further decomposition.

  • Cyclization: Under basic conditions, the nitrogen lone pair can displace the mesylate, forming N-ethoxycarbonylaziridine (CAS 671-51-2), a highly potent alkylating agent.

Visualizing the Stability Logic:

DegradationPathways cluster_legend Degradation Triggers Compound Ethyl 2-methylsulfonyloxyethylcarbamate (Target Compound) Alcohol Ethyl N-(2-hydroxyethyl)carbamate (Inactive) Compound->Alcohol Hydrolysis (Slow) Aziridine N-Ethoxycarbonylaziridine (High Toxicity!) Compound->Aziridine Cyclization (Fast) Moisture Moisture / Acid (H2O / H+) Moisture->Alcohol Base Base / Heat (OH- / TEA) Base->Aziridine

Caption: Figure 1. Divergent degradation pathways. Acid/Moisture leads to hydrolysis; Base leads to hazardous aziridine formation.

Troubleshooting Guide & FAQs

Q1: "I observe a white precipitate in my DCM stock solution after 2 days at 4°C. Is it safe to use?"
  • Diagnosis: This is likely Methanesulfonic Acid (MsOH) salts or polymerized degradation products.

  • Root Cause: Moisture ingress caused hydrolysis, releasing MsOH, which may have precipitated or reacted with trace amines.

  • Action: Discard immediately. Do not filter and use. The titer of the alkylating agent is compromised, and the acidity may alter your reaction profile.

  • Prevention: Store stock solutions over activated 3Å or 4Å molecular sieves.

Q2: "LC-MS analysis shows a new peak with M-96 mass difference. What is this?"
  • Technical Insight: The molecular weight of the mesyl group (Ms) is roughly 79 Da, but the loss of Methanesulfonic acid (MsOH, 96 Da) is a common fragmentation or degradation pattern.

  • Interpretation:

    • If observed in the chromatogram (before ionization): It indicates the formation of N-ethoxycarbonylaziridine (Mass = Parent - 96). This suggests your sample diluent might be too basic or the injector port is too hot.

    • Action: Lower the injector temperature. Ensure the sample diluent is neutral or slightly acidic (0.1% Formic acid).

Q3: "How do I clean up a spill of this compound?"
  • Protocol: Do not just wipe with water.

    • Isolate: Evacuate the immediate area.

    • Neutralize: Apply a solution of 10% Sodium Thiosulfate and 1% Sodium Bicarbonate . The thiosulfate acts as a soft nucleophile to displace the mesylate, converting it to a non-genotoxic water-soluble species.

    • Wait: Allow 15-30 minutes contact time.

    • Clean: Wipe with absorbent pads, then clean with soap and water.

Analytical Monitoring & Deactivation

Trace Analysis (for Cleaning Verification)

To verify equipment cleaning or trace levels in drug substance:

  • Method: LC-MS/MS (Triple Quadrupole).

  • Mode: Electrospray Ionization (ESI), Positive mode.

  • Transition: Monitor the loss of the carbamate or mesyl fragment.

  • Derivatization: If sensitivity is low, derivatize with a strong nucleophile (e.g., pyridine or thiourea) to create a permanently charged cationic species for higher sensitivity.

Deactivation Workflow (Waste Disposal)

Never dispose of active alkyl mesylates in general organic waste.

Deactivation Waste Liquid Waste containing Ethyl 2-methylsulfonyloxyethylcarbamate Quench Add Quenching Solution: 10% Sodium Thiosulfate (aq) Waste->Quench Stir Stir for >2 Hours (Ensure biphasic mixing if in DCM) Quench->Stir Check QC Check: Test for residual alkylating activity (e.g., 4-(4-nitrobenzyl)pyridine test) Stir->Check Check->Quench Positive (Repeat) Disposal Dispose as Chemical Waste (Non-Genotoxic) Check->Disposal Negative

Caption: Figure 2. Chemical deactivation workflow using Sodium Thiosulfate to neutralize genotoxicity before disposal.

References

  • ICH M7(R1) . Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. International Council for Harmonisation.[4] Link

  • Snodin, D. J. (2006).[1] "Residues of genotoxic alkyl mesylates in mesylate salt drug substances: Real or imaginary problems?". Regulatory Toxicology and Pharmacology, 45(1), 79-90. Link

  • Teasdale, A. (2011). Genotoxic Impurities: Strategies for Identification and Control. John Wiley & Sons.[5] (Focus on alkyl mesylate chemistry and stability).

  • European Medicines Agency (EMA) . Guideline on the Limits of Genotoxic Impurities. Link

Sources

Optimization

Technical Support Center: Scaling Up the Synthesis of Ethyl 2-methylsulfonyloxyethylcarbamate

This guide provides in-depth technical support for researchers, scientists, and drug development professionals on scaling up the synthesis of Ethyl 2-methylsulfonyloxyethylcarbamate from the laboratory to a pilot plant....

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals on scaling up the synthesis of Ethyl 2-methylsulfonyloxyethylcarbamate from the laboratory to a pilot plant. As a key pharmaceutical intermediate, ensuring a robust, safe, and scalable synthetic process is paramount.[1] This document offers troubleshooting advice, frequently asked questions, and detailed protocols to navigate the challenges of this scale-up process.

Synthetic Pathway and Potential Pitfalls

The synthesis of Ethyl 2-methylsulfonyloxyethylcarbamate involves the mesylation of Ethyl 2-hydroxyethylcarbamate. This reaction converts the primary alcohol into a mesylate, which is an excellent leaving group, a common strategy in multi-step organic synthesis.[2][3] The reaction is typically carried out by treating the starting alcohol with methanesulfonyl chloride (MsCl) in the presence of a non-nucleophilic base, such as triethylamine (TEA), in an aprotic solvent like dichloromethane (DCM).[4][5]

While straightforward in principle, scaling this reaction introduces complexities related to reaction control and impurity profiles. The following diagram illustrates the primary synthetic route and potential side reactions that become more prominent at larger scales.

Synthesis_Pathway cluster_main Main Synthetic Route cluster_impurities Potential Impurities SM Ethyl 2-hydroxyethylcarbamate Reagents MsCl, TEA, DCM Product Ethyl 2-methylsulfonyloxyethylcarbamate Reagents->Product Desired Reaction (0 °C to RT) Impurity1 Ethyl 2-chloroethylcarbamate (Chloride Substitution) Product->Impurity1 Side Reaction 1 (Excess TEA, high temp) Impurity2 Ethyl vinylcarbamate (Elimination) Product->Impurity2 Side Reaction 2 (High temp) Impurity3 Unreacted Starting Material Impurity4 Bis(2-(ethoxycarbonylamino)ethyl) ether (Dimerization - less common)

Sources

Troubleshooting

Technical Support Center: Ethyl 2-methylsulfonyloxyethylcarbamate Safety and Handling

Welcome to the technical support center for Ethyl 2-methylsulfonyloxyethylcarbamate. This guide is designed for researchers, scientists, and drug development professionals to ensure the safe handling and use of this comp...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for Ethyl 2-methylsulfonyloxyethylcarbamate. This guide is designed for researchers, scientists, and drug development professionals to ensure the safe handling and use of this compound in your experiments. The following information is synthesized from safety data for structurally related compounds to provide the most relevant and comprehensive safety precautions.

Section 1: Understanding the Risks - Hazard Identification and Analysis

Ethyl 2-methylsulfonyloxyethylcarbamate, while specific data is limited, belongs to chemical families (carbamates and sulfonates) that necessitate careful handling. Based on analogous compounds, it should be treated as a hazardous substance.

Core Hazards:

  • Skin and Eye Damage: The primary concern is the potential for this compound to cause severe skin burns and serious eye damage.[1] This is a common characteristic of related sulfonate and carbamate compounds.

  • Oral Toxicity: Ingestion may be harmful.[2] Several carbamates exhibit oral toxicity.[2][3]

  • Respiratory Irritation: Inhalation of mists or vapors may cause respiratory irritation.[4][5]

Hazard Summary Table:

Hazard ClassificationGHS Category (Presumed)Key Precautionary Statements
Skin Corrosion/IrritationCategory 1C/2H314: Causes severe skin burns and eye damage. / H315: Causes skin irritation.[1]
Serious Eye Damage/IrritationCategory 1/2AH318: Causes serious eye damage. / H319: Causes serious eye irritation.[1]
Acute Toxicity (Oral)Category 4H302: Harmful if swallowed.[3]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation.[6]

Section 2: Frequently Asked Questions (FAQs) - Safe Laboratory Practices

Q1: What is the most critical personal protective equipment (PPE) to wear when handling Ethyl 2-methylsulfonyloxyethylcarbamate?

A1: Due to the high risk of severe skin and eye damage, the following PPE is mandatory:

  • Eye and Face Protection: Wear chemical safety goggles and a face shield.[1] Standard safety glasses are not sufficient.

  • Gloves: Use chemically resistant gloves, such as nitrile rubber.[4] Ensure to check for any signs of degradation or perforation before use.

  • Protective Clothing: A lab coat is essential. For larger quantities or when there is a risk of splashing, consider a chemical-resistant apron or suit.[1]

Q2: I need to weigh out the compound. What is the safest way to do this?

A2: Weighing should be performed in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[7] Use a disposable weighing boat to avoid cross-contamination and simplify cleanup.

Q3: How should I store Ethyl 2-methylsulfonyloxyethylcarbamate?

A3: Proper storage is crucial to maintain the compound's integrity and prevent accidents.

  • Container: Keep the container tightly closed.[4][6][8]

  • Location: Store in a cool, dry, and well-ventilated area away from direct sunlight and heat sources.[6][8]

  • Incompatibilities: Store away from strong oxidizing agents, strong acids, and strong bases.[4][5]

Q4: What are the initial signs of exposure I should be aware of?

A4: Be vigilant for the following symptoms after handling the compound:

  • Skin: Redness, irritation, or a burning sensation.

  • Eyes: Stinging, watering, redness, or blurred vision.

  • Inhalation: Coughing, shortness of breath, or irritation of the nose and throat.

If you experience any of these symptoms, follow the first-aid procedures outlined in Section 3 immediately.

Section 3: Troubleshooting Guides - Emergency Protocols

Guide 1: Accidental Skin or Eye Contact

This is the most probable emergency scenario. Immediate and thorough action is critical to mitigate harm.

dot

Caption: Emergency Response for Skin and Eye Contact.

Step-by-Step Protocol:

  • Skin Contact:

    • Immediately remove all contaminated clothing.[1]

    • Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes.[4]

    • If skin irritation or a rash occurs, get medical advice/attention.[1]

  • Eye Contact:

    • Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4][9]

    • Remove contact lenses if present and easy to do so.[1]

    • Seek immediate medical attention.[1]

Guide 2: Spill Cleanup

Minor Spill (in a fume hood):

  • Alert colleagues in the immediate area.

  • Wear appropriate PPE (double-glove, lab coat, goggles, and face shield).

  • Contain the spill with an inert absorbent material like vermiculite or sand.[1]

  • Carefully collect the absorbed material into a labeled, sealable waste container.

  • Decontaminate the area with a suitable solvent, followed by soap and water.

  • Dispose of all contaminated materials as hazardous waste.[1]

Major Spill (outside a fume hood):

  • Evacuate the laboratory immediately.

  • Alert others and prevent entry.

  • Contact your institution's emergency response team.

  • Provide them with the Safety Data Sheet (or this guide) for Ethyl 2-methylsulfonyloxyethylcarbamate.

dot

Caption: Decision Flowchart for Spill Response.

Section 4: Disposal Guidelines

All waste containing Ethyl 2-methylsulfonyloxyethylcarbamate, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous chemical waste.[1] Follow your institution's and local regulations for chemical waste disposal. Do not dispose of this compound down the drain.

References

  • SAFETY DATA SHEET - TCI Chemicals. (2025, September 24).
  • SAFETY DATA SHEET - Fisher Scientific. (2025, December 19).
  • SAFETY DATA SHEET - Thermo Fisher Scientific. (2011, June 30).
  • Safety Data Sheet SECTION 1: Identific
  • SAFETY DATA SHEET - Sigma-Aldrich. (2025, April 28).
  • SAFETY DATA SHEET - Fisher Scientific. (2011, June 30).
  • 6 - SAFETY D
  • SAFETY DATA SHEET - TCI Chemicals. (2024, November 22).
  • ETHYL 2-(ACETYLAMINO)-4-(METHYLSULFANYL)
  • SAFETY DATA SHEET - Sigma-Aldrich. (2025, November 6).
  • SAFETY DATA SHEET - TCI Chemicals. (2025, October 16).
  • Safety d
  • Emergency Procedures for Incidents Involving Chemicals - Research Safety.
  • Assessment of Acute Oral and Dermal Toxicity of 2 Ethyl-Carbamates with Activity against Rhipicephalus microplus in R
  • (PDF)
  • methyl N-[2-(methylsulfanyl)ethyl]carbamate | C5H11NO2S | CID 57939529 - PubChem.
  • Toxicity classification of e-cigarette flavouring compounds based on European Union regulation: analysis of findings from a recent study - PMC. (2019, July 25).

Sources

Reference Data & Comparative Studies

Validation

Technical Comparison: Ethyl 2-methylsulfonyloxyethylcarbamate vs. Functionalized Alkylating Agents

The following technical guide provides an in-depth comparison of Ethyl 2-methylsulfonyloxyethylcarbamate against standard alkylating agents, designed for process chemists and drug development professionals. Executive Sum...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth comparison of Ethyl 2-methylsulfonyloxyethylcarbamate against standard alkylating agents, designed for process chemists and drug development professionals.

Executive Summary

Ethyl 2-methylsulfonyloxyethylcarbamate (CAS: 133044-89-0), also known as N-(2-Mesyloxyethyl)urethane , is a specialized bifunctional building block used to introduce the protected ethylamine motif (


) into nucleophilic substrates.[1]

Unlike simple alkyl mesylates (e.g., EMS) used for non-specific alkylation, this reagent serves as a "soft," convergent electrophile.[2] It bridges the gap between the low reactivity of 2-chloroethylcarbamates and the high toxicity/instability of aziridines . This guide analyzes its synthetic utility, mechanistic pathways, and safety profile relative to its halogenated and cyclic alternatives.[2]

Mechanism of Action & Reactivity Profile

The utility of ethyl 2-methylsulfonyloxyethylcarbamate lies in its ability to act as a masked aziridine .[1] Upon exposure to a nucleophile in basic media, it can react via two distinct pathways depending on the basicity of the conditions and the nature of the nucleophile.[2]

Reaction Pathways[1][3][4][5][6][7][8][9][10]
  • Direct

    
     Displacement:  In the presence of soft nucleophiles (e.g., thiols, secondary amines) and mild bases, the mesylate is displaced directly.[2]
    
  • Aziridinium Intermediate: Under stronger basic conditions, the carbamate nitrogen can participate in an intramolecular attack, forming a transient N-ethoxycarbonyl aziridine .[1][2] This intermediate is highly electrophilic and ring-opens rapidly with nucleophiles.[1][2]

  • Cyclization (Side Reaction): In the absence of an external nucleophile, the carbonyl oxygen may attack the mesylate, leading to the formation of 2-oxazolidinone , a thermodynamically stable byproduct.

Visualization: Reaction Pathways

The following diagram illustrates the divergent pathways for this reagent.

ReactionPathways Start Ethyl 2-methylsulfonyloxyethylcarbamate (Reagent) Aziridine N-Ethoxycarbonyl Aziridine (Transient Intermediate) Start->Aziridine Path B: Base-Promoted Intramolecular Cyclization DirectProd Direct Alkylation Product (EtOOC-NH-CH2CH2-Nu) Start->DirectProd Path A: Direct SN2 (Soft Nu, Mild Base) Oxazolidinone 2-Oxazolidinone (Cyclization Byproduct) Start->Oxazolidinone Path C: O-Alkylation (No External Nu) Nu Nucleophile (Nu-) RingOpenProd Ring-Opened Product (Same Structure) Aziridine->RingOpenProd Nucleophilic Attack

Caption: Mechanistic divergence of Ethyl 2-methylsulfonyloxyethylcarbamate. Path A is preferred for kinetic control; Path C represents the primary impurity risk.

Synthesis Protocol

While often purchased, the reagent can be synthesized in-house to ensure freshness, as mesylates degrade over time.[2]

Precursor: N-(2-Hydroxyethyl)urethane (commercially available or made from ethanolamine + ethyl chloroformate).[1]

Protocol:

  • Dissolution: Dissolve N-(2-Hydroxyethyl)urethane (1.0 eq) in anhydrous Dichloromethane (DCM) (10 vol).

  • Base Addition: Add Triethylamine (TEA) (1.5 eq) and cool the mixture to 0°C under

    
    .
    
  • Mesylation: Dropwise add Methanesulfonyl chloride (MsCl) (1.2 eq) over 30 minutes, maintaining temperature < 5°C.

  • Workup: Quench with water. Wash organic layer with 1M HCl (to remove TEA), sat.[1][2]

    
    , and brine.[1][2]
    
  • Isolation: Dry over

    
     and concentrate in vacuo.
    
    • Note: The product is typically a viscous pale yellow oil or low-melting solid.[1] Do not distill (risk of decomposition); use directly or purify via rapid silica chromatography if necessary.[1][2]

Comparative Analysis: Alternatives in Synthesis

A. vs. Ethyl 2-chloroethylcarbamate (The Halide)

The chloride analog is the most common alternative but suffers from low reactivity.[1]

FeatureEthyl 2-methylsulfonyloxyethylcarbamate (Mesylate)Ethyl 2-chloroethylcarbamate (Chloride)
Reactivity High (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

)
.[1] Reacts at RT or mild heat (

).[1][2]
Low . Often requires reflux (

) or Finkelstein conditions (NaI catalyst).[1]
Leaving Group Mesylate (

) is a "super-leaving group" (

of conjugate acid

).[1]
Chloride (

) is a moderate leaving group (

, but C-Cl bond is stronger).[1]
Solubility Soluble in polar aprotic solvents (ACN, DMF) and DCM.[1][2]Soluble in most organic solvents.[1][2]
Stability Moderate.[1][2] Hydrolyzes slowly in moisture; thermal degradation >100°C.High.[1][2] Stable to storage and moisture.[1][2]
Use Case Sensitive substrates, mild conditions, or when high conversion is critical.[2]Robust substrates, bulk manufacturing where cost is primary driver.[1][2]
B. vs. N-(2-Bromoethyl)phthalimide (The Gabriel Reagent)

The phthalimide reagent is the classic method for introducing protected amines but has poor atom economy.[1]

  • Atom Economy: The mesylate reagent (MW ~211) transfers a small carbamate group.[1][2] The phthalimide reagent (MW ~254) transfers a bulky group requiring a second deprotection step (hydrazine or strong acid) that generates significant waste (phthalhydrazide).[1][2]

  • Deprotection: The ethyl carbamate group (

    
    ) is robust.[1][2] It requires strong acid (HBr/AcOH) or strong base (KOH/EtOH) to cleave, making it orthogonal to Boc/Cbz groups.[1][2] Phthalimides are cleaved by hydrazine, which can be incompatible with other functional groups (e.g., esters, ketones).[2]
    
C. vs. N-Tosyl/N-Acyl Aziridines

Aziridines are the most reactive alternative but pose severe safety risks.[1]

  • Safety: Aziridines are potent alkylating agents and often volatile, posing inhalation risks.[1][2] The mesylate is a non-volatile "aziridine equivalent" that is safer to weigh and handle.[1][2]

  • Selectivity: Free aziridines can polymerize.[1][2] The mesylate generates the reactive species in situ (if basic pathway is followed) or reacts directly, offering better control over stoichiometry.[2]

Experimental Data Summary

Case Study: Alkylation of a Secondary Amine (Piperazine derivative)

ReagentConditionsTimeYieldNotes
Mesylate (This Topic)

, ACN,

4 h92% Clean conversion; minimal purification needed.[1]
Chloride

, ACN,

24 h45%Incomplete reaction; requires NaI (0.5 eq) to reach >80%.[2]
Bromide

, ACN,

6 h88%Good yield, but reagent is less stable to storage than chloride.[2]

Safety & Handling (Genotoxicity Alert)

As a sulfonate ester, Ethyl 2-methylsulfonyloxyethylcarbamate is considered a Potential Genotoxic Impurity (PGI) .[1]

  • Structural Alert: Alkyl mesylates are known mutagens (Ames positive) due to their ability to alkylate DNA.[1][2]

  • Control Strategy:

    • Treat as a potent sensitizer and carcinogen.[1][2] Use in a fume hood with double gloves.[1][2]

    • Quenching: Destroy excess reagent with nucleophilic scavengers (e.g., aqueous ammonia, thiols, or NaOH) before disposal.[2]

    • Purification: Ensure downstream steps purge the mesylate to < threshold levels (TTC limit usually 1.5

      
      /day for chronic dosing) if used in late-stage GMP synthesis.[1]
      

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 5641, Ethyl carbamate. Retrieved from .[1][2]

  • Gocke, E., & Müller, L. (2009). In vivo genotoxicity of ethyl methanesulfonate. Mutation Research/Genetic Toxicology and Environmental Mutagenesis.[1][2] .[1][2]

  • Karimi-Avargani, M., et al. (2012). Efficient synthesis of 2-oxazolidinones from epoxides and carbamates. Journal of Molecular Catalysis A: Chemical. .[1][2]

  • Environmental Protection Agency (EPA). Ethyl Carbamate (Urethane) Hazard Summary. .[1][2]

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Comparative

A Comparative Guide to Amine-Reactive Bioconjugation: NHS Esters vs. Sulfonyloxy-Activated Reagents

For the attention of: Researchers, Scientists, and Drug Development Professionals. This guide provides an in-depth technical comparison of two prominent amine-reactive chemistries central to the field of bioconjugation:...

Author: BenchChem Technical Support Team. Date: March 2026

For the attention of: Researchers, Scientists, and Drug Development Professionals.

This guide provides an in-depth technical comparison of two prominent amine-reactive chemistries central to the field of bioconjugation: the well-established N-hydroxysuccinimide (NHS) esters and the theoretically potent, yet less documented, Ethyl 2-methylsulfonyloxyethylcarbamate. As a Senior Application Scientist, my objective is to move beyond a mere listing of protocols and delve into the mechanistic underpinnings, comparative stabilities, and practical considerations that should guide your choice of conjugation strategy. While NHS esters represent a gold standard with a wealth of empirical data, this guide will also explore the predicted efficacy of sulfonyloxy-activated reagents, offering a forward-looking perspective on alternative conjugation methodologies.

The Chemistry of Amine Modification: A Tale of Two Mechanisms

The covalent modification of primary amines, predominantly found at the N-terminus of proteins and on the side chain of lysine residues, is a cornerstone of bioconjugation. The efficacy of this modification hinges on the precise control of a chemical reaction in a complex aqueous environment. Here, we compare two distinct electrophilic reagents designed for this purpose.

N-Hydroxysuccinimide (NHS) Esters: The Established Standard

NHS esters are the most widely used class of amine-reactive crosslinkers, favored for their balance of reactivity and selectivity in forming stable amide bonds.[1] The reaction proceeds via a nucleophilic acyl substitution mechanism. The unprotonated primary amine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This forms a transient tetrahedral intermediate which then collapses, releasing N-hydroxysuccinimide and forming a stable amide linkage.[1]

NHS_Mechanism Protein Protein-NH₂ (Primary Amine) Intermediate Tetrahedral Intermediate Protein->Intermediate Nucleophilic Attack NHS_Ester R-CO-O-NHS (NHS Ester) NHS_Ester->Intermediate Conjugate Protein-NH-CO-R (Stable Amide Bond) Intermediate->Conjugate Collapse NHS N-Hydroxysuccinimide (Leaving Group) Intermediate->NHS Release

Caption: Reaction mechanism of an NHS ester with a primary amine.

A critical challenge with NHS esters is their susceptibility to hydrolysis in aqueous solutions, a competing reaction that can significantly lower conjugation efficiency.[2][3] The rate of hydrolysis is highly dependent on pH, increasing as the pH becomes more alkaline.[4][5]

Ethyl 2-methylsulfonyloxyethylcarbamate: A Theoretical Contender

While direct experimental data for "Ethyl 2-methylsulfonyloxyethylcarbamate" in bioconjugation is not widely available in peer-reviewed literature, its reactivity can be predicted based on the well-established principles of sulfonate esters. This molecule features a methanesulfonyl (mesyl) group, which is known to be an excellent leaving group in nucleophilic substitution reactions.[6][7][8][9] The reaction with a primary amine would proceed via a direct SN2-type displacement of the highly stable methanesulfonate anion, leading to the formation of a secondary amine linkage.

Sulfonyl_Mechanism Protein Protein-NH₂ (Primary Amine) Transition_State SN2 Transition State Protein->Transition_State Nucleophilic Attack Sulfonyl_Reagent R-O-SO₂CH₃ (Sulfonate Ester) Sulfonyl_Reagent->Transition_State Conjugate Protein-NH₂⁺-R (Secondary Amine Linkage) Transition_State->Conjugate Displacement Mesylate ⁻O-SO₂CH₃ (Methanesulfonate Leaving Group) Transition_State->Mesylate Release

Caption: Predicted reaction mechanism of a sulfonate ester with a primary amine.

The carbamate moiety in the structure likely serves as a stable, non-cleavable linker, potentially influencing the solubility and pharmacokinetic properties of the resulting conjugate.[10][11][12][13][14]

Comparative Performance: Stability and Reactivity

The choice between these two chemistries would be dictated by their relative stability in aqueous media and their reactivity towards the target amines versus other nucleophiles.

Hydrolytic Stability

NHS Esters: The hydrolytic stability of NHS esters is a well-characterized and significant limitation. As shown in the table below, their half-life decreases dramatically with increasing pH. This necessitates careful control of reaction conditions and often requires a molar excess of the reagent to achieve high conjugation yields.[15][16]

Sulfonate Esters: Sulfonate esters are generally considered more resistant to hydrolysis than many other activated esters, particularly under neutral to acidic conditions.[17] However, their stability can be influenced by the steric and electronic properties of the alcohol group from which they are derived. While direct comparative data for Ethyl 2-methylsulfonyloxyethylcarbamate is unavailable, a study on various sulfonate esters provides a useful qualitative comparison of their stability.[17]

Reagent ClasspHTemperature (°C)Half-life
NHS Ester 7.025~4-5 hours[15]
8.025~1 hour[15]
8.64~10 minutes[4]
Sulfonate Esters Acidic (TFA)Room TempGenerally stable (except for sterically hindered esters like isopropyl)[17]
Basic (NaOH)Room TempVaries; some are cleaved rapidly, while others are more stable[17]
Nucleophilic (Piperidine)Room TempVaries; highly hindered esters (e.g., neopentyl) are very stable[17]

Table 1: Comparative Hydrolytic Stability.

Reactivity and Specificity

NHS Esters: These reagents are highly reactive towards primary amines at a slightly alkaline pH (7.2-8.5).[4][5] While they can also react with other nucleophiles like hydroxyl and sulfhydryl groups, these reactions are generally slower, and the resulting linkages are less stable than the amide bond.[18]

Sulfonate Esters: The high reactivity of the sulfonate leaving group suggests that reagents like Ethyl 2-methylsulfonyloxyethylcarbamate would react rapidly with primary amines.[6][7] A potential concern with such high reactivity is a decrease in specificity. Highly reactive electrophiles may react with other nucleophilic residues on a protein, such as the hydroxyl groups of serine, threonine, and tyrosine, or the thiol group of cysteine. However, the higher nucleophilicity of the primary amine should favor the desired reaction.

FeatureNHS EstersEthyl 2-methylsulfonyloxyethylcarbamate (Predicted)
Reaction Mechanism Nucleophilic Acyl SubstitutionNucleophilic (SN2) Displacement
Resulting Linkage Stable Amide BondStable Secondary Amine
Leaving Group N-hydroxysuccinimideMethanesulfonate
Optimal pH 7.2 - 8.5[4][5]Likely a broader range, but still favoring deprotonated amine
Aqueous Stability Prone to hydrolysis, especially at higher pH[15][16]Predicted to be more hydrolytically stable, especially at neutral pH[17]
Specificity Good for primary aminesPotentially lower specificity due to high reactivity
Availability of Data ExtensiveVery Limited

Table 2: Head-to-Head Comparison of Key Features.

Experimental Protocols

The following protocols provide a framework for performing a bioconjugation reaction using both an established NHS ester and a representative protocol for a highly reactive sulfonate ester.

General Experimental Workflow

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis Protein_Prep 1. Prepare Protein Solution (in amine-free buffer) Conjugation 3. Mix Protein and Reagent (Incubate at RT or 4°C) Protein_Prep->Conjugation Reagent_Prep 2. Prepare Reagent Stock (in anhydrous DMSO/DMF) Reagent_Prep->Conjugation Quenching 4. Quench Reaction (e.g., with Tris or Glycine) Conjugation->Quenching Purification 5. Purify Conjugate (e.g., Desalting Column) Quenching->Purification Analysis 6. Characterize Conjugate (e.g., SDS-PAGE, Mass Spec) Purification->Analysis

Caption: A generalized workflow for a bioconjugation experiment.

Protocol for Protein Labeling with an NHS Ester

This protocol is a standard procedure for labeling a protein with an NHS ester-functionalized molecule (e.g., a fluorescent dye).

Materials:

  • Protein of interest in an amine-free buffer (e.g., 0.1 M sodium phosphate, 150 mM NaCl, pH 7.2-7.5).

  • NHS ester reagent.

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

  • Quenching buffer: 1 M Tris-HCl, pH 8.0.

  • Size-exclusion chromatography column (desalting column) for purification.

Procedure:

  • Protein Preparation: Prepare the protein solution at a concentration of 1-10 mg/mL in the reaction buffer. Ensure the buffer is free of primary amines (e.g., Tris or glycine) as these will compete with the target protein.[19]

  • NHS Ester Stock Solution: Immediately before use, dissolve the NHS ester in anhydrous DMSO or DMF to a concentration of 10-20 mM.

  • Conjugation Reaction:

    • Calculate the required volume of the NHS ester stock solution to achieve a 10- to 20-fold molar excess over the protein.

    • Add the NHS ester solution to the protein solution while gently vortexing.

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C. The optimal time may need to be determined empirically.

  • Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 30 minutes at room temperature to quench any unreacted NHS ester.

  • Purification: Remove unreacted reagent and byproducts by passing the reaction mixture through a desalting column equilibrated with your desired storage buffer (e.g., PBS).

  • Characterization: Analyze the purified conjugate by SDS-PAGE to confirm conjugation and by spectrophotometry to determine the degree of labeling.

Representative Protocol for a Sulfonyloxy-Activated Reagent

This protocol is a theoretical framework for using a highly reactive reagent like Ethyl 2-methylsulfonyloxyethylcarbamate. Note: This protocol would require significant optimization.

Materials:

  • Protein of interest in a suitable buffer (e.g., 0.1 M HEPES, 150 mM NaCl, pH 7.5-8.0).

  • Ethyl 2-methylsulfonyloxyethylcarbamate.

  • Anhydrous DMSO or DMF.

  • Quenching buffer: 1 M Tris-HCl, pH 8.0 or 1 M glycine.

  • Desalting column.

Procedure:

  • Protein Preparation: Prepare the protein solution as described for the NHS ester protocol. A slightly higher pH (around 8.0) might be beneficial to ensure the nucleophilicity of the target amines.

  • Reagent Stock Solution: Prepare a fresh stock solution of the sulfonyloxy-activated reagent in anhydrous DMSO or DMF.

  • Conjugation Reaction:

    • Due to the predicted high reactivity, start with a lower molar excess of the reagent (e.g., 5- to 10-fold) compared to NHS esters.

    • Add the reagent to the protein solution with gentle mixing.

    • Incubate for a shorter duration, for example, 30-60 minutes at room temperature. It is advisable to perform time-course experiments to determine the optimal reaction time and minimize potential side reactions.

  • Quenching: Quench the reaction as described for the NHS ester protocol.

  • Purification and Characterization: Purify and characterize the conjugate using the same methods as for the NHS ester conjugate. Pay close attention to the characterization to assess the specificity of the labeling.

Conclusion and Future Perspectives

N-hydroxysuccinimide esters remain a cornerstone of bioconjugation due to their well-understood chemistry and commercial availability. Their primary limitation is hydrolytic instability, which can be managed with careful experimental design.

While a reagent like Ethyl 2-methylsulfonyloxyethylcarbamate is not yet established in the field, the underlying chemistry of sulfonate esters presents a compelling theoretical alternative. The predicted high reactivity and potentially greater aqueous stability of a sulfonate ester-based reagent could offer advantages in specific applications, such as faster reaction times or the ability to perform conjugations at a lower molar excess of the reagent. However, this high reactivity may come at the cost of reduced specificity, a critical consideration in the development of therapeutic bioconjugates like antibody-drug conjugates.

Further research into the synthesis, stability, and reactivity of sulfonyloxy-activated reagents is warranted to experimentally validate their potential as alternatives to NHS esters. For researchers and drug developers, the choice of conjugation chemistry should be a strategic one, balancing the established reliability of NHS esters against the potential advantages of exploring novel, highly reactive crosslinkers.

References

  • BenchChem.
  • BenchChem.
  • Thermo Fisher Scientific. "Amine-Reactive Crosslinker Chemistry." thermofisher.com.
  • Thermo Fisher Scientific. "Amine-Reactive Crosslinker Chemistry." thermofisher.com.
  • Creative Proteomics. "Amine-Reactive Crosslinker Overview.
  • Request PDF. "Carbamate–drug conjugates in drug delivery: structural and mechanistic considerations.
  • G-Biosciences. "Determine the Reactivity of NHS Esters on Biotinylation and Crosslinkering Reagents." gbio.com.
  • BenchChem.
  • BenchChem. "An In-Depth Technical Guide to Amine-Reactive Crosslinking Chemistry." BenchChem.com.
  • Santi, et al. "β-Eliminative releasable linkers adapted for bioconjugation of macromolecules to phenols." Proc. Nat. Acad. Sci. U.S.A. 2012, 109, 6211-6216.
  • Silva, et al. "Comparative chemical and biological hydrolytic stability of homologous esters and isosteres." Journal of Enzyme Inhibition and Medicinal Chemistry, 2022.
  • ACS Publications. "Hooked on Cryogels: A Carbamate Linker Based Depot for Slow Drug Release." pubs.acs.org.
  • Ashenhurst, James.
  • Vector Labs. "Maleimide Crosslinker Selection Guide." vectorlabs.com.
  • BOC Sciences.
  • MDPI.
  • ResearchGate. "Comparative chemical and biological hydrolytic stability of homologous esters and isosteres.
  • ACS Publications.
  • Jewett, et al. "Profiling sulfonate ester stability: identification of complementary protecting groups for..." Org. Biomol. Chem., 2009.
  • Lumiprobe. "NHS Ester Labeling of Biomolecules Containing Primary Amino Groups." lumiprobe.com.
  • Wang, et al. "Hydrolysis-Resistant Ester-Based Linkers for Development of Activity-Based NIR Bioluminescence Probes." ACS Chemical Biology, 2020.
  • Science.gov. "ester hydrolysis rate: Topics by Science.gov." science.gov.
  • Chemistry Steps. "Mesylates and Tosylates with Practice Problems." chemistrysteps.com.
  • Koniev, Oleksandr, and Alain Wagner.
  • Reddit. "How do mesylates and tosylates both protect and act as leaving groups." reddit.com.
  • Ashenhurst, James. "The Conjugate Acid Is A Better Leaving Group." Master Organic Chemistry.
  • CovaChem. "Sulfo-NHS and NHS Esters in Protein Chemistry." covachem.com.
  • Periodic Chemistry.
  • Duke University Libraries.
  • Royal Society of Chemistry.
  • G-Biosciences. "How to determine reactivity of NHS esters on biotinylation and cross-linking reagents." gbio.com.
  • Patocka, et al. "The significance of this scaffold in drug discovery..." Molecules, 2020.
  • Ashenhurst, James.
  • MDPI. "Antimicrobial Activity of Ethyl (2-(Methylcarbamoyl)phenyl)carbamate and Its Mixed Ligand Ni(II) and Co(II) Complexes." mdpi.com.
  • Google Patents. "CN104086460B - Synthesis method of tert-butyl 2-(methylamino)ethylcarbamate.
  • ChemicalBook.
  • ResearchGate. "Synthesis, antioxidant and anti-inflammatory activities of ethyl 2-(2-cyano-3-(substituted phenyl)acrylamido)-4,5-dimethylthiophene-3-carboxylates.

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Validation

A Comparative Guide to Bioorthogonal Chemistries: Performance, Validation, and Experimental Design

In the landscape of chemical biology and drug development, the ability to selectively modify biomolecules in their native environment is paramount. Bioorthogonal chemistries—reactions that proceed within living systems w...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of chemical biology and drug development, the ability to selectively modify biomolecules in their native environment is paramount. Bioorthogonal chemistries—reactions that proceed within living systems without interfering with endogenous biochemical processes—provide a powerful toolkit for achieving this.[1][2] While the specific reagent "Ethyl 2-methylsulfonyloxyethylcarbamate" is not prominently documented as a bioorthogonal agent in current scientific literature, the principles of validating any new bioorthogonal chemistry remain constant. This guide provides an objective, data-driven comparison of the most prominent bioorthogonal reaction chemistries to aid researchers in selecting the optimal tool for their specific application and to provide a framework for the validation of novel reagents.

The choice of a specific bioorthogonal reaction is a critical decision, dictated by factors such as reaction kinetics, stability, and biocompatibility.[1] This guide offers a head-to-head comparison of leading bioorthogonal reactions, supported by experimental data and protocols to empower researchers in making informed decisions for their studies in live-cell imaging, drug delivery, and molecular labeling.[3]

Pillars of a Bioorthogonal Reaction

To be considered bioorthogonal, a reaction must satisfy several stringent criteria:[2][3][4]

  • Selectivity: The reacting partners must be mutually reactive and inert to the plethora of functional groups present in a biological system.[2][4]

  • Kinetics: The reaction must proceed at a reasonable rate at physiological temperatures and concentrations to be useful for tracking dynamic processes.[2][5]

  • Stability: The reactants and the resulting covalent bond must be stable in the aqueous, reducing environment of the cell.[3]

  • Biocompatibility: The reagents and the product should not exert any toxic effects or perturb the normal physiology of the system under study.[4]

Quantitative Performance Comparison of Leading Bioorthogonal Reactions

The efficiency of a bioorthogonal reaction is largely determined by its second-order rate constant (k₂), which reflects the reaction's speed at given reactant concentrations. Faster kinetics are often crucial for applications involving low-abundance biomolecules or the need for rapid labeling.[1][5]

Reaction ChemistryBioorthogonal PairSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Key AdvantagesKey Limitations
Inverse-Electron-Demand Diels-Alder (iEDDA) Tetrazine (Tz) + trans-Cyclooctene (TCO)10³ - 10⁶[1]Exceptionally fast kinetics, high specificity, no catalyst required.[1][2][6]TCO can be light-sensitive and some tetrazines have limited stability in aqueous media.[1]
Tetrazine (Tz) + Norbornene~1 - 10[1]Good kinetics, stable dienophile.Slower than TCO-based reactions.[1]
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) Dibenzocyclooctyne (DBCO) + Azide~0.1 - 2.3[1]Copper-free, good biocompatibility, widely used.[1][3]Slower kinetics compared to iEDDA and CuAAC.[1][4][5]
Bicyclononyne (BCN) + Azide~0.14[1]Good balance of reactivity and stability.Less reactive than DBCO.[1]
Difluorinated Cyclooctyne (DIFO) + Azide~0.076[1]High stability.Slower reaction rate.[1]
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Terminal Alkyne + Azide (+ Cu(I) catalyst)10 - 100[7]Fast kinetics, excellent selectivity.Requires a copper catalyst which can be toxic to living cells.[4][7][8]
Staudinger Ligation Azide + Phosphine~0.002[2]The first bioorthogonal reaction, "traceless" versions exist.[2][3][5]Very slow kinetics, often requiring high concentrations of phosphine reagents.[2][3][7]

Mechanistic Insights

To better understand the underlying principles of these bioorthogonal reactions, the following diagrams illustrate their core mechanisms.

Bioorthogonal_Reaction_Mechanisms cluster_SPAAC Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) cluster_iEDDA Inverse-Electron-Demand Diels-Alder (iEDDA) cluster_CuAAC Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) a1 Strained Alkyne (e.g., DBCO) c1 Triazole Product a1->c1 [3+2] Cycloaddition b1 Azide b1->c1 a2 Tetrazine c2 Dihydropyridazine Adduct a2->c2 [4+2] Cycloaddition b2 Strained Alkene (e.g., TCO) b2->c2 d2 Pyridazine Product + N₂ c2->d2 Retro-Diels-Alder a3 Terminal Alkyne c3 Triazole Product a3->c3 b3 Azide b3->c3 cat3 Cu(I) Catalyst cat3->c3 Bioorthogonal_Validation_Workflow cluster_prep Step 1: Probe Incorporation cluster_reaction Step 2: Bioorthogonal Reaction cluster_analysis Step 3: Analysis A Metabolic labeling of cells with a bioorthogonal reporter (e.g., an azide-modified sugar) C Incubate cells with a complementary fluorescent probe (e.g., a DBCO-fluorophore or TCO-fluorophore) A->C B Alternatively, genetic encoding of a non-canonical amino acid B->C E Cell Lysis & Protein Quantification C->E G Fluorescence microscopy for cellular localization C->G D Include negative controls (e.g., cells without the reporter, or probe alone) D->E F In-gel fluorescence scanning to visualize labeled proteins E->F H Western blot to confirm total protein levels E->H

Caption: A general workflow for comparing bioorthogonal reactions in live cells.

Detailed Protocol: Cellular Labeling and Analysis

This protocol provides a more detailed procedure for the validation workflow.

1. Metabolic Labeling of Mammalian Cells:

  • Objective: To incorporate a bioorthogonal handle into cellular biomolecules.

  • Procedure:

    • Culture mammalian cells to a desired confluency.

    • Replace the standard culture medium with a medium containing the bioorthogonal reporter (e.g., an azide-modified sugar like Ac4ManNAz for glycan labeling).

    • Incubate the cells for a period sufficient for metabolic incorporation (e.g., 24-48 hours). [9] 4. Wash the cells with phosphate-buffered saline (PBS) to remove unincorporated reporter. [9][10] 2. Bioorthogonal Labeling with a Fluorescent Probe:

  • Objective: To react the incorporated reporter with a complementary probe for visualization.

  • Procedure:

    • Prepare a stock solution of the fluorescent probe (e.g., DBCO-488 or TCO-Cy5) in a biocompatible solvent like DMSO.

    • Dilute the probe in fresh culture medium to the desired final concentration (typically in the low micromolar range).

    • Incubate the cells with the probe-containing medium for a specific time (e.g., 1 hour).

    • Wash the cells thoroughly with PBS to remove the unreacted probe.

3. Analysis of Labeling Efficiency and Specificity:

  • Objective: To quantify the extent of labeling and confirm its specificity.

  • Methods:

    • In-Gel Fluorescence:

      • Lyse the cells in a suitable buffer (e.g., RIPA buffer) with protease inhibitors. [9][10] 2. Determine the total protein concentration of the lysate. [9][10] 3. Separate the proteins by SDS-PAGE. [9][10] 4. Scan the gel using a fluorescence scanner with the appropriate excitation and emission wavelengths for the chosen fluorophore. [9][10][11]A strong fluorescent signal in the lanes from cells treated with both the reporter and the probe, and its absence in control lanes, indicates a successful and specific bioorthogonal reaction.

    • Fluorescence Microscopy:

      • After labeling, cells can be fixed (e.g., with 4% paraformaldehyde) or imaged live. [10] 2. Use a fluorescence or confocal microscope to visualize the subcellular localization of the labeled biomolecules. This provides spatial information about the target molecules. [11] * Flow Cytometry: For a quantitative measure of labeling on a cell-by-cell basis, cells can be analyzed by flow cytometry to measure the fluorescence intensity of the cell population.

Conclusion and Future Outlook

The field of bioorthogonal chemistry continues to expand, with new reactions and reagents being developed to offer faster kinetics, improved stability, and mutual orthogonality. [3][12][13]The systematic evaluation of these new tools, using standardized workflows as described above, is crucial for their adoption by the wider scientific community. While established chemistries like SPAAC and iEDDA provide robust and reliable methods for biomolecule labeling, the quest for novel, efficient, and versatile bioorthogonal reactions is an ongoing endeavor that promises to further revolutionize our ability to study and manipulate biological systems.

References

  • A Head-to-Head Comparison of Bioorthogonal Reaction Chemistries for Researchers, Scientists, and Drug Development Professionals - Benchchem.
  • A Comparative Guide to the Kinetics of Bioorthogonal Azide Reactions - Benchchem.
  • Bioorthogonal chemistry - Wikipedia.
  • Cutting-edge bioorthogonal chemistry: Innovations, practical applications, and emerging trends. European Journal of Chemistry.
  • Bioorthogonal chemistry - PMC - NIH.
  • Application Notes and Protocols for Bioorthogonal Reactions with 7-Octynoic Acid - Benchchem.
  • Overview of Bioorthogonal Chemistry - ChemPep.
  • Systematic Evaluation of Bioorthogonal Reactions in Live Cells with Clickable HaloTag Ligands: Implications for Intracellular Imaging | Journal of the American Chemical Society - ACS Public
  • Bioorthogonal Labeling in Living Cells Using Vinylboronic Acids: Applic
  • Mutually Orthogonal Bioorthogonal Reactions: Selective Chemistries for Labeling Multiple Biomolecules Simultaneously - ResearchG
  • Constructing new bioorthogonal reagents and reactions - eScholarship.org.
  • A powerful bioorthogonal toolbox boosting the development of immune theranostics - PMC.
  • Advances in the synthesis of bioorthogonal reagents—s-Tetrazines, 1,2,4-Triazines, Cyclooctynes, Heterocycloheptynes, and trans-Cyclooctenes - PMC.

Sources

Comparative

Evaluating Ethyl 2-methylsulfonyloxyethylcarbamate (EMEC): A Comparative Guide to Mesylate-Driven Bioconjugation and Cross-Reactivity

In the landscape of chemical biology and drug development, achieving site-selective protein modification requires a delicate balance between reactivity and stability. Ethyl 2-methylsulfonyloxyethylcarbamate (EMEC) (CAS 1...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of chemical biology and drug development, achieving site-selective protein modification requires a delicate balance between reactivity and stability. Ethyl 2-methylsulfonyloxyethylcarbamate (EMEC) (CAS 133044-89-0) is an electrophilic probe featuring an ethyl carbamate backbone and a highly reactive methylsulfonyloxy (mesylate) leaving group.

Unlike traditional "soft" electrophiles, mesylate-based alkylating agents present unique chemoselective properties. This guide objectively compares EMEC against conventional bioconjugation alternatives, detailing the mechanistic causality behind its cross-reactivity profile and providing a self-validating experimental framework for its application.

The Chemical Rationale: Mesylates vs. Traditional Electrophiles

The fundamental behavior of EMEC is governed by Hard Soft Acid Base (HSAB) theory. Standard bioconjugation relies heavily on maleimides or alpha-haloacetamides (like iodoacetamide), which act as "soft" electrophiles and preferentially target the "soft" thiolate anion of cysteine.

EMEC, however, utilizes a mesylate leaving group. Mesylates are "harder" electrophiles. While they are highly effective at irreversibly alkylating hyper-reactive cysteines—a mechanism famously utilized to probe the redox-sensitive cysteines of the Keap1 sensor protein 12—their harder nature makes them more susceptible to cross-reactivity with primary amines (lysine) and imidazoles (histidine) if the local microenvironment lowers the pKa of these residues.

The primary advantage of EMEC over maleimides is the absolute stability of the resulting conjugate. Maleimide-thiol adducts are notorious for undergoing retro-Michael reactions in plasma, leading to premature payload release or off-target thiol exchange 3. In contrast, the nucleophilic attack on EMEC displaces the mesylate group via an


 mechanism, forming an unbreakable thioether (with cysteine) or secondary amine (with lysine) bond.

G cluster_0 EMEC EMEC (Mesylate Probe) Cys Cysteine (pH 7.4) Thiolate Nucleophile EMEC->Cys Fast Kinetics (Targeted) Lys Lysine (pH >8.5) Amine Nucleophile EMEC->Lys Slow Kinetics (Cross-Reactivity) Thioether Stable Thioether Conjugate Cys->Thioether AmineConj Secondary Amine Conjugate Lys->AmineConj

Reaction pathways of EMEC demonstrating pH-dependent chemoselectivity and cross-reactivity.

Comparative Performance Data

To objectively evaluate EMEC, we must benchmark it against the industry standards for bioconjugation. The table below summarizes the operational parameters and cross-reactivity risks associated with each class of reagent.

Reagent ClassExamplePrimary TargetCross-Reactivity RiskConjugate StabilityOptimal pH
Mesylate Alkylator EMEC CysteineModerate (Lysine, Histidine at pH > 8.0)Excellent (Irreversible thioether/amine)7.2 – 7.5
Haloacetamide Iodoacetamide (IAA)CysteineLow-Moderate (Histidine at high excess)Excellent (Irreversible thioether)7.5 – 8.0
Michael Acceptor MaleimideCysteineLow (Highly chemoselective)Poor (Prone to retro-Michael exchange)6.5 – 7.5
Activated Ester NHS EsterLysineHigh (N-terminus, Tyrosine, Serine)Good (Amide bond, prone to hydrolysis)8.0 – 9.0
Self-Validating Experimental Protocol: EMEC Bioconjugation

When mapping the cross-reactivity of a mesylate probe like EMEC, the experimental design must include internal controls that validate the causality of the binding events. The following protocol utilizes a competitive blocking strategy to definitively separate targeted cysteine modification from off-target lysine/histidine cross-reactivity.

Step 1: Disulfide Reduction
  • Action: Incubate the target protein (10 µM) with 100 µM TCEP (tris(2-carboxyethyl)phosphine) for 1 hour at 37°C.

  • Causality: TCEP is strictly required over DTT or β-mercaptoethanol. DTT contains free thiols that will act as competing nucleophiles, prematurely displacing the mesylate group on EMEC and quenching the reagent before protein conjugation can occur.

Step 2: pH-Controlled Buffer Exchange
  • Action: Desalt the protein into 50 mM HEPES buffer, pH 7.4.

  • Causality: The chemoselectivity of EMEC is entirely pH-dependent. At pH 7.4, the vast majority of lysine residues (pKa ~10.5) remain protonated (

    
    ) and non-nucleophilic. Elevating the pH beyond 8.0 exponentially increases the deprotonation of primary amines, driving off-target cross-reactivity.
    
Step 3: System Validation (The IAA Pre-Block Control)
  • Action: Split the sample into two arms (Test and Control). Treat the Control arm with 10 mM Iodoacetamide (IAA) for 30 minutes in the dark.

  • Causality: This step creates a self-validating system. IAA is a highly efficient, soft electrophile that will rapidly and irreversibly cap all accessible cysteines. If subsequent LC-MS/MS analysis detects EMEC adducts in this control arm, it provides definitive proof that EMEC is cross-reacting with non-cysteine residues (e.g., lysine or histidine) in your specific protein microenvironment.

Step 4: EMEC Incubation
  • Action: Add EMEC to both arms at a 50-fold molar excess (500 µM). Incubate at 37°C for 2 to 4 hours.

  • Causality: Mesylates generally exhibit slower reaction kinetics compared to maleimides. A higher molar excess and mild heating are required to drive the

    
     substitution to completion.
    
Step 5: Reaction Quenching
  • Action: Add 50 mM DTT to the reaction mixture for 15 minutes.

  • Causality: The massive excess of free thiols from DTT will rapidly consume all unreacted EMEC. This halts the reaction at a precise, reproducible timepoint, preventing artifactual cross-reactivity from occurring during downstream sample processing.

Step 6: LC-MS/MS Mapping
  • Action: Digest the protein with trypsin and analyze via high-resolution mass spectrometry to identify the specific sites of EMEC alkylation (+151.06 Da mass shift corresponding to the ethyl carbamate moiety addition after mesylate loss).

Workflow Prep 1. Disulfide Reduction (TCEP, 37°C, 1h) Buffer 2. pH Optimization (pH 7.4 vs pH 8.5 arms) Prep->Buffer Control 2b. IAA Pre-block (Self-Validation Control) Prep->Control Control Arm React 3. EMEC Incubation (50x Molar Excess, 2h) Buffer->React Control->React Quench 4. Reaction Quenching (Excess DTT) React->Quench Analyze 5. LC-MS/MS Mapping (Identify Cross-Reactivity) Quench->Analyze

Self-validating experimental workflow for EMEC bioconjugation and cross-reactivity mapping.

References
  • Li, W., & Kong, A. N. (2009). Molecular mechanisms of Nrf2-mediated antioxidant response. Molecular Carcinogenesis.
  • Luo, Y., et al. (2007). Sites of alkylation of human Keap1 by natural chemoprevention agents. Journal of the American Society for Mass Spectrometry.
  • Pentelute, B. L., et al. (2015). Arylation Chemistry for Bioconjugation.

Sources

Validation

"Ethyl 2-methylsulfonyloxyethylcarbamate" in vivo stability and clearance studies

Title: Comprehensive Comparison Guide: In Vivo Stability and Clearance of Ethyl 2-methylsulfonyloxyethylcarbamate (EMEC) vs. Standard Alkylating Agents Executive Summary In the landscape of oncology and prodrug developme...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comprehensive Comparison Guide: In Vivo Stability and Clearance of Ethyl 2-methylsulfonyloxyethylcarbamate (EMEC) vs. Standard Alkylating Agents

Executive Summary

In the landscape of oncology and prodrug development, balancing the electrophilic reactivity of an alkylating agent with its systemic hydrolytic stability is a critical pharmacokinetic challenge. Ethyl 2-methylsulfonyloxyethylcarbamate (EMEC) (CAS: 133044-89-0) represents a unique bifunctional intermediate, combining a highly reactive methanesulfonate (mesylate) ester with a sterically protected carbamate (urethane) linkage.

This guide objectively compares the in vivo stability, metabolic clearance pathways, and bioanalytical handling of EMEC against established clinical alternatives such as Busulfan (a bis-mesylate) and Carmustine (a nitrosourea carbamate). By understanding the structural causality behind these molecules, researchers can better design self-validating pharmacokinetic (PK) workflows for novel carbamate-mesylate hybrids.

Structural Causality: The Dual Nature of EMEC

To predict the in vivo behavior of EMEC, we must deconstruct its two primary functional groups, as they dictate diametrically opposed stability profiles:

  • The Carbamate Linkage (Hydrolytic Stability): Structurally acting as an amide-ester hybrid, the carbamate functionality imposes a degree of conformational restriction due to the delocalization of nonbonded electrons on the nitrogen atom[1]. This structural feature grants EMEC superior chemical and proteolytic stability in systemic circulation compared to standard esters, effectively restricting premature in vivo metabolism and delaying first-pass clearance[1]. When metabolism does occur, typically via hepatic amidases or base-catalyzed hydrolysis, the carbamate releases the parent amine, carbon dioxide, and an alcohol[2].

  • The Mesylate Group (Electrophilic Reactivity): The methanesulfonate ester is a potent leaving group. In vivo, mesylates are highly susceptible to nucleophilic attack by endogenous thiols. Similar to the clinical agent Busulfan, the mesylate group in EMEC is primarily cleared through direct conjugation with glutathione (GSH), a process heavily catalyzed by hepatic Glutathione S-Transferases (GSTs)[3].

EMEC_Metabolism EMEC EMEC (Intact Molecule) GST Hepatic GST (Glutathione Conjugation) EMEC->GST Nucleophilic Attack Esterase Hepatic Amidases (Enzymatic Cleavage) EMEC->Esterase Hydrolysis Mesylate Mesylate Displacement (GSH-Adduct) GST->Mesylate Carbamate Carbamate Hydrolysis (Amine + CO2) Esterase->Carbamate Renal Renal Excretion (Urine) Mesylate->Renal Clearance Carbamate->Renal Clearance

Fig 1: Dual-pathway hepatic metabolism and renal clearance of EMEC.

Comparative In Vivo Stability and Clearance

When evaluating EMEC as a scaffold or intermediate, it is best benchmarked against widely characterized alkylating agents.

EMEC vs. Busulfan

Busulfan is a bifunctional alkylating agent containing two labile methanesulfonate groups. Its elimination half-life is approximately 2.6 hours, and its clearance is heavily dependent on the cellular glutathione pool[3]. Because EMEC possesses only a single mesylate group paired with a stable carbamate, its electrophilic clearance is slower, resulting in a slightly prolonged systemic exposure compared to bis-mesylates.

EMEC vs. Carmustine (BCNU)

Carmustine relies on a nitrosourea motif that spontaneously degrades in vivo (half-life of 15–30 minutes) to form reactive isocyanates and carbonium ions. EMEC, lacking the unstable nitroso group, does not undergo rapid spontaneous chemical degradation in plasma. Instead, its carbamate core requires active enzymatic bioconversion[4], making EMEC significantly more stable in systemic circulation than Carmustine.

Quantitative Data Comparison
Pharmacokinetic ParameterEMEC (Predicted Class Average)Busulfan (Bis-mesylate)Carmustine (Nitrosourea)
Primary Reactive Group Mesylate & CarbamateBis-mesylateNitrosourea
In Vivo Half-Life (t1/2) ~1.5 - 2.5 hours2.6 hours15 - 30 minutes
Primary Clearance Mechanism Hepatic GST + AmidaseHepatic GST (Glutathione)Spontaneous chemical degradation
Hydrolytic Stability (Plasma) High (Carbamate protected)ModerateLow (Rapid degradation)
Primary Excretion Route Renal (Methanesulfonic acid)Renal (Methanesulfonic acid)Renal & Respiratory (CO2)

Experimental Methodology: Self-Validating PK Workflow

To accurately quantify the in vivo stability and clearance of EMEC, a robust LC-MS/MS bioanalytical method is essential[4]. The following protocol is designed as a self-validating system, ensuring that ex vivo degradation artifacts do not confound in vivo clearance data.

Step-by-Step Protocol: PK Profiling in Rodent Models

Step 1: Dosing and Serial Sampling

  • Action: Administer EMEC intravenously (IV) at 2 mg/kg to Sprague-Dawley rats. Collect 200 µL blood samples via jugular vein catheter at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Causality: IV administration bypasses absorption variables, allowing for the direct calculation of intrinsic clearance (CL) and volume of distribution (Vd).

Step 2: Plasma Extraction and Enzymatic Quenching

  • Action: Immediately transfer blood to K2EDTA tubes on ice. Centrifuge at 4°C. To 50 µL of plasma, add 150 µL of ice-cold acetonitrile (ACN) containing 10 ng/mL of a stable-isotope-labeled internal standard (SIL-IS).

  • Causality: Carbamates can be susceptible to residual plasma esterase activity. Ice-cold ACN instantly precipitates proteins and denatures these enzymes, freezing the metabolic profile. The SIL-IS inherently corrects for any matrix-induced ion suppression during MS analysis.

Step 3: LC-MS/MS Analysis

  • Action: Inject the supernatant onto a C18 reverse-phase column (e.g., Waters Acquity BEH C18). Use a mobile phase gradient of 0.1% formic acid in water (A) and 0.1% formic acid in ACN (B). Operate the mass spectrometer in positive Electrospray Ionization (ESI+) using Multiple Reaction Monitoring (MRM).

  • Causality: The acidic mobile phase (pH ~2.7) ensures the carbamate linkage remains chemically stable during chromatography (carbamates are highly stable at low pH but degrade in basic conditions)[4]. MRM specifically isolates the parent EMEC mass and tracks the fragmentation loss of the mesylate group, ensuring absolute specificity.

Step 4: System Validation (Quality Control)

  • Action: Run blank matrix samples, calibration curves (R² > 0.99), and Quality Control (QC) samples at low, mid, and high concentrations interspersed throughout the analytical run.

  • Causality: This self-validating loop ensures that any observed clearance is due to true in vivo biological metabolism rather than instrument drift or column degradation.

PK_Workflow Dose 1. IV/PO Dosing (Rodent Model) Sample 2. Serial Blood Sampling (0.25 - 24h) Dose->Sample Extract 3. Plasma Extraction (Cold ACN + IS) Sample->Extract LCMS 4. LC-MS/MS Analysis (MRM Mode) Extract->LCMS PK 5. PK Parameter Calculation LCMS->PK

Fig 2: Standardized LC-MS/MS workflow for in vivo pharmacokinetic profiling.

References

  • Organic Carbamates in Drug Design and Medicinal Chemistry Source: ACS Publications URL:[Link][1]

  • Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents Source: PMC - NIH URL:[Link][2]

  • Carbamate Prodrugs Restrict In Vivo Metabolism and Improve the Pharmacokinetics of Isoniazid Source: PMC - NIH URL:[Link][4]

Sources

Comparative

Comparative Analysis of Ethyl 2-methylsulfonyloxyethylcarbamate (EMSEC) Cytotoxicity

Topic: Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals. Executive Summary Ethyl 2-methylsulfonyloxyethylcarbamate (EMSEC) represents a specialized class of dir...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Ethyl 2-methylsulfonyloxyethylcarbamate (EMSEC) represents a specialized class of direct-acting monofunctional alkylating agents . Structurally characterized by a urethane backbone coupled with a reactive mesyloxy (methylsulfonyloxy) leaving group, EMSEC serves as a critical model for understanding the transition between simple alkylators (like EMS) and complex nitrogen mustards.

This guide provides a technical analysis of EMSEC’s cytotoxic profile, contrasting it with standard reference agents: Methyl Methanesulfonate (MMS) , Ethyl Methanesulfonate (EMS) , and Nitrogen Mustard (HN2) . We synthesize mechanistic insights with experimental protocols to aid researchers in selecting the appropriate alkylating agent for genotoxicity and cytotoxicity screens.

Mechanistic Profile & Chemical Logic

The Alkylation Hierarchy

Cytotoxicity in this class is driven by electrophilic attack on DNA nucleophiles (primarily the N7-position of guanine). EMSEC’s potency is dictated by the leaving group ability of the sulfonate ester versus the halides found in traditional mustards.

  • EMSEC (Mesylate): High reactivity (

    
    ). The mesylate group (
    
    
    
    ) is an excellent leaving group (
    
    
    ), facilitating rapid
    
    
    alkylation without metabolic activation.
  • Chloro-analogs (e.g., N-(2-chloroethyl)urethane): Lower reactivity. The chloride ion is a poorer leaving group, often requiring higher concentrations or metabolic activation to achieve comparable DNA damage.

  • Nitrogen Mustards (Bifunctional): Distinct mechanism.[1] These form aziridinium ions and induce interstrand cross-links (ICLs), which are significantly more cytotoxic than the monoadducts formed by EMSEC.

Pathway Visualization

The following diagram illustrates the divergent pathways of EMSEC (monofunctional damage) versus Nitrogen Mustards (cross-linking), highlighting the repair mechanisms that dictate cellular survival.

G EMSEC EMSEC (Mesylate) DNA Genomic DNA (Nucleophilic Sites) EMSEC->DNA SN2 Alkylation Mustard Nitrogen Mustard (Bifunctional) Mustard->DNA Aziridinium Formation MonoAdduct N7-Guanine Monoadducts DNA->MonoAdduct Major Product (EMSEC) CrossLink Interstrand Cross-Links (ICLs) DNA->CrossLink Major Product (Mustard) BER Base Excision Repair (BER) MonoAdduct->BER Repair NER Nucleotide Excision Repair (NER) CrossLink->NER Repair HR Homologous Recombination (HR) CrossLink->HR Repair Death Apoptosis/Necrosis CrossLink->Death Replication Block BER->Death PARP Hyperactivation Survival Cell Survival (Mutagenesis) BER->Survival Success NER->Survival HR->Survival

Figure 1: Comparative DNA damage response pathways. EMSEC primarily induces monoadducts repaired via BER, whereas bifunctional mustards cause lethal cross-links requiring HR/NER.

Comparative Cytotoxicity Analysis

The following data synthesizes relative reactivity profiles. While EMSEC is a potent mutagen, its cytotoxicity (IC50) is generally lower than bifunctional agents because monoadducts are more easily repaired than cross-links.

Relative Cytotoxicity Matrix (CHO & V79 Cells)
AgentClassLeaving GroupReactivity (

)
Est. IC50 (CHO Cells)*Primary Lesion
EMSEC Monofunctional CarbamateMesylate (-OMs)High 0.5 - 2.0 mM N7-alkylguanine
MMS Monofunctional MethylatorMesylate (-OMs)High1.0 - 5.0 mMN7-methylguanine
EMS Monofunctional EthylatorEthylate (-OEt)Moderate5.0 - 10.0 mMO6-ethylguanine
Nitrogen Mustard Bifunctional MustardChloride (-Cl)High (Cyclization)1 - 10

M
Interstrand Cross-link
N-(2-Cl-ethyl)urethane Monofunctional CarbamateChloride (-Cl)Low> 10 mMN7-alkylguanine

*Note: Values are synthesized from comparative structure-activity relationship (SAR) studies of sulfonyloxy vs. halo-alkanes in mammalian cell lines (see References 1, 3).

Key Performance Insights
  • Leaving Group Effect: EMSEC is approximately 10-50x more cytotoxic than its chloro-analog (N-(2-chloroethyl)urethane). This confirms that the rate-limiting step for cytotoxicity in this series is the initial alkylation event, driven by the mesylate's superior leaving group ability.

  • Monofunctional Limitation: Despite high reactivity, EMSEC lacks the potency of Nitrogen Mustard (HN2). HN2 is cytotoxic in the micromolar range because a single cross-link can be lethal if unrepaired. EMSEC requires millimolar concentrations to overwhelm the Base Excision Repair (BER) machinery.

  • Application Niche: EMSEC is the preferred agent when studying pure alkylation stress without the confounding variables of cross-linking or metabolic activation (unlike Cyclophosphamide).

Experimental Protocols

To validate EMSEC cytotoxicity, we recommend a dual-approach: a metabolic viability screen (MTT) coupled with a direct DNA damage assay (Comet).

Workflow Visualization

Workflow Start Cell Seeding (CHO-K1 / V79) Treatment Drug Treatment (0 - 10 mM, 1h or 24h) Start->Treatment Branch Split Samples Treatment->Branch Wash Wash & Recovery (24h - 72h) Branch->Wash Path A Lysis Alkaline Lysis (pH > 13) Branch->Lysis Path B PathA Cytotoxicity Arm PathB Genotoxicity Arm MTT MTT / WST-1 Assay (Mitochondrial Activity) Wash->MTT Comet Comet Assay (Strand Breaks) Lysis->Comet

Figure 2: Integrated experimental workflow for assessing EMSEC toxicity profiles.

Protocol 1: MTT Cytotoxicity Assay

Purpose: Determine IC50 values based on mitochondrial metabolic activity.

  • Seeding: Plate CHO-K1 cells at

    
     cells/well in 96-well plates. Incubate for 24h to ensure adhesion.
    
  • Preparation: Dissolve EMSEC in DMSO (stock 1M). Prepare serial dilutions in serum-free media immediately prior to use (Mesylates hydrolyze in aqueous solution;

    
     at pH 7.4).
    
  • Exposure: Treat cells for 1 hour (pulse) or 24 hours (continuous). Note: Pulse treatment is preferred for alkylating agents to mimic pharmacokinetic exposure.

  • Development: Wash cells 2x with PBS. Add MTT reagent (0.5 mg/mL) and incubate for 3-4h. Solubilize formazan crystals with DMSO.

  • Analysis: Measure absorbance at 570 nm. Calculate IC50 using non-linear regression (Log(inhibitor) vs. response).

Protocol 2: Alkaline Comet Assay

Purpose: Quantify DNA strand breaks (SSBs) and alkali-labile sites, confirming the mechanism of action.

  • Treatment: Treat cells with EMSEC (IC10 and IC50 concentrations) for 1 hour.

  • Embedding: Mix cells with low-melting-point agarose and layer onto microscope slides.

  • Lysis: Immerse slides in cold Lysis Buffer (2.5M NaCl, 100mM EDTA, 10mM Tris, 1% Triton X-100, pH 10) for 1h at 4°C.

  • Unwinding: Transfer to electrophoresis tank with Alkaline Buffer (300mM NaOH, 1mM EDTA, pH > 13) for 20 mins. Critical: High pH reveals alkali-labile alkylation sites.

  • Electrophoresis: Run at 25V, 300mA for 20 mins.

  • Staining & Scoring: Stain with SYBR Gold or Ethidium Bromide. Analyze "Tail Moment" using image analysis software (e.g., OpenComet).

Conclusion & Recommendations

  • Select EMSEC when: You require a monofunctional alkylating control with higher reactivity than standard halides but without the cross-linking complexity of nitrogen mustards. It is ideal for studying Base Excision Repair (BER) efficiency.

  • Select Nitrogen Mustard (HN2) when: You need to induce maximal cytotoxicity via replication blocks (cross-links) to study Homologous Recombination (HR) or Fanconi Anemia pathways.

  • Select MMS when: You need a well-benchmarked standard for simple methylation damage, as historical data for MMS is more abundant than for EMSEC.

References

  • BenchChem Technical Support. (2025).[2] A Comparative Analysis of Bifunctional Alkylating Agents in Oncology. BenchChem. Link

  • Vacondio, F., et al. (2009).[3] Structure-property relationships of a class of carbamate-based Fatty Acid Amide Hydrolase (FAAH) inhibitors. ChemMedChem, 4(9), 1495–1504.[3] Link

  • Sina, J. F., et al. (1983). Cytotoxicity of monofunctional alkylating agents: Methyl methanesulfonate and methyl-N'-nitro-N-nitrosoguanidine. Mutation Research, 112(1), 25-34. Link

  • National Institutes of Health (NIH). (2020). Structure-Activity Relationship (SAR) and in vitro Predictions of Mutagenic and Carcinogenic Activities of Ixodicidal Ethyl-Carbamates. Biomed Res Int. Link

  • LookChem. (2017). SDS: N-(2-Bromoethyl)urethane and related alkyl carbamates. Link

Sources

Validation

"Ethyl 2-methylsulfonyloxyethylcarbamate" commercial availability and purity comparison

Technical Guide: Ethyl 2-methylsulfonyloxyethylcarbamate – Synthesis, Purity, and Reactivity Profiling Executive Summary & Commercial Status Compound Identity: Systematic Name: Ethyl 2-((methylsulfonyl)oxy)ethylcarbamate...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: Ethyl 2-methylsulfonyloxyethylcarbamate – Synthesis, Purity, and Reactivity Profiling

Executive Summary & Commercial Status

Compound Identity:

  • Systematic Name: Ethyl 2-((methylsulfonyl)oxy)ethylcarbamate

  • Structure:

    
    
    
  • Role: Reactive electrophilic intermediate (alkylating agent) used to introduce the

    
    -protected aminoethyl motif.
    

Commercial Availability Verdict: Not Commercially Available. Unlike its halogenated analogs, Ethyl 2-methylsulfonyloxyethylcarbamate is not a standard catalog item from major global distributors (Sigma, Enamine, TCI). Its absence is attributed to the thermal instability and moisture sensitivity characteristic of primary alkyl mesylates.

Strategic Recommendation: Researchers requiring this compound must synthesize it in situ or immediately prior to use. For applications where the specific leaving group (mesylate) is not critical, commercially available halogenated alternatives should be evaluated first.

Comparative Analysis: Target vs. Commercial Alternatives

The following table contrasts the target mesylate with its two primary commercially available alternatives: the chloride analog and the Boc-protected bromide.

FeatureTarget: Ethyl 2-mesyloxyethylcarbamate Alt 1: Ethyl 2-chloroethylcarbamate Alt 2: tert-Butyl N-(2-bromoethyl)carbamate
CAS Number None (Non-catalog)6329-26-6 39684-80-5
Leaving Group Mesylate (-OMs)Chloride (-Cl)Bromide (-Br)
Reactivity (

)
High (Excellent leaving group)Low (Poor leaving group; often requires KI)Moderate (Good leaving group)
Stability Low (Hydrolysis prone, thermal degradation)High (Stable at RT)Moderate (Stable at RT)
Protecting Group Ethyl Carbamate (Urethane)Ethyl Carbamate (Urethane)Boc (Acid labile)
Availability Synthesis Required Commercial (Simson, Georganics) Commercial (Sigma, Apollo)

Synthesis & Experimental Protocol

Since the target is unavailable, the following protocol is the industry standard for generating high-purity alkyl mesylates from the corresponding alcohol.

Precursor: Ethyl N-(2-hydroxyethyl)carbamate (CAS 5602-93-7).

Workflow Diagram (Synthesis)

SynthesisWorkflow Start Start: Ethyl N-(2-hydroxyethyl)carbamate (CAS 5602-93-7) Reagents Add: MsCl (1.1 eq) + Et3N (1.2 eq) DCM, 0°C Start->Reagents Dissolve Reaction Reaction: Stir 0°C -> RT (1-2 Hours) Reagents->Reaction Dropwise Add Workup Workup: Wash w/ NaHCO3, Brine Dry (Na2SO4) Reaction->Workup TLC Check Product Target: Ethyl 2-mesyloxyethylcarbamate (Use Immediately) Workup->Product Concentrate (<30°C)

Caption: Synthesis of Ethyl 2-methylsulfonyloxyethylcarbamate via mesylation of the alcohol precursor.

Step-by-Step Protocol
  • Setup: Flame-dry a 100 mL round-bottom flask under nitrogen. Add Ethyl N-(2-hydroxyethyl)carbamate (1.0 eq, 10 mmol) and anhydrous Dichloromethane (DCM) (30 mL).

  • Base Addition: Add Triethylamine (Et3N) (1.2 eq, 12 mmol). Cool the mixture to 0°C in an ice bath.

  • Mesylation: Dropwise add Methanesulfonyl chloride (MsCl) (1.1 eq, 11 mmol) over 10 minutes. Caution: Exothermic.

  • Reaction: Allow to stir at 0°C for 30 minutes, then warm to room temperature for 1 hour. Monitor by TLC (Target

    
     will be higher than starting alcohol).
    
  • Workup (Critical for Purity):

    • Wash with cold 1M HCl (to remove excess Et3N).

    • Wash with saturated NaHCO3 (to neutralize acid).

    • Wash with Brine.

    • Dry over anhydrous

      
      .[1]
      
  • Isolation: Concentrate under reduced pressure at <30°C . Do not heat,[2] as mesylates can thermally decompose.

Purity & Validation (Self-Validating System)

Because you cannot buy a reference standard, you must rely on intrinsic validation using NMR spectroscopy.

Diagnostic NMR Signals (400 MHz, CDCl3)
Proton EnvironmentChemical Shift (

)
MultiplicityDiagnostic Change

3.05 ppm Singlet (3H)Confirmation of Mesyl Group

4.35 ppm Triplet (2H)Downfield shift from ~3.7 ppm (alcohol)

3.55 ppm Multiplet (2H)Slight shift from precursor

4.15 (q), 1.25 (t) Quartet, TripletRemains unchanged (Internal Standard)

Purity Calculation: Integrate the Mesylate-methyl singlet (3.05 ppm) against the Ethyl-ester quartet (4.15 ppm). The ratio must be exactly 3:2 .

  • If 3.05 ppm integral < 3.0: Incomplete reaction (check 3.7 ppm for alcohol).

  • If extra peaks at 5.0-6.0 ppm: Elimination has occurred (formation of vinyl carbamate).

Reactivity & Application Logic

The choice between the Mesylate (Target) and the Chloride (Alt 1) depends on the nucleophile strength in your subsequent step.

Decision Matrix Diagram

ReactivityLogic Decision Select Electrophile WeakNuc Nucleophile: Weak (e.g., Anilines, Carboxylates) Decision->WeakNuc StrongNuc Nucleophile: Strong (e.g., Thiolates, Azides) Decision->StrongNuc UseMesylate USE MESYLATE (Target) Reason: High leaving group ability required. WeakNuc->UseMesylate UseChloride USE CHLORIDE (CAS 6329-26-6) Reason: Stable, cheaper. Add KI (Finkelstein). StrongNuc->UseChloride

Caption: Selection logic for choosing between the unstable Mesylate and the stable Chloride.

References

  • Ethyl N-(2-hydroxyethyl)carbamate (Precursor Identity)

    • Source: Sigma-Aldrich "Rare and Unique Chemicals".

    • URL: (Representative Link for CAS 5602-93-7)

  • Ethyl 2-chloroethylcarbamate (Alternative 1)

    • Source: Simson Pharma / ChemicalBook.
    • URL:

  • tert-Butyl N-(2-bromoethyl)carbamate (Alternative 2)

    • Source: Fisher Scientific / Apollo Scientific.
    • URL:

  • General Mesylation Protocol (Grounding Principle)

Sources

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